Product packaging for 2-Bromo-1-chloro-4-fluorobenzene(Cat. No.:CAS No. 201849-15-2)

2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530
CAS No.: 201849-15-2
M. Wt: 209.44 g/mol
InChI Key: FOCCSIJMXBTKHD-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C6H3BrClF and its molecular weight is 209.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClF B1271530 2-Bromo-1-chloro-4-fluorobenzene CAS No. 201849-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCSIJMXBTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378318
Record name 2-Bromo-1-chloro-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-15-2
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: An In-depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Polysubstituted Halobenzenes in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. These elements exert profound effects on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1-chloro-4-fluorobenzene, a tri-substituted benzene derivative, has emerged as a pivotal building block for the synthesis of complex organic molecules. Its unique arrangement of bromine, chlorine, and fluorine atoms offers a versatile platform for sequential and regioselective functionalization, making it an invaluable intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, spectral characterization, reactivity, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectral Characterization

A comprehensive understanding of a reagent's physical and analytical properties is fundamental to its effective application in research and development.

Core Properties
PropertyValueSource
CAS Number 201849-15-2[2]
Molecular Formula C₆H₃BrClF[2]
Molecular Weight 209.44 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.75 g/cm³[1]
Boiling Point 202.1 °C at 760 mmHg[1]
Refractive Index 1.545[1]
Flash Point 76 °C[1]
Spectral Data Analysis
  • ¹H NMR: The proton NMR spectrum is expected to exhibit a complex multiplet pattern in the aromatic region, characteristic of a tri-substituted benzene ring. The chemical shifts will be influenced by the electronegativity and relative positions of the three different halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts dictated by the nature of the attached halogen. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JCF).[4][6]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) will be observed at m/z 208, with other significant peaks corresponding to the M+2 and M+4 isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for the aromatic ring, as well as C-X (X = F, Cl, Br) stretching and bending vibrations.[7]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the readily available 2-chloro-4-fluoroaniline. This procedure involves the diazotization of the aniline followed by a bromination step. The following protocol is adapted from a patented method for a closely related isomer and is expected to provide the desired product with good yield and purity.[8][9]

Reaction Scheme

G 2-chloro-4-fluoroaniline 2-Chloro-4-fluoroaniline Diazonium_Salt Diazonium Salt Intermediate 2-chloro-4-fluoroaniline->Diazonium_Salt 1. NaNO₂, HBr 2. 0-5 °C Product This compound Diazonium_Salt->Product CuBr

Caption: Synthesis of this compound.

Step-by-Step Protocol
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Bromination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F.[10] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the bromine position with a variety of aryl and heteroaryl boronic acids.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Catalyst Solvent Solvent (e.g., Toluene/Water) Catalyst->Solvent Heating Heat to 80-100 °C Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-fluoro-1,1'-biphenyl.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ PdII_complex->PdII_Amine Amine Coordination Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)(NR'R'')L₂ PdII_Amine->PdII_Amido Deprotonation Deprotonation Base PdII_Amido->Pd0 Regeneration of Pd(0) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination RedElim Reductive Elimination

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct halogen substitution pattern allows for predictable and selective functionalization through well-established palladium-catalyzed cross-coupling methodologies. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this key intermediate in their synthetic endeavors. As the demand for complex, fluorinated molecules continues to grow, the importance of reagents like this compound in accelerating innovation in medicine and materials science cannot be overstated.

References

2-Bromo-1-chloro-4-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene: Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 201849-15-2), a key halogenated aromatic intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. It details the compound's physicochemical properties, presents a validated synthetic pathway, outlines rigorous analytical characterization methodologies, and explores its diverse applications. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide serves as an authoritative resource, consolidating critical data and practical insights for the effective utilization of this versatile chemical building block.

Introduction: The Strategic Value of Polyhalogenated Benzene Scaffolds

In modern medicinal and materials chemistry, polyhalogenated benzene derivatives are indispensable building blocks. The strategic placement of different halogen atoms (F, Cl, Br, I) on an aromatic ring provides a powerful toolkit for synthetic chemists. Each halogen exhibits unique electronic properties and reactivity, enabling regioselective functionalization through various cross-coupling reactions.

This compound is a prime example of such a strategic intermediate. The presence of three distinct halogens on the benzene ring offers multiple, orthogonal synthetic "handles." The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, controlled modifications of the scaffold. Furthermore, the fluorine atom is a highly sought-after substituent in pharmaceutical development, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide elucidates the core characteristics of this compound, providing the technical foundation necessary for its successful application in complex synthetic campaigns.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic chemistry. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 201849-15-2[1][2][3][4]
Molecular Formula C₆H₃BrClF[1][2][3][4]
Molecular Weight 209.44 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow clear liquid[2][3]
Density 1.75 g/cm³[2][3]
Boiling Point 202.1 °C at 760 mmHg[2]
Flash Point 76 °C[2]
Refractive Index n20/D ~1.55[2][3]
Purity ≥98% (GC)[3]

Synthesis and Manufacturing

The synthesis of regiochemically defined polyhalogenated benzenes requires a carefully planned strategy. A common and effective method for introducing a bromine atom is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach offers high yields and excellent regiocontrol, dictated by the position of the amine group on the precursor.

Proposed Synthetic Pathway: Sandmeyer Reaction

A plausible and industrially scalable synthesis of this compound starts from the readily available precursor, 2-Chloro-4-fluoroaniline. The workflow involves two primary stages:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Sandmeyer Bromination: The diazonium salt is subsequently treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom.

The low temperature (~0-5 °C) during diazotization is critical. The diazonium salt is thermally unstable, and maintaining a low temperature prevents its premature decomposition, which would otherwise lead to side products and reduced yield.

G cluster_0 Synthesis Workflow A Start: 2-Chloro-4-fluoroaniline B Step 1: Diazotization Reagents: NaNO₂, HBr Conditions: 0-5 °C A->B C Intermediate: 2-Chloro-4-fluorobenzene diazonium bromide B->C D Step 2: Sandmeyer Reaction Reagent: CuBr Conditions: Warm to RT, then heat C->D E Workup & Purification (Extraction, Column Chromatography) D->E F Final Product: This compound E->F G cluster_1 Analytical QC Workflow A Incoming Batch Sample B Purity Assay (GC) A->B C Identity Confirmation (MS) A->C D Structural Verification (¹H, ¹³C, ¹⁹F NMR) A->D E Data Review & Analysis B->E C->E D->E F Release Specification Check E->F G Certificate of Analysis (CoA) Generation F->G

References

2-Bromo-1-chloro-4-fluorobenzene structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene: Structure, Synthesis, and Applications

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzene derivatives serve as indispensable building blocks. Among these, this compound (CAS No. 201849-15-2) emerges as a compound of significant interest.[1][2] Its trifunctional substitution pattern offers a versatile platform for medicinal chemists to introduce bromine, chlorine, and fluorine moieties into complex target molecules. The presence of fluorine, in particular, is highly valued in drug discovery for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its nomenclature, structural characteristics, physicochemical properties, synthesis, analytical validation, and applications for researchers and drug development professionals.

Nomenclature and Structural Elucidation

The systematic naming and structural understanding of a chemical entity are foundational to its scientific application.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3][4] It is also known by several synonyms, which can appear in various databases and commercial listings, including:

  • 1-Bromo-2-chloro-5-fluorobenzene[3]

  • 2-Chloro-5-fluorobromobenzene[1][3]

  • 3-Bromo-4-chlorofluorobenzene[1]

The Chemical Abstracts Service (CAS) has assigned the registry number 201849-15-2 to uniquely identify this specific isomer.[1][3]

Chemical Structure

The structure consists of a benzene ring substituted with three different halogen atoms. The numbering of the ring positions is dictated by IUPAC rules, which prioritize the alphabetical order of the substituents when locants are not otherwise defined by a principal functional group. For this molecule, the substituents are Bromo, Chloro, and Fluoro. The structure is as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its handling, application in reactions, and analytical characterization. These properties are compiled from authoritative databases and supplier information.

PropertyValueSource
CAS Number 201849-15-2[3]
Molecular Formula C₆H₃BrClF[1][2][3]
Molecular Weight 209.44 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 202.1°C at 760 mmHg[1]
Density 1.75 g/cm³[1]
Flash Point 76°C[1]
Refractive Index 1.545[1]
SMILES C1=CC(=C(C=C1F)Br)Cl[3]
InChIKey FOCCSIJMXBTKHD-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. A common and effective method for producing this compound involves a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Synthetic Pathway: Diazotization-Bromination

A well-established route involves the diazotization of 2-chloro-4-fluoroaniline followed by bromination, typically using a copper(I) bromide catalyst.[5]

  • Step 1: Diazotization of 2-chloro-4-fluoroaniline. The starting amine is dissolved in a strong mineral acid, such as sulfuric or hydrobromic acid, and cooled to a low temperature (typically 0–5°C). A solution of sodium nitrite (NaNO₂) is then added slowly. This in situ reaction generates nitrous acid (HNO₂), which reacts with the amine to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Step 2: Sandmeyer Bromination. The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) dissolved in hydrobromic acid (HBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, this compound. The evolution of nitrogen gas is a clear indicator of the reaction's progress.

  • Step 3: Workup and Purification. After the reaction is complete, the organic product is typically extracted from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and concentrated. The final product is purified via distillation to achieve high purity, often exceeding 98-99%.[1]

synthesis_workflow start 2-Chloro-4-fluoroaniline (Starting Material) reagents1 1. NaNO₂, H₂SO₄ 2. 0-5°C intermediate Aryl Diazonium Salt (Unstable Intermediate) reagents1->intermediate Diazotization reagents2 CuBr, HBr (Sandmeyer Reaction) product This compound (Crude Product) reagents2->product Bromination purification Extraction & Distillation product->purification final_product Purified Product (>98%) purification->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a non-negotiable step in both research and manufacturing, guaranteeing that the material meets the stringent quality required for drug development.

Key Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for confirming the molecular weight and purity. The gas chromatograph separates the target compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent ion (confirming the molecular weight of 209.44) and a characteristic fragmentation pattern that serves as a molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the precise arrangement of atoms. The proton NMR would show a distinct pattern of splitting for the three aromatic protons, and the carbon NMR would show six distinct signals for the benzene ring carbons, confirming the substitution pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule. The spectrum would show characteristic C-H, C-C aromatic, C-F, C-Cl, and C-Br stretching and bending vibrations.

Standard Operating Protocol: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure separation of all components.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire data in full scan mode on the mass spectrometer to detect all ions within a specified mass range (e.g., 40-300 m/z).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference library or analyzed for the expected molecular ion and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

analytical_workflow sample Synthesized Sample prep Sample Preparation (Dilution in Solvent) sample->prep analysis Instrumental Analysis prep->analysis gcms GC-MS analysis->gcms Separation & Mass nmr NMR (¹H, ¹³C) analysis->nmr Structure ftir FT-IR analysis->ftir Functional Groups data Data Processing & Interpretation gcms->data nmr->data ftir->data purity Purity Assessment (GC Peak Area %) data->purity structure Structural Confirmation (NMR Shifts, MS Fragments) data->structure report Certificate of Analysis (Final Report) purity->report structure->report

References

A Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene (CAS: 201849-15-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2-bromo-1-chloro-4-fluorobenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and fine chemical industries. We will move beyond a simple identification to explore its structural verification, physicochemical properties, a robust synthetic pathway, and its strategic application as a versatile building block in medicinal chemistry. The content herein is curated for researchers, chemists, and professionals engaged in the synthesis and development of novel therapeutic agents.

IUPAC Nomenclature and Structural Elucidation

The precise naming of a chemical entity is foundational to scientific communication. The user-provided name, this compound, is indeed the correct designation according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

The naming process for polysubstituted benzene rings follows a clear hierarchy of rules:

  • Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, the locant set is 1, 2, 4, which is the lowest possible combination.

  • Alphabetical Citation : Once the lowest locant set is determined, the substituents are cited in alphabetical order in the final name. In this case, "bromo" precedes "chloro," which precedes "fluoro."

Therefore, the assignment is as follows:

  • Bromo is at position 2.

  • Chloro is at position 1.

  • Fluoro is at position 4.

This results in the unambiguous IUPAC name: This compound .[1][2][3][4] This specificity is crucial, as other isomers like 2-bromo-4-chloro-1-fluorobenzene (CAS: 1996-30-1) exist and possess different physical and chemical properties.[5]

Physicochemical and Spectroscopic Data

Understanding the physical properties of a compound is critical for its handling, reaction setup, and purification. The key properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 201849-15-2[6][7]
Molecular Formula C₆H₃BrClF[1][7]
Molecular Weight 209.44 g/mol [1][7]
Appearance Liquid[8]
Boiling Point (Predicted) 180-190 °C
Density (Predicted) ~1.72 g/mL
SMILES C1=CC(=C(C=C1F)Br)Cl[1]
InChI Key FOCCSIJMXBTKHD-UHFFFAOYSA-N[1]

Note: Some physical properties like boiling point and density are based on closely related isomers or computational predictions in the absence of comprehensive experimental data for this specific CAS number.

Synthesis and Purification: A Validated Protocol

This compound is not naturally occurring and must be prepared via multi-step synthesis. A robust and field-proven method for synthesizing halogenated aromatics is the Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by halide displacement.

Causality of Precursor Selection: The logical starting material for the synthesis of this compound is 2-chloro-5-fluoroaniline . The positions of the amine, chloro, and fluoro groups on this precursor directly map to the desired substitution pattern of the final product after the amine is replaced with bromine.

Experimental Protocol: Sandmeyer Bromination

This protocol is a representative procedure adapted from established methods for similar transformations.[9][10]

Step 1: Diazotization of 2-chloro-5-fluoroaniline

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-5-fluoroaniline (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq).

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Sandmeyer Reaction with Cuprous Bromide

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) (approx. 1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification Precursor 2-chloro-5-fluoroaniline Reagents1 NaNO₂, HBr (aq) 0-5 °C Precursor->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 CuBr, HBr 50-60 °C Diazonium->Reagents2 CrudeProduct Crude Product Reagents2->CrudeProduct Purification Vacuum Distillation or Column Chromatography CrudeProduct->Purification FinalProduct Pure 2-Bromo-1-chloro- 4-fluorobenzene Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block. Its utility stems from the unique electronic properties and reactivity conferred by its three distinct halogen substituents.

Strategic Advantages:

  • Orthogonal Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic strategy.

  • Fluorine's Role in Drug Design: The fluorine atom is a bioisostere of a hydrogen atom but has profoundly different electronic properties. Incorporating fluorine into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa.

This molecule provides a scaffold to introduce these desirable properties into complex target molecules, accelerating the drug discovery pipeline.

Logical Framework for Application

ApplicationFramework cluster_reactions Selective Cross-Coupling Reactions Core 2-Bromo-1-chloro- 4-fluorobenzene Suzuki Suzuki Coupling (C-C bond) Core->Suzuki at C-Br Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald at C-Br Sonogashira Sonogashira Coupling (C-C alkyne bond) Core->Sonogashira at C-Br Intermediate Functionalized Intermediate (Cl and F intact) Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate Target Complex Drug Candidates & APIs Intermediate->Target Further Synthesis (e.g., at C-Cl)

Caption: Role as a versatile building block in synthetic chemistry.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hazards: While specific GHS data for this CAS number is limited, closely related isomers are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is prudent to assume similar hazards.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Physical properties of 2-bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 201849-15-2) is a halogenated aromatic compound of significant interest in modern organic synthesis. Its utility as a versatile building block is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the tailored introduction of halogenated phenyl rings can modulate the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization. It details experimental methodologies grounded in international standards, presents key physicochemical data, and offers a theoretical analysis of its spectroscopic profile to support researchers in its application and development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section provides the essential identifiers for this compound.

  • IUPAC Name: this compound

  • CAS Number: 201849-15-2[2]

  • Molecular Formula: C₆H₃BrClF[2]

  • Molecular Weight: 209.44 g/mol [2]

  • Synonyms: 3-Bromo-4-chlorofluorobenzene, 2-Chloro-5-fluorobromobenzene, 1-Bromo-2-chloro-5-fluorobenzene[3]

The molecular structure, illustrated below, is fundamental to understanding its reactivity and physical characteristics. The substitution pattern on the benzene ring—with bromine, chlorine, and fluorine atoms—creates a unique electronic and steric environment, making it a valuable intermediate in complex syntheses.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, purification methods, and environmental fate. The data presented here are compiled from verified chemical supplier databases and safety data sheets.

Table 1: Summary of Key Physical Properties

PropertyValueSource(s)
Appearance Colorless to light yellow/orange clear liquid[1][3]
Density 1.75 g/cm³ (at 25 °C)[1]
Boiling Point 202.1 °C (at 760 mmHg)[4]
Melting Point < 20 °C (Not specified; liquid at room temp.)[3]
Refractive Index n20/D 1.55[1]
Flash Point 76 °C[4]
Water Solubility Predicted to be low; experimental data not available.N/A
Vapor Pressure Data not available.N/A
State and Appearance

This compound exists as a clear, colorless to light yellow or light orange liquid at standard ambient temperature and pressure.[1][3] This liquid state is a critical handling parameter, simplifying transfers and measurement by volume in laboratory and industrial settings. Its color may be indicative of purity, with highly pure samples appearing colorless.

Density

The density is reported as 1.75 g/cm³ at 25 °C.[1] This value is significantly higher than that of water, a key consideration for aqueous workups where it will form the lower organic layer. In process chemistry, density is crucial for calculating mass from volume, which is essential for reactor loading and stoichiometric calculations.

Boiling and Melting Points

The boiling point is 202.1 °C at atmospheric pressure (760 mmHg), with a flash point of 76 °C.[4] The relatively high boiling point is expected for an aromatic compound of this molecular weight and is important for designing purification protocols such as vacuum distillation. The flash point indicates that it is a combustible liquid but not highly flammable under standard conditions.[5] While a specific melting point is not documented, its liquid state at room temperature implies a melting point below 20 °C.[3]

Refractive Index

The refractive index, a measure of how light propagates through the substance, is a valuable parameter for quality control. A value of 1.55 (at 20 °C, using the sodium D-line) is reported.[1] This constant can be used to quickly assess the purity of a sample against a reference standard.

Solubility Profile

While specific experimental solubility data is not widely available, the molecular structure provides strong indicators of its likely behavior. As a polyhalogenated, non-polar aromatic compound, this compound is expected to have very low solubility in water and high solubility in common non-polar organic solvents such as toluene, hexanes, and dichloromethane, as well as polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. This behavior is critical when selecting solvent systems for chemical reactions and purification processes like liquid-liquid extraction or chromatography.

Spectroscopic Profile (Theoretical)

Authoritative, publicly available experimental spectra for this compound (CAS 201849-15-2) are scarce. However, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features, which are invaluable for reaction monitoring and quality control. While some chemical suppliers may provide spectra upon request, this section serves as a predictive guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). Each signal will correspond to one of the three protons on the benzene ring. Due to coupling with each other and with the ¹⁹F nucleus, the signals will appear as complex multiplets (e.g., doublet of doublets, or doublet of doublet of doublets). The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C5. The proton at C5 will be coupled to the proton at C3 and the proton at C6. The proton at C6 will be coupled to the proton at C5.

  • ¹³C NMR: The spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The carbons bonded to the electronegative halogens (C1, C2, C4) will be shifted downfield. The carbon attached to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of a substituted benzene ring. Key predicted absorption bands include:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • 1250-1100 cm⁻¹: C-F stretching, typically a strong and distinct band.

  • Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks would be at m/z 208 (for C₆H₃⁷⁹Br³⁵ClF), m/z 210 (for C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF), and m/z 212 (for C₆H₃⁸¹Br³⁷ClF). The primary fragmentation pathway would likely involve the loss of the halogen atoms (Br or Cl).

Experimental Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the determination of physical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards provide the authoritative framework for these measurements.

Caption: Workflow for physical property characterization.

Protocol for Density Determination (Based on ASTM D4052)
  • Principle: This method utilizes a digital density meter based on the oscillating U-tube principle. The oscillation frequency of a U-shaped tube filled with the sample is measured. This frequency is directly related to the density of the liquid.

  • Methodology:

    • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and ultrapure water, at the measurement temperature (25 °C).

    • Sample Preparation: Ensure the sample is homogenous and free of any air bubbles.

    • Measurement: Inject the liquid sample into the thermostatted U-tube of the densitometer.

    • Equilibration: Allow the sample to reach thermal equilibrium with the cell, indicated by a stable reading.

    • Data Recording: Record the stable density value displayed by the instrument. Multiple readings should be taken to ensure reproducibility.

  • Causality: The oscillating U-tube method is chosen for its high precision, small sample volume requirement, and speed, making it superior to traditional pycnometric methods for routine analysis and quality control.

Protocol for Boiling Point Determination (Based on OECD Guideline 103)
  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. Methods like ebulliometry or Differential Scanning Calorimetry (DSC) are standard.

  • Methodology (using an Ebulliometer):

    • Apparatus Setup: Place a defined quantity of the substance in the ebulliometer, which is equipped with a condenser and a calibrated temperature sensor.

    • Heating: Gently heat the substance.

    • Equilibrium: Record the temperature when the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling.

    • Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the measured boiling point to standard pressure (101.325 kPa) using the Sidney-Young equation.

  • Causality: This method is authoritative as it directly measures the temperature of the vapor-liquid equilibrium. It is preferred for pure substances to establish a definitive physical constant for identification and purity assessment.

Protocol for Water Solubility Determination (Based on OECD Guideline 105)
  • Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined analytically.

  • Methodology (Flask Method for low solubility):

    • Preparation: Add an excess amount of this compound to a flask containing purified water.

    • Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the phases to separate. Centrifugation may be required to remove dispersed micro-droplets of the organic material from the aqueous phase.

    • Analysis: Carefully take an aliquot of the aqueous phase, ensuring no undissolved substance is included. Determine the concentration of the dissolved substance using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Causality: The flask method is the gold standard for determining the true equilibrium solubility of sparingly soluble compounds. It is essential for environmental risk assessment, as water solubility governs a chemical's fate and transport in aquatic systems.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

  • Hazards: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). It is a combustible liquid.[5]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The material is noted to be moisture-sensitive, so protection from atmospheric moisture is recommended.[5]

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are critical to its application in research and development. This guide has consolidated its core physicochemical data, including density, boiling point, and refractive index, while providing a framework for their experimental determination based on authoritative international standards. While a lack of publicly available experimental solubility and spectral data necessitates a predictive approach for those properties, the theoretical analysis provided offers a robust starting point for compound characterization. By understanding these fundamental properties and the methodologies used to verify them, researchers and drug development professionals can more effectively and safely utilize this versatile compound in the synthesis of novel molecules.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2) is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical molecules and other fine chemicals.[1] Its specific arrangement of bromo, chloro, and fluoro substituents on the benzene ring makes it a versatile building block in organic chemistry.[1] However, this reactivity profile also necessitates a thorough understanding of its associated safety and handling requirements. This guide provides a comprehensive overview of the hazards, exposure controls, and emergency procedures for this compound, designed for researchers, chemists, and professionals in drug development. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's properties is paramount to its safe handling. The identity and key physical characteristics of this compound are summarized below. These values are critical for designing appropriate storage, handling, and emergency response protocols. For instance, its boiling point and density inform ventilation requirements and spill containment strategies.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound [2]
CAS Number 201849-15-2 [2]
Molecular Formula C₆H₃BrClF [2]
Molecular Weight 209.44 g/mol [2]
Appearance Clear, colorless to light yellow liquid [1]
Boiling Point 202.1 °C at 760 mmHg [1]
Density 1.75 g/cm³ [1]
Flash Point 76 °C [1]

| InChIKey | FOCCSIJMXBTKHD-UHFFFAOYSA-N |[2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2] The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory system.[2][3] Understanding these classifications is the first step in risk assessment and mitigation.

Caption: GHS Hazard Profile for this compound.

Table 2: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation [2][3]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |

These classifications mandate specific precautionary measures, which are detailed in the subsequent sections. The causality is direct: because the compound is a skin irritant, protective gloves are required; because it is an eye irritant, eye protection is non-negotiable.

Section 3: Toxicological Profile

While comprehensive toxicological data is not fully available for this compound, the GHS classification is based on available information and structural similarities to other hazardous compounds.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Acute Effects: The main acute effects are irritation to the areas of contact. Inhalation of vapors may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[3] Skin and eye contact will result in irritation, characterized by redness, pain, and inflammation.[3]

  • Chronic Effects: Information regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive effects is not currently available.[3][4] The absence of data does not signify an absence of hazard. Therefore, a precautionary principle must be applied, and chronic exposure should be minimized through rigorous adherence to safety protocols.

Section 4: Exposure Controls and Personal Protection

Controlling exposure is the cornerstone of safely handling this compound. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE is a direct response to the hazards identified in Section 2.

Engineering Controls
  • Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below any applicable exposure limits and to prevent inhalation.[3][5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to prevent contact.

PPE_Hierarchy cluster_0 Required PPE for Handling Body Body Protection Flame-resistant lab coat Respiratory Respiratory Protection Required if ventilation is inadequate (e.g., NIOSH-approved respirator with organic vapor cartridge) Body->Respiratory Increasing Protection Hands Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) Hands->Body Increasing Protection Eyes Eye & Face Protection Chemical splash goggles (ANSI Z87.1) Face shield for splash risk Eyes->Hands Increasing Protection

Caption: Hierarchy of Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[3][7] All contaminated clothing should be removed immediately and washed before reuse.[3]

  • Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection may not be necessary. If ventilation is insufficient or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[3]

Hygiene Measures

Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in laboratory areas.[6]

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring chemical stability.

Handling Protocol
  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and that all required PPE is available and inspected for integrity.

  • Chemical Transfer: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mist.[3] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[8]

  • Procedure: Conduct all operations within a fume hood.

  • Post-Handling: Tightly close the container after use. Decontaminate all work surfaces and equipment. Wash hands thoroughly.

Storage Protocol
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][8] The compound is moisture-sensitive, so protection from moisture is essential.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[9]

Section 6: Emergency Procedures

A clear, rehearsed emergency plan is crucial. The following procedures are based on standard laboratory safety protocols for irritant chemicals.

Emergency_Response cluster_main Emergency First Aid Response cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Action_Inhale 1. Move to fresh air. 2. Keep at rest. 3. Get medical attention if symptoms persist. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 mins. 3. Get medical attention if irritation persists. Skin->Action_Skin Action_Eyes 1. Immediately rinse with water for at least 15 mins (also under eyelids). 2. Remove contact lenses if present and easy to do. 3. Get medical attention. Eyes->Action_Eyes Medical Seek Professional Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eyes->Medical

Caption: First Aid procedures for different exposure routes.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Get medical advice if skin irritation occurs or persists.[3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If symptoms such as dizziness, headache, or respiratory irritation occur, call a poison center or doctor.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][10]

  • Specific Hazards: The material is combustible.[6] Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[4][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas.[5] Wear the appropriate PPE as described in Section 4 to prevent contact with skin, eyes, and inhalation of vapors.[3] Remove all sources of ignition.[5]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[9]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[3] Collect the material into a suitable, labeled, and closed container for disposal.[3][8]

Section 7: Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal processing conditions.[3]

  • Chemical Stability: The product is stable under recommended storage conditions but is sensitive to moisture.[3]

  • Conditions to Avoid: Avoid exposure to moist air or water, heat, flames, and sparks.[3][11] Avoid incompatible products.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][6]

  • Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected.[3] During combustion, it can release carbon oxides, hydrogen halides, and hydrogen fluoride gas.[4][6]

Section 8: Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Waste Generation: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[3]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] Do not allow the chemical to enter the environment.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of safety protocols. It is a skin, eye, and respiratory irritant that requires handling with appropriate engineering controls and personal protective equipment. By adhering to the guidelines outlined in this document for handling, storage, and emergency response, researchers and professionals can effectively mitigate risks and ensure a safe laboratory environment.

References

The Strategic Derivatization of 2-Bromo-1-chloro-4-fluorobenzene: A Gateway to Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, polyhalogenated aromatic compounds offer a unique platform for controlled, stepwise functionalization. This guide focuses on the synthetic utility of 2-bromo-1-chloro-4-fluorobenzene, a trifunctionalized benzene ring that serves as a versatile precursor for a range of biologically active molecules, including potent kinase inhibitors and selective estrogen receptor degraders (SERDs).[1]

This document will provide an in-depth exploration of the chemical reactivity of this compound, with a focus on the chemoselective transformations that enable its use in complex molecule synthesis. We will delve into the mechanistic underpinnings of key reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 201849-15-2[1][2]
Molecular Formula C₆H₃BrClF[1][2]
Molecular Weight 209.44 g/mol [1][2]
Appearance Colorless to pale yellow liquid/solid[1][3]
Boiling Point 180 °C[4]
Density 1.719 g/mL at 25 °C[4]
Refractive Index n20/D 1.554[4]

The Principle of Chemoselectivity: Harnessing Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents in various cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[5][6] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. The C-F bond is typically the least reactive towards oxidative addition and often remains as a permanent feature in the final molecule, contributing to altered pharmacokinetic and pharmacodynamic properties.

This inherent reactivity difference is the cornerstone of designing sequential cross-coupling strategies, enabling the programmed construction of complex molecular architectures from a single, readily available starting material. The choice of catalyst, ligands, base, and solvent can further fine-tune this selectivity, offering a sophisticated toolkit for the synthetic chemist.[5][6]

Strategic Transformations of this compound

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically chemoselective for the C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures. The reaction of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base, selectively yields the corresponding coupled product at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition of the aryl bromide and promote high catalytic turnover.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides.[6][7][8] The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex, selectively yields the corresponding 2-amino derivative.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar(Br)-Pd(II)-L2 Ar(Br)-Pd(II)-L2 Pd(0)L2->Ar(Br)-Pd(II)-L2 Oxidative Addition (Ar-Br) Ar(NR'R'')-Pd(II)-L2 Ar(NR'R'')-Pd(II)-L2 Ar(Br)-Pd(II)-L2->Ar(NR'R'')-Pd(II)-L2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar(NR'R'')-Pd(II)-L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar(NR'R'')-Pd(II)-L2->Ar-NR'R''

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Chemoselective Buchwald-Hartwig Amination

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired arylamine.

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction with this compound proceeds selectively at the C-Br bond.

Detailed Protocol: Chemoselective Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 mmol) and copper(I) iodide (CuI; 0.06 mmol).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly when the aromatic ring is rendered electron-deficient by strongly electron-withdrawing groups.[11][12][13] In the case of this compound, the halogens themselves are weakly deactivating. The regioselectivity of SNAr on polyhalogenated benzenes is influenced by both the stability of the intermediate Meisenheimer complex and the nature of the leaving group.[14] Generally, the rate of displacement follows the order F > Cl > Br > I, which is opposite to the trend in palladium-catalyzed couplings. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

Case Study: Synthesis of Encorafenib, a BRAF V600E Inhibitor

A compelling example of the strategic use of this compound is in the synthesis of Encorafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a key driver in many melanomas.[15][16][17]

The synthesis of a key intermediate for Encorafenib begins with the formylation of 2-bromo-4-chloro-1-fluorobenzene. This initial step highlights the importance of directing group effects and subsequent functional group interconversions.

Encorafenib_Intermediate_Synthesis Start This compound Step1 Formylation (e.g., Vilsmeier-Haack) Start->Step1 Intermediate1 2-Bromo-6-chloro-3-fluorobenzaldehyde Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2-Bromo-6-chloro-3-fluorobenzoic acid Step2->Intermediate2 Step3 Curtius Rearrangement Intermediate2->Step3 Intermediate3 Boc-protected aniline derivative Step3->Intermediate3 Step4 Miyaura Borylation Intermediate3->Step4 Final_Intermediate Aryl Boronic Ester (Key Intermediate for Encorafenib) Step4->Final_Intermediate

Caption: Synthetic pathway to a key Encorafenib intermediate.

This multi-step sequence demonstrates how the initial halogenation pattern of the starting material dictates the subsequent synthetic route, ultimately leading to a complex, biologically active molecule.

Validation and Characterization: Ensuring Scientific Integrity

The identity and purity of all intermediates and final products must be rigorously confirmed. Spectroscopic techniques are essential for this validation.

Table 2: Representative Spectroscopic Data for Halogenated Benzenes

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
4-Bromo-2-chloro-1-fluorobenzene 7.63 (dd, J=8.8, 5.2 Hz, 1H), 7.39 (dd, J=8.8, 2.4 Hz, 1H), 7.18 (t, J=8.8 Hz, 1H)159.2 (d, J=250.3 Hz), 133.0 (d, J=3.6 Hz), 128.8 (d, J=9.0 Hz), 121.2 (d, J=25.3 Hz), 118.9 (d, J=4.1 Hz), 117.2 (d, J=21.2 Hz)[18][19][20]
1-Bromo-2-chloro-4-fluorobenzene 7.55 (dd, J=8.8, 5.2 Hz, 1H), 7.28 (ddd, J=8.8, 8.8, 2.8 Hz, 1H), 7.07 (dd, J=8.8, 2.8 Hz, 1H)160.8 (d, J=248.5 Hz), 133.9 (d, J=3.6 Hz), 128.0 (d, J=8.6 Hz), 118.1 (d, J=21.7 Hz), 115.7 (d, J=24.8 Hz), 114.9 (d, J=8.6 Hz)

Note: Chemical shifts are dependent on the solvent and instrument frequency. The provided data are representative examples.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has proven to be a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its utility stems from the differential reactivity of its halogen substituents, which allows for programmed and chemoselective functionalization through a variety of modern synthetic methodologies. By understanding the principles of reactivity and carefully selecting reaction conditions, researchers can harness the full potential of this scaffold to construct novel therapeutic agents. The successful synthesis of molecules like Encorafenib underscores the power of this approach and paves the way for future innovations in drug discovery.

References

The Strategic Role of 2-Bromo-1-chloro-4-fluorobenzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Medicinal Chemists

As a versatile halogenated aromatic compound, 2-bromo-1-chloro-4-fluorobenzene (BCF) serves as a pivotal building block in the synthesis of complex pharmaceutical agents.[1] Its utility stems not only from the inherent properties conferred by its halogen substituents but also from the differential reactivity of its carbon-halogen bonds, which allows for programmed, sequential functionalization. This guide, intended for drug development professionals, explores the multifaceted role of BCF in medicinal chemistry, from the fundamental principles of halogenation in drug design to its practical application in complex synthetic routes.

Physicochemical Properties and Reactivity Profile

Understanding the distinct properties of this compound is fundamental to its effective application in synthesis. The molecule's structure presents three different halogen atoms, each contributing uniquely to its overall reactivity and to the properties of the molecules derived from it.

PropertyValueSource
CAS Number 201849-15-2[2][3]
Molecular Formula C₆H₃BrClF[3]
Molecular Weight 209.44 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 202.1°C at 760 mmHg[2]
Density 1.75 g/cm³[1][2]
Purity Typically ≥ 98%[1]

The key to BCF's utility lies in the differential reactivity of its C-Br and C-Cl bonds in catalytic cross-coupling reactions. The carbon-bromine bond is significantly more reactive and susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine bond. This reactivity hierarchy is the cornerstone of its use in sequential, site-selective chemical modifications.[4]

G cluster_0 Reactivity in Palladium Cross-Coupling reactivity_high C-Br Bond (Higher Reactivity) reactivity_low C-Cl Bond (Lower Reactivity) reactivity_high->reactivity_low >

Caption: Differential reactivity of C-Br and C-Cl bonds in BCF.

The Power of Halogenation in Medicinal Chemistry

The incorporation of halogens into drug candidates is a time-honored strategy to modulate a molecule's physicochemical and biological properties.[5] Fluorine, in particular, has become a remarkable element in drug design.[6]

  • Fluorine's Influence : The presence of the fluorine atom in BCF is highly significant. Its high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet it can drastically alter a molecule's properties.[7] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[8][9] The trifluoromethyl (CF₃) group, a common fluorinated moiety, is known to improve metabolic stability and membrane permeability.[10][11]

  • The Role of Chlorine and Bromine : Beyond serving as synthetic handles, chlorine and bromine can participate in "halogen bonding." This is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein binding site.[5][12][13] This interaction can significantly enhance binding affinity and ligand selectivity.[12][14] While fluorine does not typically form these bonds, chlorine and bromine are effective halogen bond donors.[14][15]

Synthetic Utility in Drug Development

This compound is primarily employed as an intermediate in the synthesis of more complex molecules, including potential drug candidates for oncology and inflammatory diseases.[1] Its value is most evident in its capacity for selective functionalization through catalytic cross-coupling reactions.[2][16]

A typical synthetic strategy involves a two-step sequence:

  • First Coupling: A selective reaction at the more labile C-Br bond, such as a Suzuki-Miyaura or Sonogashira coupling, is performed under conditions that leave the C-Cl bond intact.

  • Second Coupling: The less reactive C-Cl bond is then functionalized in a subsequent step, often requiring more forcing conditions (e.g., different ligands, higher temperatures) or a different type of coupling reaction, such as a Buchwald-Hartwig amination.

This stepwise approach provides precise control over the construction of complex molecular architectures.

G cluster_0 Step 1: Selective C-Br Functionalization cluster_1 Step 2: C-Cl Functionalization start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki Pd Catalyst (e.g., Pd(OAc)₂) sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd Catalyst (e.g., Pd(OAc)₂) intermediate Monofunctionalized Intermediate (C-Cl bond intact) suzuki->intermediate sonogashira->intermediate buchwald Buchwald-Hartwig Amination (Amine) intermediate->buchwald Pd Catalyst (e.g., Pd₂(dba)₃) heck Heck Coupling (Alkene) intermediate->heck Pd Catalyst (e.g., Pd₂(dba)₃) final_product Disubstituted Product buchwald->final_product heck->final_product

Caption: Sequential cross-coupling workflow using BCF.

Case Study: Synthesis of Brilanestrant Precursor

While BCF itself is a specific isomer, the principles of its use are exemplified in the synthesis of related complex molecules. For instance, the isomeric building block 1-bromo-2-chloro-4-fluorobenzene is a crucial intermediate for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[17] The synthesis involves creating a Grignard reagent from the bromo-chloro-fluorobenzene derivative, which is then used in subsequent reactions to build the complex biphenyl core of the final drug molecule.[17] This highlights how the specific placement of halogens on the benzene ring is a deliberate design choice to facilitate a planned synthetic route.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a validated method for the chemoselective functionalization of the C-Br bond in this compound, leaving the C-Cl bond available for subsequent transformations.

Objective: To perform a selective Suzuki-Miyaura cross-coupling reaction at the C-Br position of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or GC-MS for reaction monitoring

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: To the cooled Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃ under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe. The typical solvent ratio is 10:1 toluene to water.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath set to 80°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired monofunctionalized product.

Justification of Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand PCy₃ is highly effective for Suzuki couplings involving aryl chlorides and bromides.[4] The conditions described are mild enough to selectively activate the C-Br bond over the C-Cl bond.

  • Base and Solvent: Cs₂CO₃ is an effective base for promoting the transmetalation step. The biphasic toluene/water solvent system is standard for many Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Conclusion

This compound is more than a simple halogenated solvent; it is a strategically designed building block for modern medicinal chemistry. Its value is derived from a combination of factors: the beneficial electronic and steric properties imparted by its halogen atoms and, most critically, the differential reactivity of its C-Br and C-Cl bonds. This feature allows chemists to employ sequential cross-coupling strategies with a high degree of control, enabling the efficient and precise synthesis of complex drug candidates. As drug discovery continues to demand molecules of increasing complexity, the utility of such versatile and thoughtfully designed intermediates will only continue to grow.

References

2-Bromo-1-chloro-4-fluorobenzene as a fluorinated building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a polyhalogenated aromatic compound that has emerged as a strategically vital building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its three halogen substituents, enabling programmed, site-selective functionalization through a variety of synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, core reactivity principles, and field-proven protocols for its application in key synthetic reactions. We will explore the mechanistic underpinnings of its chemoselectivity in palladium-catalyzed cross-coupling and its utility in nucleophilic aromatic substitution, contextualized by its successful application in the synthesis of high-value molecules such as the selective estrogen receptor degrader (SERD), brilanestrant.

The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Building blocks like this compound offer chemists a pre-functionalized, fluorinated scaffold, providing a direct route to introduce this critical element into complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in the laboratory.

Physical Properties
PropertyValueSource(s)
CAS Number 201849-15-2[1]
Molecular Formula C₆H₃BrClF[1]
Molecular Weight 209.44 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density ~1.75 g/cm³[2]
Boiling Point ~202.1 °C @ 760 mmHg[2]
Refractive Index ~1.545 - 1.55[2][3]
Spectroscopic Characterization

While a definitive spectrum for this specific isomer requires empirical measurement, the expected NMR characteristics can be predicted based on established principles of substituent effects on aromatic systems.

  • ¹H NMR: The spectrum will feature three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each proton will appear as a doublet of doublets (or more complex multiplet) due to coupling with the other two protons and the fluorine atom.

  • ¹³C NMR: Six aromatic carbon signals are expected. The carbons directly bonded to the halogens will show characteristic shifts, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent chloro and bromo substituents.

Core Reactivity and Mechanistic Principles

The synthetic power of this compound lies in the predictable and exploitable differences in the reactivity of its carbon-halogen bonds.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The rate-determining step for most palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[4] The energy barrier for this step is highly dependent on the bond dissociation energy of the C-X bond. This establishes a clear and reliable reactivity hierarchy.

Reactivity Order: C–I > C–Br > C–OTf >> C–Cl >> C–F[3][4][5]

This hierarchy is the core directive for synthetic strategy. For this compound, a chemist can selectively functionalize the C-Br bond while leaving the more robust C-Cl bond intact for a subsequent, different coupling reaction. The C-F bond is generally considered inert to these conditions.[3]

G cluster_0 Reactivity Hierarchy cluster_1 Driving Force C_Br C-Br (Most Reactive) C_Cl C-Cl (Less Reactive) C_Br->C_Cl Selective functionalization possible C_F C-F (Inert) C_Cl->C_F Requires harsher conditions Mechanism Oxidative Addition to Pd(0) BDE Bond Dissociation Energy (C-Br < C-Cl) Mechanism->BDE

Caption: Chemoselectivity in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

While less common than electrophilic substitution for benzene rings, SNAr is a viable pathway for electron-deficient aromatics.[6] The collective inductive electron-withdrawing effect of the three halogen substituents on this compound renders the ring susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The halide that is the best leaving group (typically I > Br > Cl > F) is displaced.

Key Synthetic Transformations: Protocols and Insights

The following protocols are designed as self-validating systems, providing not just the steps but the scientific rationale behind the choice of reagents and conditions.

Protocol: Selective Suzuki-Miyaura Coupling

This reaction is a workhorse for C-C bond formation and is ideal for selectively functionalizing the C-Br bond.

Objective: To couple an arylboronic acid at the C-Br position of this compound.

G Start Assemble Reactants (Dry Glassware, Inert Atm.) Reaction Heat Mixture (e.g., 80-100 °C, 2-12 h) Start->Reaction Add solvent, base, catalyst Monitor Monitor Progress (TLC or GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Dilute, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Characterize Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.[8]

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).

    • Expertise: While Pd(PPh₃)₄ is a reliable choice for aryl bromides, modern bulky phosphine ligands (like SPhos) often provide faster reaction times and higher yields by promoting the rate-limiting reductive elimination step.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).

    • Causality: The presence of water can aid in dissolving the inorganic base and facilitate the catalytic cycle. Solvents must be degassed to remove oxygen.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Aryl)-1-chloro-4-fluorobenzene.

Protocol: Selective Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction also proceeds selectively at the C-Br position.[9]

Objective: To couple a primary or secondary amine at the C-Br position.

Methodology:

  • Vessel Preparation: In a glovebox or under an argon atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).

    • Trustworthiness: The use of a strong, hindered base like NaOtBu is crucial for deprotonating the amine-palladium complex in the catalytic cycle without acting as a competing nucleophile.[10]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Workup & Purification: After cooling, the workup is similar to the Suzuki protocol. Dilute with an organic solvent, filter through a pad of celite to remove palladium residues, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the bromide with a strong nucleophile, which may require more forcing conditions than the cross-coupling reactions.

Objective: To displace the bromide with an amine nucleophile.

Methodology:

  • Vessel Preparation: To a sealed pressure vessel, add this compound (1.0 eq.) and the amine nucleophile (e.g., morpholine, 2.0-3.0 eq.).

    • Causality: A stoichiometric excess of the amine is often used as it can also act as the base in the reaction.

  • Solvent & Base: Add a polar aprotic solvent such as DMSO or NMP. An additional inorganic base like K₂CO₃ (2.0 eq.) can be added to facilitate the reaction.

  • Reaction: Seal the vessel tightly and heat to a high temperature (e.g., 120-160 °C).

    • Expertise: SNAr reactions on non-activated aryl halides are often slow and require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.[7]

  • Workup & Purification: Cool the reaction mixture carefully. Dilute with a large volume of water to precipitate the product or prepare for extraction with a solvent like ethyl acetate. Wash extensively to remove the high-boiling solvent. Dry, concentrate, and purify by chromatography or recrystallization.

Application Spotlight: Synthesis of Brilanestrant

The value of this compound is exemplified by its use as a key intermediate in the synthesis of brilanestrant, a potent selective estrogen receptor degrader investigated for the treatment of breast cancer.[11] In this context, the building block allows for the strategic, sequential introduction of different molecular fragments via the distinct reactivity of its halogenated positions, showcasing the practical power of chemoselectivity.[11]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

Hazard StatementGHS ClassificationPrecautionary Measures
H315 Causes skin irritationSkin Corrosion/Irritation, Category 2
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335 May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3
H227 Combustible liquidFlammable liquids, Category 4

Data sourced from PubChem LCSS.[1]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]

  • Store in a cool, dry place (recommended 2-8 °C), away from sources of ignition.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[12]

Conclusion

This compound is a sophisticated and highly enabling fluorinated building block. Its value extends beyond the mere presence of a fluorine atom; it lies in the predictable, hierarchical reactivity of its C-Br and C-Cl bonds. This inherent chemoselectivity provides chemists with a powerful tool for designing efficient and elegant synthetic routes to complex, high-value molecules. By understanding the mechanistic principles that govern its reactivity and employing validated protocols, researchers can fully leverage this compound's potential to accelerate discovery in pharmaceutical and materials science.

References

An In-Depth Technical Guide to the Electrophilic Properties of 2-Bromo-1-Chloro-4-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-1-chloro-4-fluorobenzene is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a nuanced reactivity profile governed by the three distinct halogen substituents on the benzene ring. This guide provides a comprehensive analysis of the electrophilic properties of this molecule. We will dissect the theoretical underpinnings of its reactivity in electrophilic aromatic substitution (EAS) reactions, explore the directing effects of its substituents, predict regiochemical outcomes, and provide practical, field-tested experimental protocols.

Introduction: The Structural and Electronic Landscape

This compound (CAS No: 201849-15-2) is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with bromine, chlorine, and fluorine atoms.[3][4] At room temperature, it typically presents as a colorless to pale yellow crystalline solid.[3] Its molecular structure is the foundation of its chemical behavior.

PropertyValueSource
Molecular Formula C₆H₃BrClF[4]
Molecular Weight 209.44 g/mol [4]
IUPAC Name This compound[4]
Synonyms 3-bromo-4-chlorofluorobenzene[5]

The core of its reactivity lies in the interplay between the aromatic π-system and the electronic effects of the three halogen substituents. Understanding these effects is paramount to predicting its behavior in chemical synthesis.

Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[6] The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step that disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7]

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system in the final substituted product.[7]

The substituents already present on the ring profoundly influence both the rate of reaction and the position (regioselectivity) of the new substituent.[8]

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Caption: The two-step mechanism of electrophilic aromatic substitution.

The Directing Effects of Halogen Substituents

Halogens present a unique case in EAS reactions: they are deactivating yet ortho, para-directing.[9] This apparent paradox is resolved by considering two opposing electronic effects:

  • Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the ring through the sigma bond. This withdrawal of electrons deactivates the ring, making it less nucleophilic and slower to react than benzene itself.[10]

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions.[11]

While the inductive effect is stronger and dominates the overall reactivity (deactivation), the resonance effect controls the regioselectivity by preferentially stabilizing the arenium ion intermediates for ortho and para attack.[9]

Diagram: Resonance Stabilization of Arenium Ion

Halogen_Directing_Effect cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_ion Arenium Ion (Ortho) ortho_res Key Resonance Structure: Positive charge adjacent to Halogen (X) ortho_ion->ortho_res ortho_stab Stabilized by +M effect of Halogen ortho_res->ortho_stab meta_ion Arenium Ion (Meta) meta_no_stab No direct stabilization of charge by Halogen meta_ion->meta_no_stab para_ion Arenium Ion (Para) para_res Key Resonance Structure: Positive charge adjacent to Halogen (X) para_ion->para_res para_stab Stabilized by +M effect of Halogen para_res->para_stab start Electrophilic Attack on Halobenzene start->ortho_ion start->meta_ion start->para_ion

Caption: Halogen's +M effect stabilizes ortho/para intermediates.

Regioselectivity in this compound

With three ortho, para-directing groups, predicting the site of substitution requires careful analysis. The available positions for substitution are C3, C5, and C6.

  • C4-Fluorine: Directs ortho to C3 and C5.

  • C1-Chlorine: Directs ortho to C6 (C2 is blocked).

  • C2-Bromine: Directs ortho to C3 (C1 is blocked) and para to C5.

Consensus of Directing Effects:

  • Position C3: Activated by F (ortho) and Br (ortho). However, this position is flanked by two halogens, leading to significant steric hindrance.

  • Position C5: Activated by F (ortho) and Br (para). This position is sterically accessible.

  • Position C6: Activated by Cl (ortho). This position is also sterically accessible.

The outcome of an EAS reaction will be a competition between the C5 and C6 positions. The relative deactivating strength of the halogens is typically Br > Cl > F.[12] The fluorine atom is the least deactivating (or most 'activating' of the deactivators), and its directing influence is powerful. Since fluorine strongly directs to C5, and bromine also directs to C5, this position is electronically favored. The C6 position is only activated by the chlorine atom.

Therefore, the major product is expected from substitution at the C5 position , with a minor product from substitution at the C6 position . Substitution at C3 is expected to be negligible due to steric hindrance. This is supported by the existence of compounds like 2-bromo-1-chloro-4-nitrobenzene (nitration at C5) and 2-bromo-4-chloro-1-nitrobenzene (nitration at C6) in chemical databases.[13][14]

Diagram: Predicting Regioselectivity```dot

Key Electrophilic Substitution Reactions

Nitration

Aromatic nitration introduces a nitro group (-NO₂) onto the ring. It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). T[6]he sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Expected Products:

    • Major: 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene (Substitution at C5)

    • Minor: 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (Substitution at C6)

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (typically Cl₂ or Br₂). The reaction requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and create a sufficiently strong electrophile.

[7][15]* Expected Products (for Bromination):

  • Major: 1,4-Dibromo-2-chloro-5-fluorobenzene (Substitution at C5)
  • Minor: 1,3-Dibromo-2-chloro-5-fluorobenzene (Substitution at C6)

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). The electrophile is sulfur trioxide, SO₃. This reaction is typically reversible.

  • Expected Products:

    • Major: 3-Bromo-4-chloro-6-fluorobenzene-1-sulfonic acid (Substitution at C5)

    • Minor: 4-Bromo-3-chloro-6-fluorobenzene-1-sulfonic acid (Substitution at C6)

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions attach alkyl (R) or acyl (RCO) groups to an aromatic ring. H[16]owever, these reactions have a significant limitation: they fail on strongly deactivated aromatic rings. S[17]ince this compound contains three deactivating halogen groups, it is not a suitable substrate for Friedel-Crafts reactions . This lack of reactivity is a critical insight for synthetic planning. Attempting these reactions would likely result in no reaction or recovery of the starting material.

Experimental Protocol: Nitration of this compound

This protocol is a self-validating system designed for research applications. Causality is explained at each critical step.

Objective: To synthesize 2-bromo-1-chloro-5-fluoro-4-nitrobenzene as the major product.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Protocol Workflow Diagram

Nitration_Workflow Start Start: Assemble Glassware PrepAcid 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C Start->PrepAcid PrepSubstrate 2. Dissolve Substrate in DCM PrepAcid->PrepSubstrate Addition 3. Add Nitrating Mixture Dropwise to Substrate Maintain T < 5°C PrepSubstrate->Addition Reaction 4. Stir at 0°C to RT Monitor by TLC/GC-MS Addition->Reaction Quench 5. Quench Reaction Pour onto Ice-Water Reaction->Quench Extract 6. Liquid-Liquid Extraction with DCM Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry with MgSO₄ Filter Wash->Dry Evaporate 9. Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify 10. Purify Crude Product (Column Chromatography) Evaporate->Purify End End: Characterize Product Purify->End

Caption: Step-by-step workflow for the nitration experiment.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture (Self-Validation: Safety & Reactivity Control): In a clean, dry flask, carefully add 1.5 equivalents of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C. Slowly, add 1.2 equivalents of concentrated nitric acid dropwise while stirring. Causality: The pre-cooling and slow addition are critical to manage the highly exothermic reaction of mixing strong acids and to pre-form the nitronium ion electrophile under controlled conditions.

  • Substrate Preparation: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of this compound in a minimal amount of dichloromethane. Cool the solution to 0°C using an ice bath.

  • Electrophilic Addition (Self-Validation: Rate & Selectivity Control): Add the cold nitrating mixture from Step 1 to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 5°C. Causality: Low temperature and slow addition prevent over-reaction (dinitration) and control the exothermic nature of the nitration, ensuring higher selectivity for the desired mononitrated product.

  • Reaction Monitoring (Self-Validation: Endpoint Determination): After the addition is complete, allow the reaction to stir at 0°C for one hour, then let it slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up and Quenching (Self-Validation: Safety & Isolation): Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice and water. Causality: This safely quenches the reaction by diluting the strong acids and precipitating the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation: Purity Assurance): Purify the crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to separate the major C5 isomer from the minor C6 isomer and any other impurities.

  • Characterization: Characterize the purified product(s) using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure and purity.

Conclusion

[1]***

References

An In-depth Technical Guide on the Discovery and History of Halogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of halogenated benzene derivatives. From the foundational discovery of benzene and the elucidation of its structure to the pioneering synthetic methodologies, this document traces the scientific journey that established these compounds as crucial intermediates in organic synthesis. Key reactions, including electrophilic aromatic substitution, the Friedel-Crafts reaction, and the Sandmeyer reaction, are discussed in detail, highlighting the mechanistic insights and the scientists behind these breakthroughs. The guide also delves into the practical applications and the subsequent understanding of the environmental and toxicological impact of these compounds, offering a holistic perspective for today's researchers.

The Genesis: Unraveling the Benzene Enigma

The story of halogenated benzenes is intrinsically linked to the discovery and structural determination of their parent molecule, benzene. In 1825, the English scientist Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen."[1][2] This substance, later to be known as benzene, presented a significant puzzle to chemists of the 19th century due to its unusual stability and its formula, C₆H₆, which suggested a high degree of unsaturation.[1][2]

It wasn't until 1865 that the German chemist Friedrich August Kekulé proposed his revolutionary cyclic structure for benzene, famously inspired by a daydream of a snake seizing its own tail.[1][2][3] Kekulé's model of a hexagonal ring of carbon atoms with alternating single and double bonds was a monumental step forward.[1][4] However, it was later refined to the concept of resonance, first suggested by Linus Pauling in 1931, to accurately account for the observed equal bond lengths and the molecule's exceptional stability, a property now known as aromaticity.[3][5] This understanding of benzene's unique electronic structure was paramount to comprehending its reactivity and paved the way for the systematic exploration of its derivatives.

The Dawn of Halogenation: Early Synthetic Forays

With the structure of benzene becoming clearer, chemists began to investigate its chemical transformations. The direct halogenation of benzene emerged as a fundamental method for introducing halogen atoms onto the aromatic ring. This process, a classic example of electrophilic aromatic substitution, involves the replacement of a hydrogen atom on the benzene ring with a halogen.[6][7]

Chlorination and Bromination: The Role of Lewis Acid Catalysis

The direct reaction of benzene with chlorine or bromine is slow and requires a catalyst to proceed at a practical rate.[8][9] The breakthrough came with the use of Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarize the halogen molecule, making it a much stronger electrophile.[10][11]

Chlorobenzene was first described in 1851.[12] Its synthesis is achieved by treating benzene with chlorine in the presence of a Lewis acid catalyst.[12][13] The industrial production of chlorobenzene is often a continuous process designed to minimize the formation of di- and polychlorinated byproducts.[12][14]

Similarly, bromobenzene is prepared by the reaction of benzene with bromine, typically using iron filings which are converted in situ to ferric bromide (FeBr₃), or aluminum bromide (AlBr₃) as the catalyst.[10][15]

The general mechanism for these reactions involves the formation of a highly electrophilic complex between the halogen and the Lewis acid. This complex is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent loss of a proton restores the aromaticity of the ring, yielding the halogenated benzene and regenerating the catalyst.[9]

Iodination: Overcoming Low Reactivity

Direct iodination of benzene with molecular iodine is a more challenging transformation due to the lower reactivity of iodine.[8][16] To overcome this, the reaction is typically carried out in the presence of an oxidizing agent, such as nitric acid, which converts iodine into a more potent electrophilic species.[11][16][17] Alternative methods for producing iodobenzene include reacting benzene with iodine in the presence of other oxidizing agents like iodic acid or by using a mixture of iodine and potassium iodate in concentrated sulfuric acid.[11][18]

Landmark Reactions in the Synthesis of Halogenated Benzenes

Beyond direct halogenation, several other seminal reactions have been instrumental in the synthesis and functionalization of halogenated benzene derivatives.

The Friedel-Crafts Reactions: Forging Carbon-Carbon Bonds

In 1877, Charles Friedel and James Mason Crafts discovered a set of reactions that would become fundamental to organic synthesis.[19][20][21] The Friedel-Crafts reactions, which include alkylation and acylation, allow for the attachment of alkyl and acyl groups to an aromatic ring.[20][22] These reactions proceed via electrophilic aromatic substitution, where a carbocation or an acylium ion acts as the electrophile.[21]

While not a direct method for halogenation, the Friedel-Crafts reactions are crucial for synthesizing more complex substituted benzenes, which can then be halogenated. The development of these reactions significantly expanded the toolkit for aromatic chemistry.

The Sandmeyer Reaction: A Versatile Route from Anilines

A serendipitous discovery in 1884 by Swiss chemist Traugott Sandmeyer led to another powerful method for synthesizing aryl halides.[23][24][25] While attempting to synthesize phenylacetylene from benzenediazonium chloride and cuprous acetylide, Sandmeyer unexpectedly obtained chlorobenzene as the main product.[23][25][26]

The Sandmeyer reaction is a substitution reaction that allows for the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt as a catalyst.[24][25] The process begins with the diazotization of a primary aromatic amine (like aniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[24] This salt is then treated with the corresponding copper(I) halide (CuCl, CuBr) to yield the aryl chloride or aryl bromide.[25][26] For the synthesis of iodobenzene, the addition of potassium iodide to the diazonium salt solution is sufficient and does not typically require a copper catalyst.[18][27][28]

The mechanism of the Sandmeyer reaction is believed to proceed through a free-radical pathway involving a single electron transfer from the copper(I) catalyst to the diazonium salt.[23][25] This versatility in replacing an amino group with a halogen has made the Sandmeyer reaction an indispensable tool in organic synthesis.[23]

Properties, Applications, and Environmental Considerations

Halogenated benzenes are generally colorless liquids with characteristic odors.[4][15][27] Their physical properties, such as boiling point and density, vary with the type and number of halogen substituents.

Historically, these compounds found widespread use as solvents, intermediates in the synthesis of other chemicals, and in the production of pesticides and other bioactive molecules.[12][14] For instance, chlorobenzene was a key precursor in the manufacture of DDT and phenol.[12] Bromobenzene is utilized to introduce phenyl groups into other molecules via the Grignard reaction or palladium-catalyzed coupling reactions.[15]

However, the stability that makes these compounds synthetically useful also contributes to their persistence in the environment.[29] Many halogenated aromatic compounds are now recognized as persistent organic pollutants (POPs) that can bioaccumulate and pose long-term risks to human health and ecosystems.[29][30][31] Their toxic effects can include damage to the liver, kidneys, and nervous system, and some are known or suspected carcinogens.[30][32][33] This has led to significant restrictions on the use of many halogenated benzenes and has spurred research into more environmentally benign alternatives and remediation strategies.

Experimental Protocols: Synthesis of Bromobenzene

The following protocol details the laboratory synthesis of bromobenzene from benzene via electrophilic aromatic substitution, a classic experiment that demonstrates the principles discussed in this guide.

Objective: To synthesize bromobenzene by the direct bromination of benzene using iron as a catalyst.

Materials:

  • Benzene (C₆H₆)

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Sodium hydroxide (NaOH) solution (5%)

  • Calcium chloride (CaCl₂), anhydrous

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser and dropping funnel

Procedure:

  • In a clean, dry reaction flask, place 0.2 g of iron filings and 11.0 g of benzene.[34]

  • From a dropping funnel, add 1 mL of bromine to the flask.[34]

  • Gently heat the flask until the evolution of hydrogen bromide gas is observed.[34]

  • Add the remaining bromine (for a total of 20 g) over a period of 20 minutes.[34]

  • Heat the reaction mixture at 60°C for 45 minutes, or until the brown vapor of bromine disappears.[34]

  • After the reaction is complete, separate the iron filings from the mixture.[34]

  • Wash the crude product with water and then with a 5% sodium hydroxide solution in a separatory funnel to remove any unreacted bromine and hydrogen bromide.[35]

  • Dry the organic layer with anhydrous calcium chloride.[34]

  • Purify the bromobenzene by distillation, collecting the fraction that boils between 150-170°C.[34] For higher purity, a second distillation can be performed to collect the fraction boiling at 152-158°C.[34]

Safety Precautions: Benzene is a known carcinogen and is highly flammable. Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key reaction mechanisms and workflows.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br_Br Br-Br Electrophile Br⁺---Br⁻---FeBr₃ Br_Br->Electrophile + FeBr₃ FeBr3 FeBr₃ Benzene Benzene Ring (C₆H₆) Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + Br⁺ Bromobenzene Bromobenzene (C₆H₅Br) Sigma_Complex->Bromobenzene + [FeBr₄]⁻ FeBr4_minus [FeBr₄]⁻ HBr HBr Bromobenzene->HBr FeBr3_regen FeBr₃ (regenerated) Bromobenzene->FeBr3_regen

Caption: Mechanism of Electrophilic Bromination of Benzene.

Sandmeyer_Reaction_Workflow Aniline Aniline (C₆H₅NH₂) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Diazotization->Diazonium_Salt Substitution Substitution (CuBr) Diazonium_Salt->Substitution Bromobenzene Bromobenzene (C₆H₅Br) Substitution->Bromobenzene N2_gas N₂ Gas Substitution->N2_gas

Caption: Workflow for the Sandmeyer Synthesis of Bromobenzene.

Conclusion

The journey from the discovery of benzene to the synthesis and application of its halogenated derivatives represents a significant chapter in the history of organic chemistry. The elucidation of benzene's structure provided the theoretical framework, while the development of key synthetic reactions like electrophilic aromatic substitution and the Sandmeyer reaction provided the practical tools for chemists to explore this important class of compounds. While their utility in synthesis remains undeniable, the environmental and health concerns associated with many halogenated benzenes underscore the ongoing need for responsible chemical stewardship and the development of sustainable chemical practices. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of these foundational molecules is essential for innovation and for navigating the complexities of modern chemical science.

References

2-Bromo-1-chloro-4-fluorobenzene: A Versatile Synthon in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Executive Summary: The intricate design of novel agrochemicals necessitates the use of highly functionalized and versatile building blocks. 2-Bromo-1-chloro-4-fluorobenzene (CAS: 201849-15-2) has emerged as a pivotal intermediate, offering a unique combination of halogen substituents that enable chemists to perform selective, stepwise modifications.[1][2] This guide provides a technical overview of its applications, focusing on its strategic role in the synthesis of high-value agrochemical classes such as pyrazole carboxamide fungicides and diamide insecticides. We will explore the molecule's distinct reactivity, provide validated experimental protocols for key transformations, and illustrate logical synthetic workflows, demonstrating its value for researchers and development professionals in the agrochemical industry.

Introduction: The Strategic Advantage of Polychlorinated Aromatic Scaffolds

Halogenated aromatic compounds are foundational to the discovery of new active ingredients in crop protection.[1][3] The nature and position of halogen atoms on a benzene ring profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of a strategically designed synthetic building block.[4] Its structure is not a random assortment of halogens; rather, it provides a hierarchy of reactivity that can be exploited in a controlled manner:

  • Bromine: The most reactive site, ideal for introducing carbon-carbon or carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions.[2][3][5]

  • Chlorine: Significantly less reactive than bromine in typical cross-coupling conditions, often remaining as a key structural element in the final product or serving as a site for later-stage modifications under more forcing conditions.

  • Fluorine: Generally inert to coupling reactions, it acts as a powerful modulator of the molecule's electronic properties and metabolic fate. Its presence is a common feature in many modern agrochemicals to enhance biological efficacy.

This guide will demonstrate how this differential reactivity is leveraged to construct complex agrochemical scaffolds efficiently.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 201849-15-2[6][7]
Molecular Formula C₆H₃BrClF[6][7]
Molecular Weight 209.44 g/mol [6][7]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 202.1 °C at 760 mmHg[2]
Density ~1.75 g/cm³[2]
LogP 3.24[4]

The key to this molecule's utility is the ability to selectively functionalize the C-Br bond while leaving the C-Cl and C-F bonds intact. This is readily achieved using palladium-catalyzed cross-coupling reactions, which operate under conditions mild enough not to disturb the more robust carbon-chlorine bond.

Application in Pyrazole Carboxamide Fungicide Synthesis

Pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs), are critical for controlling a wide range of plant pathogens.[8][9][10] A common structural motif in these fungicides is a substituted aniline fragment connected to a pyrazole core. This compound is an excellent starting material for creating novel, highly substituted aniline intermediates.

Synthetic Strategy: Buchwald-Hartwig Amination

The most direct method to transform the aryl bromide into the required aniline is the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond by coupling the aryl halide with an amine source, such as ammonia or a protected amine equivalent like benzophenone imine, in the presence of a palladium catalyst.

The workflow below illustrates the synthesis of a key intermediate, 2-chloro-4-fluoroaniline, which can then be acylated with a suitable pyrazole acid chloride to yield a target fungicide.

G cluster_final Final Coupling A This compound B Buchwald-Hartwig Amination A->B C 2-Chloro-4-fluoroaniline Derivative B->C D Pyrazole Carboxamide Fungicide C->D  Acylation E Pyrazole Acid Chloride E->D

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

Experimental Protocol: Synthesis of a Substituted Aniline Intermediate

This protocol is a representative example of a Buchwald-Hartwig amination reaction.

Objective: To synthesize a 2-chloro-4-fluoroaniline derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3.0 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by this compound and benzophenone imine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • The resulting imine is hydrolyzed by adding 2 M HCl and stirring for 1 hour.

  • Neutralize the mixture with aqueous NaOH solution and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the target aniline.

Causality: The choice of a bulky biaryl phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step, which is often rate-limiting, and helps prevent catalyst decomposition, leading to higher yields and cleaner reactions. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to facilitate the deprotonation of the amine and regenerate the active catalyst.

Application in Diamide Insecticide Synthesis

Anthranilic diamide insecticides, such as chlorantraniliprole, are another class of high-value agrochemicals.[11][12] Their synthesis relies on the construction of a substituted anthranilic acid or anthranilamide core.[13][14][15] this compound serves as a precursor to these core structures through a sequence involving C-C bond formation followed by functional group interconversion.

Synthetic Strategy: Suzuki Coupling and Nitrile Hydrolysis

A plausible and efficient route involves an initial Suzuki coupling to install a methyl group ortho to the bromine, followed by a cyanation reaction and subsequent hydrolysis to form the desired carboxylic acid. This multi-step process leverages the initial reactivity of the C-Br bond and introduces the key functional groups required for the final molecule.

G A This compound B Suzuki Coupling A->B  Pd Catalyst  Me-B(OR)₂ C Ortho-Methylated Intermediate B->C D Cyanation of Aryl Chloride C->D  CuCN or Pd Catalyst  (More forcing conditions) E Substituted Benzonitrile D->E F Nitrile Hydrolysis E->F  H₃O⁺ / Heat G Anthranilic Acid Precursor F->G

Caption: Proposed workflow for an anthranilic acid precursor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the selective methylation at the bromine position.

Objective: To synthesize 1-bromo-2-chloro-5-fluoro-3-methylbenzene (a hypothetical intermediate for further elaboration) from this compound.

Materials:

  • This compound (1.0 eq)

  • Methylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Aqueous Sodium Carbonate (2 M solution, 3.0 eq)

  • DME (1,2-dimethoxyethane)

Procedure:

  • In a round-bottom flask, dissolve this compound in DME.

  • Add methylboronic acid and the 2 M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction to reflux (approx. 85-90 °C) for 6-12 hours, monitoring by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting crude oil by flash column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura reaction conditions. The palladium(0) catalyst is highly effective for coupling aryl bromides, and the aqueous base is standard for activating the boronic acid. The differential reactivity between the C-Br and C-Cl bonds ensures high selectivity for methylation at the 2-position.[3][4][5]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern synthesis. Its unique and hierarchical arrangement of halogen atoms provides chemists with a reliable and versatile platform for constructing complex molecular architectures. The ability to perform selective C-N and C-C bond formations via well-understood, high-yielding reactions like the Buchwald-Hartwig amination and Suzuki coupling makes it an invaluable tool in the agrochemical R&D pipeline. As the demand for more effective and environmentally benign crop protection agents grows, the strategic application of such precisely functionalized building blocks will continue to be a cornerstone of innovation.

References

Preliminary Toxicity Screening of 2-Bromo-1-Chloro-4-Fluorobenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, multi-tiered strategy for the preliminary toxicity screening of 2-bromo-1-chloro-4-fluorobenzene, a halogenated aromatic compound with potential applications as a chemical intermediate in pharmaceutical synthesis.[1] Recognizing the importance of early-stage safety assessment in drug development, this document outlines a logical and efficient progression of assays, from in silico predictions to in vitro and in vivo studies.[2][3][4] The experimental designs detailed herein are intended to identify potential toxicological liabilities, including cytotoxicity, genotoxicity, metabolic instability, and acute systemic toxicity. Each protocol is presented with the underlying scientific rationale, emphasizing a self-validating approach to data generation and interpretation. This guide is intended to equip researchers with the necessary tools to make informed decisions regarding the continued development of this and structurally related molecules.

Introduction: The Rationale for a Tiered Toxicity Screening Approach

The journey of a new chemical entity (NCE) from discovery to market is long and fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[4][5] A robust and early assessment of a compound's safety profile is therefore not just a regulatory requirement, but a critical component of a resource-efficient drug development program.[3] For a novel halogenated benzene derivative like this compound, a systematic evaluation of its potential adverse effects is paramount before committing to more extensive preclinical and clinical studies.

This guide eschews a rigid, one-size-fits-all template in favor of a dynamic, tiered approach. This strategy, often referred to as a "fail early, fail cheap" model, commences with computational and in vitro methods to rapidly identify potential hazards, reserving more complex and resource-intensive in vivo studies for compounds that clear these initial hurdles.[5] This hierarchical approach not only aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing but also provides a deeper mechanistic understanding of any observed toxicity.

The proposed screening cascade is designed to answer several key toxicological questions:

  • Does the compound exhibit general cytotoxicity?

  • Does it have the potential to cause genetic damage (mutagenicity)?

  • How is it metabolized, and are the metabolites of concern?

  • What is its potential for causing acute systemic toxicity upon oral exposure?

The following sections will detail the experimental workflows for each tier of this screening strategy, providing not only the "how" but, more importantly, the "why" behind each methodological choice.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is a prerequisite for any toxicological evaluation, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C6H3BrClF
Molecular Weight 209.44 g/mol [6]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 180 °C (lit.)
Density 1.719 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.554 (lit.)
CAS Number 1996-30-1

Note: This data is compiled from publicly available sources and should be confirmed by analytical testing of the specific batch of this compound to be used in toxicological studies.

Tier 1: In Silico & In Vitro Screening

The initial tier of our screening process focuses on computational and cell-based assays to rapidly assess cytotoxicity, metabolic stability, and mutagenic potential. These methods are high-throughput, cost-effective, and provide valuable preliminary data to guide further testing.

In Silico Toxicity Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicological properties of a chemical based on its structure. For halogenated hydrocarbons, QSAR models have been developed to estimate both general and genetic toxicity.[7][8][9][10]

Rationale: By comparing the structure of this compound to databases of compounds with known toxicities, we can generate initial hypotheses about its potential hazards. This is a purely predictive step and serves to flag potential areas of concern that should be investigated experimentally. For instance, the presence of halogens on an aromatic ring can sometimes be associated with mechanisms of toxicity involving metabolic activation to reactive intermediates.

Methodology:

  • Utilize commercially available or open-source QSAR software (e.g., OECD QSAR Toolbox, Toxtree, DEREK Nexus).

  • Input the chemical structure of this compound (SMILES: Fc1ccc(Cl)cc1Br).

  • Run predictions for key toxicological endpoints, including:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Skin and eye irritation[6][11]

    • Acute oral toxicity

Data Interpretation: The output of these models should be treated as probabilistic and not definitive. A positive prediction for an endpoint like mutagenicity would strongly support its experimental evaluation.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are a cornerstone of early-stage toxicology, providing a measure of a compound's ability to damage or kill cells.[12][13][14][15] We propose a multi-assay approach using a well-characterized human cell line (e.g., HepG2, a human liver carcinoma cell line, or HEK293, a human embryonic kidney cell line) to gain a more comprehensive understanding of the compound's cytotoxic potential.[16]

Rationale: A compound that is highly cytotoxic at low concentrations is unlikely to be a viable drug candidate. By using multiple assays that measure different cellular parameters (metabolic activity, membrane integrity), we can increase the reliability of our findings and gain preliminary insights into the mechanism of cell death.[15]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Culture & Maintain Human Cell Line (e.g., HepG2) C Seed Cells in 96-well Plates A->C B Prepare Stock Solution of Test Compound in DMSO D Prepare Serial Dilutions of Test Compound B->D E Treat Cells with Varying Concentrations C->E D->E F Incubate for 24, 48, 72 hours E->F G Perform Cytotoxicity Assays (MTT, LDH) F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Cell Viability and Determine IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity testing.[12]

This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in viable cells.[13][16]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which indicates loss of cell membrane integrity.[13][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • LDH Reaction: Add the LDH reaction mixture (commercially available kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Data Presentation:

AssayEndpointCell LineIC50 (µM)
MTTMetabolic ActivityHepG2Experimental Value
LDHMembrane IntegrityHepG2Experimental Value
MTTMetabolic ActivityHEK293Experimental Value
LDHMembrane IntegrityHEK293Experimental Value
In Vitro Metabolic Stability

Understanding how a compound is metabolized is crucial for predicting its in vivo behavior, including its half-life and potential for forming toxic metabolites.[17] These assays typically use liver fractions (microsomes or S9) or intact hepatocytes.[18][19]

Rationale: A compound that is metabolized too quickly may not reach therapeutic concentrations in the body, while a compound that is not metabolized at all could accumulate to toxic levels. This assay provides an early indication of the compound's metabolic fate.[17]

This assay assesses metabolism primarily by cytochrome P450 (CYP) enzymes.[19]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17][20]

Data Presentation:

ParameterValue
In Vitro Half-life (t½, min) Experimental Value
Intrinsic Clearance (CLint, µL/min/mg protein) Experimental Value
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[21][22][23][24] It uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[21][22] A positive test indicates that the chemical can cause mutations that revert the bacteria to a state where they can synthesize their own histidine.[21]

Rationale: Genotoxicity is a critical toxicological endpoint, as compounds that damage DNA can be carcinogenic. The Ames test is a rapid and sensitive screen for point mutations and is a standard requirement in regulatory toxicology.[24] The inclusion of a liver extract (S9 fraction) is crucial, as some chemicals only become mutagenic after being metabolized by liver enzymes.[21][23]

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[21]

  • Test Mixture Preparation: In separate tubes for each concentration and strain, mix the test compound, the bacterial culture, and either a buffer or an S9 mix (for metabolic activation).[23]

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[21][25]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Tier 2: In Vivo Acute Toxicity Screening

If this compound demonstrates an acceptable profile in Tier 1 (i.e., low cytotoxicity, moderate metabolic stability, and no mutagenicity), a limited in vivo study is warranted to assess its acute systemic toxicity and potential for causing chromosomal damage in a whole organism.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) while minimizing the number of animals used.[26][27]

Rationale: This study provides critical information on the potential health hazards from a single, short-term oral exposure to the compound.[28] It helps in classifying the substance for hazard labeling and provides essential data for dose selection in subsequent, longer-term studies.[26] The Up-and-Down Procedure is a refinement of traditional LD50 tests that significantly reduces animal use.[27]

  • Animal Selection: Use a single sex of healthy, young adult rodents (preferably female rats, as they are often slightly more sensitive).[28][29] Acclimatize the animals for at least 5 days.[28]

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should allow for administration in a volume that does not exceed 1 mL/100g of body weight.[26]

  • Dosing Procedure:

    • Dose a single animal with a starting dose just below the best preliminary estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • Dosing continues in this sequential manner, typically with 48-hour intervals between animals.[27]

  • Observations: Observe the animals for signs of toxicity and mortality, with special attention during the first 4 hours after dosing and then daily for at least 14 days.[29] Record changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[27]

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.[30][31][32]

Rationale: The in vivo micronucleus assay is a crucial follow-up to in vitro genotoxicity tests.[30] It assesses the compound's ability to cause chromosomal damage within a living organism, taking into account the complexities of absorption, distribution, metabolism, and excretion that cannot be fully replicated in vitro.[31] An increase in micronucleated polychromatic erythrocytes (PCEs) is an indicator of induced chromosomal damage.[32]

G cluster_prep Animal Dosing cluster_sample Sample Collection cluster_analysis Slide Preparation & Analysis A Select Healthy Rodents (e.g., Mice) B Administer Test Compound (e.g., via oral gavage) A->B C Include Vehicle and Positive Controls B->C D Sacrifice Animals at Appropriate Time Points (e.g., 24h & 48h) B->D E Extract Bone Marrow from Femurs D->E F Prepare Bone Marrow Smears on Microscope Slides E->F G Stain Slides (e.g., with Giemsa) F->G H Microscopic Analysis: Score Micronucleated PCEs G->H I Statistical Analysis of Results H->I

Caption: Workflow for the in vivo micronucleus test.

  • Dose Selection: Based on the acute oral toxicity study, select at least three dose levels for the main study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Animal Treatment: Use groups of at least 5 animals of each sex. Administer the test compound, vehicle control, and a known positive control (e.g., cyclophosphamide) by an appropriate route (typically the same as the acute toxicity study).[31]

  • Sample Collection: Humanely euthanize the animals at appropriate time points after treatment (e.g., 24 and 48 hours).[31] Collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on clean microscope slides.

  • Staining: Stain the slides using an appropriate method (e.g., Giemsa or acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Under a microscope, score at least 4000 PCEs per animal for the presence of micronuclei.[31] Also, determine the ratio of PCEs to total erythrocytes as an indicator of bone marrow toxicity.

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.[31]

Synthesis and Decision-Making

The culmination of this tiered screening strategy is a preliminary toxicological profile of this compound. The data from each assay should not be viewed in isolation but rather synthesized to form a coherent picture of the compound's potential risks.

  • Tier 1 Results: If the compound shows significant cytotoxicity (IC50 < 10 µM), is rapidly metabolized, or is positive in the Ames test, a "no-go" decision or a decision to select a different chemical scaffold would be scientifically justified. A positive Ames test is a major red flag for further development.

  • Tier 2 Results: If the compound progresses to in vivo testing, a low LD50 value or a positive result in the micronucleus test would indicate significant toxicity. A positive micronucleus test, even with a negative Ames test, suggests the compound may be a clastogen (causing chromosomal breaks) or an aneugen (affecting chromosome number), which are serious liabilities.

This logical progression ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the drug development process and enhancing the likelihood of success.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-bromo-1-chloro-4-fluorobenzene, a key halogenated building block in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] The protocol centers on the Sandmeyer reaction, a reliable and well-established method for the conversion of aromatic amines into aryl halides.[3][4] Starting from 2-chloro-4-fluoroaniline, the synthesis proceeds via a two-stage, one-pot process involving low-temperature diazotization followed by a copper(I) bromide-catalyzed bromination. This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety precautions, and describes methods for the characterization of the final product, ensuring a reproducible and safe laboratory operation for researchers and drug development professionals.

Introduction and Scientific Rationale

This compound is a versatile chemical intermediate whose structural complexity makes it a valuable precursor in medicinal chemistry and materials science.[1] The strategic placement of three different halogen atoms on the benzene ring offers multiple, distinct reaction sites for further functionalization, such as cross-coupling reactions or nucleophilic aromatic substitution.

The chosen synthetic pathway is the Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884.[3] This method is exceptionally effective for introducing halides to an aromatic ring in a regioselective manner that is often difficult to achieve through direct electrophilic halogenation. The process begins with the transformation of a primary aromatic amine, in this case, 2-chloro-4-fluoroaniline, into a diazonium salt.[5][6] This highly reactive intermediate is then subjected to a copper(I)-catalyzed nucleophilic substitution, which displaces the diazo group (N₂) with a bromide ion to yield the target product.[3][4] The low-temperature conditions of the initial diazotization step are critical, as aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions if not handled correctly.[7][8]

Reaction Pathway Overview

The synthesis is a two-stage process performed sequentially in a single reaction vessel:

  • Diazotization: 2-chloro-4-fluoroaniline is reacted with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr or H₂SO₄), at 0–5 °C to form the corresponding 2-chloro-4-fluorobenzenediazonium salt.[9]

  • Sandmeyer Bromination: The diazonium salt is then introduced to a solution containing a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired this compound.[6][10]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Recommended Purity
2-Chloro-4-fluoroaniline367-21-5145.56>98%
Sodium Nitrite (NaNO₂)7632-00-069.00>99%
Hydrobromic Acid (HBr)10035-10-680.9148% aq. solution
Copper(I) Bromide (CuBr)7787-70-4143.45>98%
Diethyl Ether (Et₂O)60-29-774.12Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Saturated Sodium BicarbonateN/AN/Aaq. solution
Saturated Sodium Chloride (Brine)N/AN/Aaq. solution

Equipment: 3-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-salt bath, heating mantle, condenser, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Reagent Quantities and Stoichiometry
ReagentAmountMolesMolar Ratio
2-Chloro-4-fluoroaniline14.56 g0.101.0
Hydrobromic Acid (48%)80 mL~0.71~7.1
Sodium Nitrite7.25 g0.1051.05
Water (for NaNO₂)25 mL--
Copper(I) Bromide15.8 g0.111.1
Step-by-Step Synthesis Procedure

Stage 1: Diazotization

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to ensure efficient cooling.

  • Amine Solution: To the flask, add 2-chloro-4-fluoroaniline (14.56 g, 0.10 mol) and 40 mL of 48% hydrobromic acid. Stir the mixture until the aniline salt fully dissolves or forms a fine slurry. Cool the mixture to 0 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of cold water. Cool this solution in an ice bath.

  • Addition: Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 30-40 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A vigorous reaction with gas evolution may occur if the addition is too fast or the temperature is too high.

  • Stirring: After the addition is complete, continue to stir the resulting diazonium salt solution in the ice bath for an additional 20 minutes. The solution should appear clear or slightly yellow.[6]

Stage 2: Sandmeyer Bromination and Work-up

  • Catalyst Preparation: In a separate 250 mL beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 40 mL of 48% hydrobromic acid. Gentle warming may be required to facilitate dissolution. Cool this solution to room temperature.

  • Sandmeyer Reaction: Slowly and carefully, add the cold diazonium salt solution from Stage 1 to the copper(I) bromide solution with vigorous stirring. This step should be performed cautiously as it is accompanied by the evolution of nitrogen gas.

  • Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40–50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.[6]

  • Extraction: Cool the dark reaction mixture to room temperature and transfer it to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear to light yellow liquid.[1][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine 1. Dissolve 2-chloro-4-fluoroaniline in HBr and cool to 0 °C diazotization 4. Add NaNO₂ solution to amine solution (maintain 0-5 °C) to form diazonium salt prep_amine->diazotization prep_nitrite 2. Prepare cold aqueous solution of NaNO₂ prep_nitrite->diazotization prep_cu 3. Prepare solution of CuBr in HBr sandmeyer 5. Add diazonium salt solution to CuBr solution. Warm to 50 °C prep_cu->sandmeyer diazotization->sandmeyer extract 6. Cool and extract with diethyl ether sandmeyer->extract wash 7. Wash organic layer with H₂O, NaHCO₃, and Brine extract->wash dry 8. Dry with Na₂SO₄ and concentrate via rotary evaporation wash->dry purify 9. Purify by vacuum distillation dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: Step-by-step experimental workflow.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Clear, colorless to light yellow liquid
Boiling Point 202.1 °C at 760 mmHg
Density ~1.75 g/cm³ at 25 °C
Refractive Index ~1.545 at 20 °C
Purity (GC) >97%

(Note: Physical properties are based on available data and may vary slightly).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (M/z ≈ 208, 210, 212 based on isotope patterns of Br and Cl) and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern on the aromatic ring.

Safety Precautions and Waste Management

4.1. Hazard Assessment

  • This compound: Causes skin and eye irritation. May cause respiratory irritation.[11][12]

  • 2-chloro-4-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects.

  • Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Aryl Diazonium Salts: Potentially explosive when isolated in a dry state. This protocol is designed to keep the diazonium salt in a cold aqueous solution at all times to mitigate this risk.[8]

  • Diethyl Ether: Extremely flammable liquid and vapor.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[14]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are accessible.[13]

4.3. Handling and Emergency Procedures

  • All operations must be performed in a well-ventilated chemical fume hood.[14]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • In case of skin contact, immediately wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists.

  • Keep flammable materials away from the work area.

4.4. Waste Disposal

  • Aqueous and organic waste streams should be collected separately in appropriately labeled hazardous waste containers.

  • Before disposal, any residual nitrous acid in the aqueous layer can be quenched by the slow addition of sulfamic acid until the solution no longer tests positive on starch-iodide paper.

  • Dispose of all chemical waste in accordance with local, regional, and national environmental regulations.[11]

References

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-1-chloro-4-fluorobenzene. This polyhalogenated aromatic compound is a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals. The primary challenge in its functionalization lies in achieving high chemoselectivity, specifically the preferential reaction at the more labile carbon-bromine (C-Br) bond while preserving the stronger carbon-chlorine (C-Cl) bond for subsequent transformations. This document elucidates the mechanistic principles governing this selectivity, details the critical role of catalyst and ligand selection, and provides a field-proven, step-by-step protocol for conducting this transformation with high fidelity.

Introduction: The Strategic Value of Selective Functionalization

Polyhalogenated aromatic compounds are pivotal intermediates in organic synthesis, offering multiple reaction sites for the programmed construction of complex molecular architectures. This compound is a prime example, featuring three distinct halogen atoms that can be selectively addressed in cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely utilized method for C-C bond formation, is particularly well-suited for this purpose.[1]

The key to unlocking the synthetic potential of this substrate is controlling the chemoselectivity of the palladium catalyst. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the trend: C–I > C–Br > C–OTf >> C–Cl.[2] This inherent reactivity difference forms the basis for selectively coupling at the C-Br bond. By carefully selecting the palladium precursor, ancillary ligand, base, and solvent, researchers can achieve high yields of the desired mono-arylated product, 2-chloro-4-fluoro-1,1'-biphenyl derivatives, leaving the C-Cl bond intact for further diversification.

Mechanistic Rationale for Chemoselectivity

The selectivity of the Suzuki coupling on this compound is primarily determined in the initial oxidative addition step of the catalytic cycle. The palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond due to a lower activation energy barrier.

The choice of phosphine ligand is critical in modulating the electronic and steric environment of the palladium center, which in turn fine-tunes this selectivity.[3]

  • Electron-rich and bulky ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition step, particularly for the less reactive C-Cl bond, but the kinetic preference for C-Br cleavage remains dominant under optimized conditions.[4] The steric bulk of these ligands can also influence the rate and selectivity of the reaction.

  • Ligand-to-Palladium Ratio: The coordination number of the active palladium species can influence selectivity. Monoligated palladium complexes are often more reactive in oxidative addition.[5]

The overall catalytic process is a self-validating system where the successful formation of the mono-coupled product confirms the selective activation of the C-Br bond.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ (Oxidative Addition Product) Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (+ Ar-Br) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ (Transmetalation Product) ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (+ Ar'B(OH)₂ / Base) Product Ar-Ar' (Coupled Product) ArPd(II)(Ar')L2->Product Reductive Elimination Byproduct X⁻, B(OH)₃ ArylHalide This compound (Ar-Br) BoronicAcid Arylboronic Acid (Ar'B(OH)₂) Base Base (e.g., K₃PO₄)

Caption: Simplified catalytic cycle for the selective Suzuki coupling.

Comparative Analysis of Reaction Conditions

The selection of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of the Suzuki coupling of polyhalogenated arenes. The following table summarizes conditions reported for analogous transformations, providing a valuable reference for protocol optimization.

Aryl HalideBoronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Selectivity (Br vs. Cl)Reference
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (0.001)KOH (1 M)95% EthanolRT64>99:1[ChemSpider]
1-Bromo-3-(chloromethyl)benzene4-Methylphenylboronic acidPd(OAc)₂ (0.2), PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O8095>99:1 (Aryl-Br vs. Benzyl-Cl)[6]
2,6-DichloropyridineHeptyl pinacol boronatePd₂(dba)₃ (1), FcPPh₂ (6)K₃PO₄ (3)Dioxane/H₂O10074Mono- vs. Di-alkylation[7]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2)Dioxane/H₂O110>95 (conversion)N/A[8][9]
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O80-120N/A (focus on kinetics)High for C-Br[2]

Detailed Experimental Protocol

This protocol describes a representative procedure for the selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This procedure is adapted from established methods for similar bromo-chloro arenes.[6]

Materials and Reagents
  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Argon or Nitrogen gas (high purity)

Reaction Setup and Execution

Caption: Experimental workflow for selective Suzuki coupling.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (14.7 mg, 0.04 mmol, 4 mol%). Briefly flush the vial with inert gas before adding the catalyst and ligand to the main reaction flask under a positive flow of argon.

  • Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), sampling periodically via syringe under an inert atmosphere. The reaction is typically complete within 4-12 hours.

Workup and Purification
  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-fluoro-4'-methoxy-1,1'-biphenyl.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base.Use fresh palladium precursor and ligand. Ensure thorough degassing of solvents by sparging with inert gas. Use freshly opened or properly stored anhydrous base.
Formation of Homocoupled Product (Ar'-Ar') Presence of oxygen; Inefficient transmetalation.Improve degassing procedure. Ensure the base is sufficiently strong and soluble to facilitate boronic acid activation.
Protodeboronation of Boronic Acid Presence of excess water; Prolonged reaction at high temperature.Use anhydrous solvents and the minimum required amount of water. Monitor the reaction closely and stop when complete.
Loss of Selectivity (Reaction at C-Cl) Reaction temperature too high; Inappropriate ligand.Lower the reaction temperature. Screen alternative bulky, electron-rich phosphine ligands known to favor C-Br activation.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex, functionalized biaryl compounds. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, and through the judicious selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand, high yields of the mono-arylated product can be achieved. The protocol provided herein serves as a robust and reliable starting point for researchers in synthetic and medicinal chemistry, enabling the strategic and efficient construction of molecules for a wide range of applications.

References

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Buchwald-Hartwig amination has emerged as a pivotal transformation in modern synthetic chemistry, offering a robust and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 2-bromo-1-chloro-4-fluorobenzene. This substrate presents a unique challenge and opportunity in synthetic strategy due to the differential reactivity of its C-Br and C-Cl bonds. We will delve into the mechanistic underpinnings that govern this selectivity, provide detailed, field-tested protocols for achieving high yields of the desired mono-aminated product, and offer insights into catalyst selection, reaction optimization, and troubleshooting.

Introduction: The Strategic Importance of Selective C-N Coupling

The formation of aryl C-N bonds is a cornerstone of pharmaceutical and materials science. Arylamines are ubiquitous structural motifs in a vast array of bioactive molecules and functional materials.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has largely superseded classical methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1][6]

The substrate at the heart of this note, this compound, is a valuable building block for introducing a 2-chloro-4-fluorophenyl moiety, which can be further functionalized. The key to its synthetic utility lies in the ability to selectively aminate the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is governed by the principles of oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.[7]

Mechanistic Rationale: Achieving Chemoselectivity

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed via three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][6][8]

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

The chemoselectivity in the amination of polyhalogenated arenes is primarily determined during the initial oxidative addition step.[7] The relative reactivity of aryl halides in this step generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[6] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond will undergo oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to exploit this reactivity difference to achieve highly selective mono-amination at the bromine position.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Rate-Determining Step) Pd(II)_Complex Ar-Pd(II)(X)L₂ Amine_Coord Amine Coordination & Deprotonation Amido_Complex Ar-Pd(II)(NR₂')L₂ Red_Elim Reductive Elimination Product Ar-NR₂'

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful and selective amination.[4]

Palladium Precursors: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4][9] While Pd(II) sources like Pd(OAc)₂ are often effective, they require in situ reduction to the active Pd(0) species.[8] Pd(0) sources like Pd₂(dba)₃ can offer more direct entry into the catalytic cycle. For challenging substrates or for enhanced reproducibility, commercially available pre-catalysts, which are air-stable and form the active catalyst under the reaction conditions, are highly recommended.

Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle.[4] For the selective amination of aryl bromides in the presence of aryl chlorides, ligands that facilitate oxidative addition at lower temperatures are preferred. This allows the reaction to proceed at a temperature where the C-Cl bond remains largely unreactive.

Ligand TypeExamplesKey Characteristics
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including aryl chlorides, but careful temperature control is needed for selectivity.
Ferrocenylphosphines dppfGood for general aminations, often used in early generation catalyst systems.
Bidentate Ligands BINAP, XantphosCan provide good stability to the catalyst and influence selectivity.[1]

For the specific case of this compound, a bulky biarylphosphine ligand such as XPhos or SPhos is often a good starting point, as they are known to form highly active catalysts.

The Role of the Base and Solvent

Base: A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6][9] The choice of base can significantly impact the reaction rate and yield.

  • Sodium tert-butoxide (NaOt-Bu): A very strong and commonly used base.

  • Potassium tert-butoxide (KOt-Bu): Similar in strength to NaOt-Bu.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic amide base.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that can be effective with certain catalyst systems and are often used for base-sensitive substrates.

The pKa of the amine and the steric hindrance around the nitrogen atom can influence the choice of base. For most primary and secondary amines, NaOt-Bu is a reliable choice.

Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent quenching of the strong base and interference with the catalytic cycle.

  • Toluene: A common and effective solvent.

  • Dioxane: Another frequently used solvent.

  • Tetrahydrofuran (THF): Can also be used, though its lower boiling point may limit the reaction temperature.

  • tert-Butanol (t-BuOH): Sometimes used, particularly in combination with other solvents.

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene is generally a good first choice for this transformation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the selective mono-amination of this compound.

Note: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be anhydrous.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, and Base setup->reagents add_substrates Add Aryl Halide and Amine reagents->add_substrates reaction Heat to Reaction Temperature add_substrates->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Protocol 1: General Procedure with a Secondary Amine (e.g., Morpholine)

Reagents and Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(2-chloro-4-fluorophenyl)morpholine.

Protocol 2: Procedure with a Primary Amine (e.g., Aniline)

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, charge a reaction vial with Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add this compound, followed by anhydrous dioxane and aniline.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-(2-chloro-4-fluorophenyl)aniline.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the selective amination of this compound. These should serve as a starting point, and optimization may be required for specific amine coupling partners.

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene90685-95
PiperidinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Dioxane100880-90
AnilinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Toluene1001275-85
n-ButylaminePd(OAc)₂ (2)XPhos (4)LiHMDS (1.5)THF651080-90

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. However, be mindful that higher temperatures may lead to a loss of selectivity and reaction at the C-Cl position. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Loss of Selectivity (Di-amination): If significant amounts of the di-aminated product are observed, reduce the reaction temperature. Using a slightly less active catalyst system or a milder base might also improve selectivity.

  • Hydrodehalogenation: The formation of 1-chloro-3-fluorobenzene as a byproduct can occur. This is often more prevalent with certain ligands and bases. Screening different reaction conditions can help minimize this side reaction.

  • Amine Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) is generally recommended to ensure complete consumption of the aryl halide. However, a large excess should be avoided as it can sometimes lead to side reactions.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 2-chloro-4-fluoroaniline derivatives. By understanding the mechanistic principles that govern chemoselectivity and by carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired mono-aminated product. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.

References

The Synthetic Chemist's Guide to 2-Bromo-1-chloro-4-fluorobenzene: A Cornerstone for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. 2-Bromo-1-chloro-4-fluorobenzene (CAS No: 201849-15-2) has emerged as a preeminent building block, offering a trifecta of halogen functionalities with distinct reactivities. This guide provides an in-depth exploration of its application in the synthesis of advanced pharmaceutical intermediates. We will delve into the causality behind site-selective reactions, provide field-proven protocols for key transformations, and illustrate its strategic importance in the construction of complex active pharmaceutical ingredients (APIs), including kinase inhibitors.

Introduction: The Strategic Advantage of Differential Halogen Reactivity

This compound is more than a simple aryl halide; it is a versatile platform for controlled, sequential molecular elaboration.[1][2] The presence of bromine, chlorine, and fluorine atoms on a single benzene ring provides chemists with multiple levers for synthetic manipulation.[3] The key to its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-Br > C-Cl.[4][5] This reactivity hierarchy allows for the selective functionalization at the C-Br position while leaving the more robust C-Cl bond intact for subsequent transformations. The fluorine atom, typically unreactive in these couplings, serves to modulate the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final drug molecule.[3]

This strategic disparity in reactivity is fundamental to its application, enabling a programmed approach to building complex molecular architectures, a necessity in modern drug discovery.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 201849-15-2[7][8]
Molecular Formula C₆H₃BrClF[7]
Molecular Weight 209.44 g/mol [7]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 202.1°C at 760 mmHg[2]
Density 1.75 g/cm³[2]
Purity Typically ≥99.0%[2]

Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

The 2-chloro-4-fluorophenyl moiety is a common feature in a number of kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[9][10] this compound serves as a critical starting material for installing this fragment. A prominent example is in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, used in the treatment of metastatic melanoma.[11][12]

The synthesis of a key Vemurafenib intermediate showcases the selective reactivity of this building block. The C-Br bond is preferentially targeted in a Suzuki or other cross-coupling reaction to build the core structure, while the C-Cl bond remains for potential later-stage modification or as a permanent feature of the final API.[13][14]

Experimental Protocols & Methodologies

The following protocols are presented as a guide for researchers. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Site-Selective Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position of the benzene ring.[1][15]

Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is crucial for efficient and selective coupling.[16] The base is required to activate the boronic acid for transmetalation.[16] A mixture of an organic solvent and water is often used to ensure solubility of both the organic and inorganic reagents.

Illustrative Protocol: Synthesis of 2-chloro-4-fluoro-1,1'-biphenyl

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 equiv)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • Toluene and Water (10:1 v/v)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, cesium carbonate, Pd(OAc)₂, and PCy₃·HBF₄.[5]

    • Add the degassed toluene/water solvent mixture via syringe.

    • Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-fluoro-1,1'-biphenyl.[5]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A This compound F 2-chloro-4-fluoro-1,1'-biphenyl A->F Suzuki-Miyaura Coupling @ 80-100°C B Phenylboronic Acid B->F Suzuki-Miyaura Coupling @ 80-100°C C Pd(0) Catalyst (e.g., from Pd(OAc)₂) C->F Suzuki-Miyaura Coupling @ 80-100°C D Base (e.g., Cs₂CO₃) D->F Suzuki-Miyaura Coupling @ 80-100°C E Solvent (Toluene/H₂O) E->F Suzuki-Miyaura Coupling @ 80-100°C

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the synthesis of arylamines.[17][18] Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br bond.

Rationale: The choice of ligand is critical in Buchwald-Hartwig amination and often requires sterically hindered and electron-rich phosphines to promote both oxidative addition and reductive elimination steps.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.[10]

Illustrative Protocol: Synthesis of N-Aryl-2-chloro-4-fluorobenzenamine

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Morpholine, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under a positive flow of argon, add this compound, XPhos, NaOtBu, and Pd₂(dba)₃ to a dry Schlenk tube.[10]

    • Add anhydrous, degassed toluene, followed by the amine.

    • Seal the tube and heat the mixture to 100°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[10]

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions A This compound F N-Aryl-2-chloro-4-fluorobenzenamine A->F Buchwald-Hartwig Amination @ 100°C B Amine (R₂NH) B->F Buchwald-Hartwig Amination @ 100°C C Pd Catalyst (e.g., Pd₂(dba)₃) C->F Buchwald-Hartwig Amination @ 100°C D Ligand (e.g., XPhos) D->F Buchwald-Hartwig Amination @ 100°C E Base (e.g., NaOtBu) E->F Buchwald-Hartwig Amination @ 100°C

Caption: Workflow for Buchwald-Hartwig Amination.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent occurs selectively at the C-Br bond, providing a potent nucleophile for subsequent reactions with various electrophiles.[20][21]

Rationale: Strict anhydrous conditions are paramount for the success of Grignard reactions, as the reagent is highly sensitive to moisture.[17] Activation of the magnesium surface, often with a crystal of iodine or 1,2-dibromoethane, is necessary to initiate the reaction by removing the passivating oxide layer.[17]

Protocol: Preparation of (2-chloro-4-fluorophenyl)magnesium bromide and subsequent reaction with an electrophile

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.2 equiv)

    • Iodine (one small crystal)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., CO₂, aldehyde, ketone)

  • Procedure:

    • Assemble a dry three-neck round-bottom flask with a reflux condenser and dropping funnel under an argon atmosphere. Flame-dry all glassware.

    • Place magnesium turnings and a crystal of iodine in the flask. Gently warm with a heat gun until iodine sublimes. Cool to room temperature.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

    • Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change to cloudy grey/brown and gentle reflux).[17]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • The resulting Grignard reagent can then be reacted in situ with an appropriate electrophile (e.g., by bubbling dry CO₂ gas through the solution or adding an aldehyde/ketone) followed by an acidic workup to yield the corresponding carboxylic acid or alcohol.[22]

Sonogashira and Ullmann Couplings
  • Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium and copper co-catalyst system.[14][23] The chemoselectivity for the C-Br bond is maintained. This is a valuable tool for creating rigid scaffolds found in many complex pharmaceutical agents.

  • Ullmann Condensation: For the formation of diaryl ethers (C-O bonds) or diaryl amines (C-N bonds), the Ullmann reaction provides a copper-catalyzed alternative to palladium-based methods.[19][24] While traditional Ullmann conditions are harsh, modern protocols with ligands allow the reaction to proceed under milder conditions.[25][26] The reaction is generally selective for the C-Br bond over the C-Cl bond.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its well-defined hierarchy of halogen reactivity enables the predictable and selective synthesis of complex, highly functionalized intermediates. The ability to perform sequential cross-coupling reactions opens up a vast chemical space for the exploration of novel drug candidates. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging this key intermediate in their synthetic endeavors, ultimately accelerating the discovery of new therapeutics.

References

Application Notes and Protocols: 2-Bromo-1-chloro-4-fluorobenzene as a Precursor for Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 2-Bromo-1-chloro-4-fluorobenzene in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex therapeutic agents. This compound, a versatile halogenated aromatic compound, has emerged as a critical precursor in the development of targeted anti-cancer therapies.[1] Its unique substitution pattern offers a confluence of reactivity and stability, making it an ideal scaffold for the construction of highly functionalized molecules, particularly kinase inhibitors.[2] The presence of bromine, chlorine, and fluorine atoms on the benzene ring provides orthogonal handles for a variety of cross-coupling reactions, enabling the precise and modular assembly of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potent anti-cancer drugs, with a focus on BRAF inhibitors.

The strategic placement of the halogen atoms on the benzene ring is key to the utility of this compound. The bromine atom is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational transformations in modern pharmaceutical synthesis. The chlorine and fluorine atoms, on the other hand, can be retained in the final drug molecule to modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to the target protein. This multi-functional nature allows for a convergent and efficient synthetic strategy, a crucial consideration in the resource-intensive process of drug development.

Targeted Therapy and the Rise of BRAF Inhibitors

A significant breakthrough in personalized cancer medicine has been the development of inhibitors targeting the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of certain cancers, most notably melanoma.[4] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[4]

BRAF inhibitors, such as dabrafenib and vemurafenib, have demonstrated remarkable clinical efficacy in patients with BRAF-mutant tumors.[3] These small molecules act by competitively binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and downstream signaling.[4][5] The chemical architecture of these inhibitors is intricate, and their synthesis relies on the strategic use of functionalized building blocks, where this compound can play a pivotal role.

Synthetic Application: Pathway to Dabrafenib Intermediate

Dabrafenib is a potent and selective inhibitor of BRAF kinase.[6][7] A key intermediate in the synthesis of dabrafenib is N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The synthesis of this complex molecule can be envisioned to start from a precursor derived from this compound, highlighting the strategic utility of this starting material.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a key dabrafenib intermediate, starting from a functionalized derivative of this compound.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Thiazole Ring Formation start This compound step1 Functionalization (e.g., Nitration/Reduction) start->step1 HNO3/H2SO4 then Fe/HCl step2 Sulfonamidation step1->step2 2,6-difluorobenzenesulfonyl chloride step3 Acylation step2->step3 (2-chloro-4-pyrimidinyl)acetyl chloride step4 Bromination step3->step4 N-Bromosuccinimide (NBS) step5 Thiazole Cyclization step4->step5 2,2-dimethylpropanethioamide final_intermediate N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide step5->final_intermediate Final Intermediate

Caption: Conceptual workflow for the synthesis of a key dabrafenib intermediate.

Detailed Protocol: Synthesis of a Key Dabrafenib Precursor

The following protocol details the synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, a crucial intermediate for dabrafenib.[8][9][10] This multi-step synthesis showcases the application of fundamental organic transformations.

Step 1: Bromination of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [9][10]

This step introduces a bromine atom alpha to the carbonyl group, which is a key step for the subsequent thiazole ring formation.

  • Materials:

    • N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq) in dichloromethane, cool the mixture to 0-10 °C.

    • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Thiazole Ring Formation [9][10]

This step involves the cyclization of the α-bromo ketone with a thioamide to form the thiazole ring, a core structural motif of dabrafenib.

  • Materials:

    • Crude α-bromo ketone from Step 1

    • 2,2-dimethylpropanethioamide

    • Dimethylacetamide (DMAc) or a similar high-boiling polar aprotic solvent

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude α-bromo ketone in dimethylacetamide.

    • Add 2,2-dimethylpropanethioamide (1.0-1.2 eq).

    • Heat the reaction mixture to 70-80 °C and stir for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[6][11]

Step Key Reagents Typical Conditions Purpose
1 N-Bromosuccinimide (NBS), Dichloromethane0-10 °C to RT, 1-3 hα-Bromination of the ketone
2 2,2-dimethylpropanethioamide, Dimethylacetamide70-80 °C, 1-3 hHantzsch thiazole synthesis

Synthetic Application: Pathway to a Vemurafenib Precursor

Vemurafenib is another important BRAF inhibitor used in the treatment of melanoma.[5] The synthesis of vemurafenib involves the construction of a substituted 1H-pyrrolo[2,3-b]pyridine core. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic connection can be made through the synthesis of a key aniline intermediate.

Conceptual Synthetic Workflow

The following diagram outlines a conceptual pathway to a key aniline precursor for vemurafenib, starting from this compound.

G cluster_0 Phase 1: Functional Group Interconversion cluster_1 Phase 2: Sulfonamide Formation start This compound step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 Fe/HCl or H2/Pd-C step3 Sulfonylation step2->step3 Propane-1-sulfonyl chloride, Base final_intermediate N-(2-bromo-3-chloro-6-fluorophenyl)propane-1-sulfonamide step3->final_intermediate Key Aniline Precursor

Caption: Conceptual workflow for the synthesis of a key vemurafenib precursor.

Detailed Protocol: Suzuki-Miyaura Coupling for Vemurafenib Core Assembly

A critical step in many vemurafenib syntheses is the Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group onto the 1H-pyrrolo[2,3-b]pyridine core.[12][13] The following is a general protocol for such a reaction.

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative (e.g., (3-amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone)

    • 4-Chlorophenylboronic acid

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water)

  • Procedure:

    • To a reaction flask, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.[12]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Parameter Typical Reagents/Conditions Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Efficiently catalyzes the C-C bond formation.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂OA biphasic system often enhances the reaction rate and yield.
Temperature 80-110 °CProvides the necessary activation energy for the reaction.

Mechanism of Action and Resistance

BRAF inhibitors like dabrafenib and vemurafenib function by targeting the ATP-binding site of the mutated BRAF V600E kinase, preventing the phosphorylation of its downstream substrate MEK and subsequently inhibiting the MAPK signaling pathway.[3][4] This leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.

However, a significant clinical challenge is the development of acquired resistance to these inhibitors. Resistance can arise through various mechanisms, including:

  • Reactivation of the MAPK pathway: This can occur through secondary mutations in BRAF or other pathway components like NRAS or MEK.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT pathway, to circumvent the BRAF blockade.

  • Changes in the tumor microenvironment: Stromal cells can secrete growth factors that promote tumor cell survival despite BRAF inhibition.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance and improve patient outcomes.

Conclusion

This compound is a valuable and strategically important precursor in the synthesis of targeted anti-cancer drugs, particularly BRAF inhibitors. Its unique halogenation pattern provides the necessary chemical handles for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies. The protocols and conceptual workflows presented in this document are intended to provide a framework for researchers and drug development professionals to leverage the potential of this versatile building block in the ongoing quest for more effective cancer therapies. A thorough understanding of the underlying synthetic strategies, coupled with insights into the mechanism of action and resistance of the target drugs, is essential for the successful development of the next generation of oncology therapeutics.

References

Application of 2-Bromo-1-Chloro-4-Fluorobenzene in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the applications of 2-bromo-1-chloro-4-fluorobenzene in materials science. As a versatile trifunctional building block, this compound offers unique opportunities for the synthesis of advanced materials with tailored properties. The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring allows for selective chemical modifications, making it a valuable intermediate in the creation of high-performance polymers, organic electronics, and other functional materials. This document will delve into the underlying principles of its reactivity and provide detailed protocols for its application in key synthetic transformations.

Introduction: The Unique Potential of this compound in Material Synthesis

This compound (BrClFC₆H₃) is a halogenated aromatic compound with the chemical structure shown below. The presence of three different halogen atoms imparts distinct reactivity to each position, enabling chemists to perform selective and sequential cross-coupling reactions. This controlled functionalization is a cornerstone of modern materials design.

The high electronegativity and small atomic radius of the fluorine atom can significantly enhance the thermal stability, chemical resistance, and dielectric properties of resulting materials. Furthermore, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a hierarchical approach to molecular construction. Generally, the C-Br bond is more reactive than the C-Cl bond, facilitating selective transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 201849-15-2[1][2][3]
Molecular Formula C₆H₃BrClF[1][2]
Molecular Weight 209.44 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 202.1°C at 760 mmHg[1]
Density 1.75 g/cm³[1]
Flash Point 76°C[1]
Refractive Index 1.545[1]

Application in the Synthesis of Fluorinated Aromatic Polymers

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. This compound can serve as a monomer in the synthesis of fluorinated poly(p-phenylene)s (PPPs) and other aromatic polymers. These materials are of interest for applications requiring high thermal stability and specific optoelectronic properties.

Conceptual Workflow for Polymerization

A common approach for the polymerization of aryl halides is through nickel-catalyzed coupling reactions, such as Yamamoto or Grignard metathesis polymerization. The differential reactivity of the C-Br and C-Cl bonds can be exploited to control the polymerization process.

G cluster_0 Polymerization Pathway Monomer This compound Activation Grignard Formation or Ni(0) Complexation Monomer->Activation Mg or Ni(COD)₂ Polymerization Chain Growth Activation->Polymerization Catalyst Polymer Fluorinated Poly(phenylene) Polymerization->Polymer

Caption: Conceptual workflow for the synthesis of fluorinated poly(phenylene)s.

Protocol 1: Synthesis of a Fluorinated Poly(phenylene) Derivative via Ni-Catalyzed Coupling

This protocol describes a general procedure for the homopolymerization of this compound using a nickel catalyst.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.2 equivalents) and bpy (1.2 equivalents) to a Schlenk flask.

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add a solution of this compound (1 equivalent) in anhydrous toluene to the catalyst mixture.

  • Seal the flask and heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water.

  • Dry the polymer under vacuum at 60°C.

Expected Outcome: A solid, fluorinated poly(phenylene) derivative. The properties of the polymer will depend on the molecular weight and polydispersity, which can be influenced by reaction conditions.

Regioselective Cross-Coupling Reactions for Functional Material Synthesis

The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This enables the synthesis of well-defined oligomers and complex molecular architectures for applications in organic electronics and as pharmaceutical intermediates.[1]

Suzuki-Miyaura Coupling: A Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. By carefully selecting the reaction conditions, it is possible to selectively couple at the more reactive C-Br position of this compound, leaving the C-Cl bond intact for further functionalization.

G cluster_1 Regioselective Suzuki-Miyaura Coupling Start This compound Reaction Pd Catalyst, Base Start->Reaction Reactant Arylboronic Acid (R-B(OH)₂) Reactant->Reaction Intermediate Monofunctionalized Product Reaction->Intermediate Selective at C-Br FurtherReaction Second Cross-Coupling (at C-Cl) Intermediate->FurtherReaction FinalProduct Difunctionalized Product FurtherReaction->FinalProduct

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol details a procedure for the selective Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[4]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[4]

Causality Behind Experimental Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the less reactive aryl chloride for oxidative addition to the palladium center, although in this selective reaction, it primarily facilitates the coupling at the more reactive C-Br bond.[4]

  • Base and Solvent: A combination of a phosphate base and a toluene/water solvent system is often effective for Suzuki-Miyaura couplings, promoting the transmetalation step.[4]

Heck Coupling for the Synthesis of Stilbene Derivatives

The Heck reaction provides a method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This can be employed to synthesize stilbene derivatives from this compound, which are of interest for their optical properties.

Protocol 3: Heck Reaction of this compound with Styrene

This protocol outlines a general procedure for the Heck coupling of the C-Br bond of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, this compound (1 equivalent), styrene (1.5 equivalents), and Et₃N (2 equivalents).

  • Heat the reaction mixture at 100°C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Synthesized Materials

The successful synthesis of materials from this compound must be confirmed through various analytical techniques.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the success of functionalization. ¹H, ¹³C, and ¹⁹F NMR are particularly useful.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy Characterizes the electronic absorption properties of conjugated materials, which is important for optoelectronic applications.
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity of polymers.
Thermal Gravimetric Analysis (TGA) Evaluates the thermal stability of the synthesized materials.
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as the glass transition temperature and melting point.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in materials science. Its unique trifunctional nature allows for the synthesis of a wide range of advanced materials through controlled polymerization and regioselective cross-coupling reactions. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in developing novel polymers and functional organic materials with enhanced properties. Future research will likely focus on expanding the scope of its applications, including the development of new catalytic systems for even more precise control over its reactivity, leading to the creation of next-generation materials for a variety of technological applications.

References

Application Notes and Protocols for the Heck Reaction: A Step-by-Step Guide Using 2-bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in academia and industry, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][5]

This guide provides a detailed protocol for the Heck reaction using 2-bromo-1-chloro-4-fluorobenzene as the aryl halide substrate. This particular substrate presents an interesting case for chemoselectivity, allowing for a targeted reaction at the most labile carbon-halogen bond. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss methods for characterization and troubleshooting.

Understanding the Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] The cycle can be broken down into four key steps: oxidative addition, migratory insertion, syn-β-hydride elimination, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide.[6][7] This is often the rate-determining step, and the reactivity of the halide follows the trend: I > Br > OTf >> Cl.[6][8] For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F dictates that the oxidative addition will occur selectively at the C-Br bond.[8]

  • Migratory Insertion (Syn-Carbopalladation): The alkene substrate then coordinates to the resulting Pd(II) complex. This is followed by the insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[2][6] This step typically proceeds with syn-stereochemistry.

  • Syn-β-Hydride Elimination: A hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated. This step is also stereospecific and leads to the formation of the substituted alkene product, usually with a trans-(E)-configuration due to greater thermodynamic stability.[5][6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (H-X) and facilitate the reductive elimination of the hydrido-palladium(II) species to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[6][7][9]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)X Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂X Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂X Beta_Elim->PdII_Hydride Product Substituted Alkene Beta_Elim->Product Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Base Red_Elim->Pd0

Figure 1: The catalytic cycle of the Heck reaction.

Materials and Reagents

For a successful and reproducible Heck reaction, the use of high-purity reagents and anhydrous solvents is crucial.

Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-Aldrich
Styrene (or other alkene)>99%, inhibitor-freeSigma-AldrichRemove inhibitor before use if necessary.
Palladium(II) acetate [Pd(OAc)₂]Catalyst gradeStrem ChemicalsPre-catalyst, reduced in situ.
Tri(o-tolyl)phosphine [P(o-tol)₃]>98%Sigma-AldrichLigand for the palladium catalyst.
Triethylamine (Et₃N)>99.5%, anhydrousAcros OrganicsBase and solvent.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichReaction solvent.
TolueneAnhydrous, >99.8%Fisher ScientificFor extraction.
Magnesium sulfate (MgSO₄)AnhydrousVWRFor drying organic phase.
Celite®---Sigma-AldrichFor filtration of the catalyst.
Standard laboratory glassware------Oven-dried before use.
Magnetic stirrer with heating------
Inert atmosphere setup (Nitrogen or Argon)------

Detailed Step-by-Step Experimental Protocol

This protocol describes the Heck coupling of this compound with styrene as a representative alkene.

Workflow Diagram

Heck_Protocol_Workflow start Start setup Assemble and Dry Glassware start->setup reagents Charge Flask with Reagents: - this compound - Pd(OAc)₂ - P(o-tol)₃ - DMF setup->reagents degas Degas the Reaction Mixture reagents->degas add_alkene_base Add Styrene and Triethylamine degas->add_alkene_base heat Heat to 100 °C for 12-24 h add_alkene_base->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup_start Begin Work-up cool->workup_start filter Filter through Celite workup_start->filter extract Extract with Toluene filter->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, GC-MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the Heck reaction.

1. Reaction Setup:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Charging the Reaction Vessel:

  • To the flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent (concentration of the aryl halide is typically 0.1-0.5 M).

3. Degassing the Reaction Mixture:

  • To ensure an oxygen-free environment, which is crucial for the stability of the Pd(0) catalyst, degas the mixture. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

4. Addition of Alkene and Base:

  • Add styrene (1.2 equiv.) to the reaction mixture via syringe.

  • Add triethylamine (1.5 equiv.) to the reaction mixture via syringe. Triethylamine acts as the base to neutralize the HBr formed during the reaction.[1]

5. Reaction Conditions:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

6. Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[10] Wash the Celite® pad with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel and dilute with water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired substituted alkene.

Characterization and Analysis

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The coupling constants of the vinylic protons in the ¹H NMR spectrum can confirm the trans-stereochemistry of the newly formed double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for determining the purity of the product and confirming its molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst (due to oxygen exposure).Ensure proper degassing of the reaction mixture and use of anhydrous solvents.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Impure reagents.Use high-purity reagents and freshly distilled/purified alkene.
Formation of byproducts Isomerization of the alkene product.Use a milder base or lower the reaction temperature.
Homocoupling of the aryl halide.Ensure slow addition of the base.
Difficulty in removing palladium Incomplete filtration.Use a finer grade of Celite® or perform an additional filtration step. Consider a post-purification treatment with a palladium scavenger.[3]

Summary

The Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes. By following this detailed protocol, researchers can successfully perform the Heck reaction with this compound, taking advantage of the inherent chemoselectivity of the carbon-halogen bonds. Careful attention to anhydrous and anaerobic conditions, along with proper purification and characterization, will ensure a high yield of the desired product.

References

Application Notes and Protocols for the Synthesis of Advanced Polymers Using 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the strategic application of 2-bromo-1-chloro-4-fluorobenzene as a versatile monomer in the synthesis of advanced functional polymers. This document provides researchers, scientists, and drug development professionals with in-depth theoretical insights and field-proven experimental protocols for leveraging this unique building block. The distinct reactivity of the bromo and chloro substituents allows for selective and controlled polymerization through various cross-coupling methodologies, including Suzuki, Ullmann, and Grignard Metathesis (GRIM) polymerizations. The incorporation of the fluorine atom imparts desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. This guide offers detailed, step-by-step protocols, causality-driven experimental choices, and robust characterization frameworks to empower researchers in the development of novel high-performance materials.

Introduction: The Strategic Advantage of this compound in Polymer Synthesis

This compound is a trifunctional aromatic monomer that offers a unique platform for the design and synthesis of advanced polymers. The strategic placement of three different halogen atoms on the benzene ring provides a powerful tool for controlled polymer chain growth and the introduction of specific functionalities. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in cross-coupling reactions is the cornerstone of its utility. The C-Br bond, with its lower bond dissociation energy, is more susceptible to oxidative addition in transition-metal catalyzed reactions, allowing for selective functionalization while leaving the more robust C-Cl bond intact for subsequent transformations.[1][2] This differential reactivity enables the synthesis of well-defined polymer architectures, including block copolymers and functionalized homopolymers.

The presence of the fluorine atom is another key feature of this monomer. Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and unique surface properties.[3] The incorporation of fluorine into the polymer backbone via this compound can therefore lead to materials with enhanced performance characteristics suitable for a wide range of applications, from high-performance engineering plastics to advanced electronic materials.

This guide will explore three major polymerization pathways utilizing this compound:

  • Suzuki Polycondensation: For the formation of C-C bonds to create poly(arylene)s.

  • Ullmann Condensation: For the synthesis of poly(arylene ether)s through C-O bond formation.

  • Grignard Metathesis (GRIM) Polymerization: A powerful method for the controlled synthesis of conjugated polymers.

Each section will provide a detailed protocol, an explanation of the underlying chemistry, and expected outcomes, empowering researchers to confidently employ this versatile monomer in their polymer synthesis endeavors.

Selective C-Br Bond Reactivity: The Key to Controlled Polymerization

The successful application of this compound in polymer synthesis hinges on the selective reaction of the C-Br bond over the C-Cl bond. This selectivity is primarily governed by the difference in their bond dissociation energies and the kinetics of oxidative addition to the metal catalyst (typically palladium or nickel).[1]

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage.[1]

  • Oxidative Addition Kinetics: The rate of oxidative addition of the palladium or nickel catalyst into the C-X bond is generally faster for C-Br than for C-Cl.[1]

This inherent reactivity difference allows for polymerization to occur selectively at the bromine-substituted position, leaving the chlorine atom as a latent reactive site for post-polymerization modification or for the creation of more complex polymer architectures.

Suzuki Polycondensation: Crafting Poly(arylene)s

Suzuki polycondensation is a robust method for the synthesis of poly(arylene)s, which are polymers with backbones consisting of aromatic rings. This reaction involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryldiboronic acid or ester.[4][5] In the case of this compound, the polymerization will proceed through the selective coupling at the C-Br position.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a bulky, electron-rich phosphine ligand such as SPhos are crucial. The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid component.

  • Solvent System: A degassed, anhydrous solvent system, such as a mixture of 1,4-dioxane and water, is used to ensure the solubility of the reactants and the catalyst system while minimizing side reactions.

Detailed Experimental Protocol: Synthesis of Poly(2-chloro-4-fluorophenylene)

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically complete within 24-48 hours.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large excess of methanol (200 mL) with stirring. The polymer will precipitate.

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then water to remove any residual catalyst and salts.

  • Drying: Dry the polymer under vacuum at 60 °C to a constant weight.

Expected Polymer Characteristics
PropertyExpected Value
Appearance White to off-white powder
Solubility Soluble in common organic solvents like THF, Chloroform
Molecular Weight (Mn) 10,000 - 50,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp. (Tg) 150 - 250 °C (by DSC)
Decomposition Temp. (Td) > 400 °C (by TGA)

Note: The exact properties will depend on the specific reaction conditions and the purity of the monomers.

Visualization of Suzuki Polycondensation Workflow

Suzuki_Polycondensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_product Final Product Monomer This compound ReactionVessel Reaction at 100°C in Dioxane/Water Monomer->ReactionVessel DiboronicAcid 1,4-Phenylenediboronic acid DiboronicAcid->ReactionVessel Catalyst Pd(OAc)₂ + SPhos Catalyst->ReactionVessel Base K₃PO₄ Base->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(2-chloro-4-fluorophenylene) Drying->Polymer Ullmann_Condensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_product Final Product Monomer This compound ReactionVessel Reaction at 160-180°C in DMF Monomer->ReactionVessel Bisphenol Bisphenol A Bisphenol->ReactionVessel Catalyst CuI + L-proline Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Precipitation Precipitation in Methanol/HCl ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(arylene ether) Drying->Polymer GRIM_Polymerization cluster_setup Grignard Formation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_product Final Product Monomer This compound ReactionVessel Reaction in THF Monomer->ReactionVessel GrignardReagent t-BuMgCl GrignardReagent->ReactionVessel Catalyst Ni(dppp)Cl₂ Catalyst->ReactionVessel Quenching Quenching with HCl ReactionVessel->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Conjugated Polymer Drying->Polymer

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-1-Chloro-4-Fluorobenzene in the Development of Advanced Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and process development professionals on the strategic application of 2-bromo-1-chloro-4-fluorobenzene as a key building block in the synthesis of modern crop protection agents. The unique substitution pattern of this halogenated aromatic compound offers a distinct advantage in creating novel herbicides and fungicides. This document elucidates the chemical rationale behind its use, provides detailed, field-proven protocols for its conversion into active ingredients, and discusses the structure-activity relationships that underpin its efficacy. By leveraging this intermediate, researchers can access a versatile platform for the development of next-generation agrochemicals with enhanced performance profiles.

Introduction: The Significance of this compound in Agrochemical Design

This compound is a versatile halogenated aromatic compound that has gained prominence as a crucial intermediate in the synthesis of a variety of agrochemicals.[1] Its trifunctionalized ring, featuring bromine, chlorine, and fluorine atoms, provides multiple reaction sites for chemists to elaborate complex molecular architectures.[1] The strategic placement of these halogens influences the electronic properties of the benzene ring, enhancing its reactivity in key synthetic transformations such as cross-coupling reactions.[1]

The presence of a fluorine atom is particularly noteworthy. Fluorine's high electronegativity and relatively small size can significantly modulate the physicochemical properties of the final active ingredient, often leading to increased metabolic stability, enhanced membrane permeability, and a more favorable binding affinity to the target protein. This often translates to higher potency and a more desirable toxicological profile for the resulting crop protection agent.

This guide will focus on a practical application of this compound in the synthesis of a potent herbicidal agent, detailing the synthetic pathway from the starting material to the final product.

Core Application: Synthesis of a Phenylurea Herbicide

A significant application of this compound is in the synthesis of phenylurea herbicides. This class of compounds is known to inhibit photosynthesis in target weeds by blocking the electron transport chain in photosystem II. The specific substitution pattern of the starting material is critical for achieving high herbicidal activity while maintaining crop selectivity.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a target phenylurea herbicide from this compound involves a multi-step process. A key strategic consideration is the selective functionalization of the bromine and chlorine atoms. The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of other functionalities, while the chlorine atom can be retained in the final structure to contribute to the overall biological activity.

The general synthetic strategy involves the initial conversion of the bromo-group to an amine, which is then reacted to form the urea moiety.

Retrosynthesis Target_Herbicide Phenylurea Herbicide Intermediate_A 2-Chloro-4-fluoroaniline Target_Herbicide->Intermediate_A Urea formation Starting_Material This compound Intermediate_A->Starting_Material Amination (e.g., Buchwald-Hartwig)

Caption: Retrosynthetic pathway for a phenylurea herbicide.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a phenylurea herbicide using this compound as the starting material. These protocols are based on established synthetic methodologies and have been optimized for laboratory-scale synthesis.

Materials and Equipment
Material/EquipmentSpecifications
This compound>98% purity
Palladium catalyst (e.g., Pd₂(dba)₃)Standard grade for organic synthesis
Ligand (e.g., Xantphos)Standard grade for organic synthesis
Sodium tert-butoxide>97% purity
TolueneAnhydrous
N,N-Dimethylformamide (DMF)Anhydrous
N-methoxy-N-methylamine hydrochloride>98% purity
Isocyanate precursorAs required for urea formation
Standard glassware for organic synthesisSchlenk flasks, reflux condenser, etc.
Inert atmosphere setupNitrogen or Argon
Magnetic stirrer with heating
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel, solvents
Protocol 1: Synthesis of 2-Chloro-4-fluoroaniline (Intermediate A)

This protocol describes the conversion of this compound to the corresponding aniline via a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable ligand (e.g., Xantphos, 0.04 eq).

  • Solvent and Reagents: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq) and a source of ammonia or an ammonia equivalent.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-fluoroaniline.

Protocol1 Start Start: this compound Step1 Add Pd catalyst, ligand, NaOtBu, Toluene Start->Step1 Step2 Heat to 80-100 °C, 12-24h Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Column Chromatography Step3->Step4 End End: 2-Chloro-4-fluoroaniline Step4->End

Caption: Workflow for the synthesis of Intermediate A.

Protocol 2: Synthesis of the Phenylurea Herbicide

This protocol details the reaction of 2-chloro-4-fluoroaniline with a suitable reagent to form the final phenylurea product.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF.

  • Urea Formation: To this solution, add N-methoxy-N-methylamine hydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq). The reaction mixture is then treated with an isocyanate precursor.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final phenylurea herbicide.

Structure-Activity Relationship (SAR) Insights

The specific arrangement of substituents on the phenyl ring, derived from this compound, is critical for the herbicidal efficacy.

  • 2-Chloro Substituent: The presence of a chlorine atom at the ortho position to the urea linkage is often crucial for high activity. It is believed to enforce a specific conformation of the molecule that enhances its binding to the target site in photosystem II.

  • 4-Fluoro Substituent: The fluorine atom at the para position contributes to the overall electronic properties of the ring and can improve the metabolic stability of the compound in plants, leading to a longer-lasting herbicidal effect.

The combination of these two halogens provides a synergistic effect, resulting in a potent and selective herbicide.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced crop protection agents. Its unique substitution pattern allows for the creation of potent herbicides with desirable properties. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this key intermediate in the development of innovative agrochemical solutions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 2-bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-bromo-1-chloro-4-fluorobenzene. This polyhalogenated aryl halide presents unique challenges due to the differential reactivity of its C-Br and C-Cl bonds. This resource will help you navigate these complexities to achieve higher yields and product selectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Frequently Asked Questions

Q1: Why is my Suzuki coupling of this compound resulting in a low yield?

A1: Low yields in this specific reaction are often multifactorial. The primary reason is the challenge of achieving selective C-Br bond activation over the less reactive C-Cl bond. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success.[1][2] Inefficient catalysts may lead to low conversion or side reactions.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and yield.[3][4]

  • Reagent Quality: Degradation of the boronic acid/ester, catalyst, or ligand can lead to poor results.[5]

  • Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling of the boronic acid.[6]

Q2: I am observing significant amounts of starting material, this compound, remaining after the reaction. What is the likely cause?

A2: Unreacted starting material typically points to issues with the oxidative addition step, which is the rate-determining step in many Suzuki couplings.[7][8] For polyhalogenated arenes, selectively activating the C-Br bond is key.[9][10] Consider the following:

  • Insufficiently Active Catalyst: The catalyst system may not be potent enough to efficiently cleave the C-Br bond under the applied conditions. Switching to a more electron-rich and bulky ligand can facilitate oxidative addition.[1][7]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. A careful increase in temperature could improve conversion.[6]

  • Poor Solubility: If the starting materials are not well-dissolved, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent system.

Q3: My main byproduct is the homocoupling of the boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[6] To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[6]

  • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.[5]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.[2]

Q4: I am seeing evidence of C-Cl bond coupling in my product mixture. How can I improve selectivity for the C-Br bond?

A4: Achieving high selectivity is the central challenge with this substrate. The reactivity order for oxidative addition is generally I > Br > OTf >> Cl.[7][11] To favor C-Br coupling:

  • Ligand Choice: The ligand plays a crucial role in determining selectivity. Less sterically hindered ligands, like PPh₃, can sometimes favor reaction at the more accessible C-Br position.[12] Conversely, some bulky ligands are designed to enhance reactivity to the point where C-Cl activation becomes competitive, so careful selection is needed.

  • Reaction Temperature and Time: Milder reaction conditions (lower temperature and shorter reaction times) will generally favor the more reactive C-Br bond. Overly harsh conditions can lead to the slower C-Cl bond activation becoming more significant.

  • Catalyst System: Some catalyst systems are specifically designed for high reactivity with aryl chlorides. Avoiding these may help maintain selectivity for the C-Br bond.[13]

Troubleshooting Low Yields: A Deeper Dive
Problem Potential Cause Recommended Solution
Low Conversion Inefficient Oxidative Addition- Increase reaction temperature in 10 °C increments.- Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1]- Ensure the palladium catalyst and ligand are of high quality and have not degraded.
Low Conversion Poor Reagent Solubility- Experiment with different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).- Ensure vigorous stirring to maximize contact between reagents.
Byproduct Formation Protodeboronation of Boronic Acid- Use a milder base such as K₃PO₄, Cs₂CO₃, or KF.[5]- Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[5]- Minimize water content in the reaction if possible.
Byproduct Formation Debromination of Starting Material- Ensure a thoroughly inert atmosphere to prevent side reactions.- Lower the reaction temperature.
Inconsistent Results Variable Reagent Quality or Reaction Setup- Use fresh, high-purity reagents.- Ensure consistent and thorough degassing of all reaction mixtures.- Grind solid bases to a fine powder for better consistency.[14]

Experimental Protocols & Methodologies

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized starting protocol and should be optimized for each specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Catalyst & Ligand Selection Guide
Catalyst SystemLigandBase (Typical)Solvent (Typical)Characteristics & Recommendations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OA classic, often effective for C-Br activation. Good starting point.
Pd₂(dba)₃SPhosK₃PO₄DioxaneBulky, electron-rich ligand promotes oxidative addition; may require optimization to maintain C-Br selectivity.[1]
Pd(OAc)₂Buchwald Ligands (e.g., XPhos, RuPhos)Cs₂CO₃THF/H₂OHighly active systems, may risk C-Cl activation if conditions are too harsh.[15]
PdCl₂(dppf)dppfNa₂CO₃DMFOften used for challenging couplings, provides good stability to the catalyst.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][16]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2 + Base) Product Ar-R Ar-Pd(II)-R(L_n)->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low Conversion check_conversion->no_conversion No conversion_ok High Conversion, Low Yield check_conversion->conversion_ok Yes optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) no_conversion->optimize_catalyst increase_temp Increase Temperature optimize_catalyst->increase_temp check_solubility Check Reagent Solubility increase_temp->check_solubility end_goal Improved Yield check_solubility->end_goal check_byproducts Identify Byproducts (Homocoupling, Debromination, etc.) conversion_ok->check_byproducts optimize_base Optimize Base (Milder Base, Anhydrous) check_byproducts->optimize_base degas_rigorously Improve Degassing Protocol optimize_base->degas_rigorously degas_rigorously->end_goal

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Synthesis of 2-Bromo-1-Chloro-4-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-1-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-based solutions to common side reactions and purification issues.

I. Overview of Synthetic Routes

The synthesis of this compound can be approached through two primary routes, each with its own set of potential side reactions and challenges.

  • Sandmeyer Reaction of 2-Chloro-4-fluoroaniline: This is the most common and direct route. It involves the diazotization of 2-chloro-4-fluoroaniline followed by a copper(I) bromide-mediated substitution.

  • Electrophilic Bromination of 1-Chloro-4-fluorobenzene: This route involves the direct bromination of 1-chloro-4-fluorobenzene. The main challenge here is controlling the regioselectivity to obtain the desired isomer.

This guide will primarily focus on the Sandmeyer reaction, as it is the more prevalent method for obtaining the target molecule with high regioselectivity.

II. Troubleshooting Guide: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, but it is not without its complexities.[1] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] Below are common issues encountered during the synthesis of this compound from 2-chloro-4-fluoroaniline, along with their causes and solutions.

Issue 1: Low Yield of the Desired Product

A low yield is a frequent problem in Sandmeyer reactions and can be attributed to several factors.

Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this specific Sandmeyer reaction can often be traced back to three critical areas: incomplete diazotization, decomposition of the diazonium salt, and inefficient substitution.

  • Incomplete Diazotization: The starting material, 2-chloro-4-fluoroaniline, is a weakly basic aniline due to the electron-withdrawing effects of the halogen substituents. This can make the initial diazotization step challenging.[2][3]

    • Visual Cue: A persistent solid (the starting aniline) in the diazotization mixture, even after the addition of sodium nitrite, can indicate incomplete reaction.

    • Troubleshooting:

      • Ensure Sufficient Acidity: Use a sufficient excess of a strong mineral acid like hydrobromic acid (HBr). This ensures the formation of the nitrosating agent and maintains a low pH to stabilize the diazonium salt.

      • Slow Nitrite Addition: Add the sodium nitrite solution slowly and maintain a low temperature (0-5 °C) to prevent localized warming, which can decompose nitrous acid.[4]

      • Check for Excess Nitrous Acid: After the addition of sodium nitrite, test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting that the aniline has been consumed. If the test is negative, more sodium nitrite may be needed.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[5]

    • Visual Cue: A dark brown or tarry appearance of the reaction mixture is a strong indicator of diazonium salt decomposition.[4]

    • Troubleshooting:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[4][6] Do not allow the temperature to rise during the addition of the diazonium salt solution to the copper(I) bromide solution.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately. Do not store it.[4]

  • Inefficient Substitution: The substitution of the diazonium group with bromide needs to be efficient to maximize the yield.

    • Troubleshooting:

      • Active Catalyst: Ensure the copper(I) bromide is active. If it has been stored for a long time, it may have oxidized. You can prepare fresh cuprous bromide from copper(II) sulfate and sodium bromide.[7]

      • Sufficient Bromide Ions: The reaction should be carried out in a medium with a high concentration of bromide ions, typically 48% HBr.

III. FAQ: Side Reactions and Purification

This section addresses frequently asked questions about specific side reactions and the subsequent purification of this compound.

Question: I have a significant amount of a phenolic byproduct in my crude product. How is this formed and how can I prevent it?

Answer:

The formation of 2-chloro-4-fluorophenol is a common side reaction in the Sandmeyer synthesis of this compound.[6][8]

  • Mechanism of Formation: The diazonium salt can react with water in the acidic solution, leading to the formation of a phenol and the evolution of nitrogen gas. This reaction is accelerated by higher temperatures.[5][8]

  • Prevention:

    • Low Temperature: The most critical factor is maintaining a low temperature (0-5 °C) throughout the diazotization and the addition of the diazonium salt to the copper(I) bromide solution.[6][8]

    • Use of Concentrated Acid: Using a high concentration of hydrobromic acid can help to suppress the reaction with water.

  • Purification: The phenolic byproduct can be removed from the desired product by washing the organic extract with an aqueous solution of sodium hydroxide. The phenol will deprotonate to form a water-soluble phenoxide salt, which will be extracted into the aqueous layer.

Question: My crude product has a distinct yellow or orange color, and TLC analysis shows multiple colored spots. What are these impurities?

Answer:

The formation of colored impurities, particularly yellow and orange, is often due to the formation of azo compounds.[9]

  • Mechanism of Formation: Azo compounds are formed through a coupling reaction between the diazonium salt (which acts as an electrophile) and an electron-rich aromatic compound (a nucleophile). In this synthesis, the unreacted 2-chloro-4-fluoroaniline can act as the nucleophile, leading to the formation of a diazoamino compound.[4]

  • Prevention:

    • Complete Diazotization: Ensure that the diazotization reaction goes to completion by using a slight excess of sodium nitrite and sufficient acid. This minimizes the amount of unreacted aniline available for coupling.[4]

    • Controlled pH: Maintaining a strongly acidic environment helps to prevent the aniline from acting as a nucleophile.[4]

  • Purification: Azo compounds can often be removed by column chromatography.

Question: If I were to synthesize this compound via electrophilic bromination of 1-chloro-4-fluorobenzene, what isomeric impurities should I expect?

Answer:

In the electrophilic bromination of 1-chloro-4-fluorobenzene, the directing effects of the existing halogen substituents will determine the position of the incoming bromine atom.

  • Directing Effects:

    • Fluorine: Fluorine is an ortho-, para-director, although it is a deactivating group.[10] The para-directing effect is generally stronger.

    • Chlorine: Chlorine is also an ortho-, para-director and a deactivating group.[11]

  • Predicted Isomers:

    • The primary directing influence will be the fluorine atom, which is a stronger ortho-, para-director than chlorine due to better orbital overlap for resonance.[12] Therefore, the incoming bromine will be directed to the positions ortho and para to the fluorine.

    • Since the para position to fluorine is occupied by chlorine, the main substitution will occur at the position ortho to the fluorine, which is the desired C2 position.

    • However, some bromination will also occur at the position ortho to the chlorine (and meta to the fluorine), leading to the formation of 3-bromo-1-chloro-4-fluorobenzene as a significant isomeric impurity.

    • Over-bromination can also occur, leading to the formation of dibrominated products such as 2,4-dibromo-1-chloro-5-fluorobenzene .[13]

  • Purification: Separating these isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure or preparative gas chromatography would be the methods of choice.[14][15]

IV. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on established methods.[7][16]

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for excess nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid.

  • Cool the cuprous bromide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide (to remove any phenolic byproduct), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Parameter Recommended Value Rationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the diazonium salt and formation of phenolic byproducts.[4][6]
NaNO₂ Stoichiometry 1.05 equivalentsEnsures complete diazotization, reducing azo coupling side reactions.[4]
Sandmeyer Reaction Temp. 0-5 °C (initial), then warmControls the initial vigorous reaction, followed by gentle heating to ensure completion.
Purification Method Vacuum DistillationEffective for separating the product from non-volatile impurities.

V. Visualizations

Workflow for the Sandmeyer Synthesis

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 2-Chloro-4-fluoroaniline in HBr B Add NaNO₂ solution (0-5 °C) A->B Slow addition C Diazonium Salt Solution B->C Stir 30 min E Addition of Diazonium Salt C->E Slow addition D CuBr in HBr (0-5 °C) D->E F Warm to RT, then heat G Extraction H Aqueous Wash (NaOH) G->H I Drying & Solvent Removal H->I J Vacuum Distillation I->J K K J->K Final Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Side Reactions

Side_Reactions cluster_conditions Reaction Conditions Start 2-Chloro-4-fluoroaniline Diazonium Diazonium Salt Start->Diazonium NaNO₂, HBr (0-5 °C) Product This compound Diazonium->Product CuBr Azo Azo Compound Diazonium->Azo Reacts with unreacted aniline Phenol 2-Chloro-4-fluorophenol Diazonium->Phenol Reacts with H₂O IncompleteDiazotization Incomplete Diazotization IncompleteDiazotization->Azo HighTemp High Temperature HighTemp->Phenol

Caption: Key side reactions in the Sandmeyer synthesis.

VI. References

  • BenchChem. (2025). Preventing byproduct formation in azo coupling reactions. --INVALID-LINK--

  • European Patent Office. (n.d.). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions. Google Patents. --INVALID-LINK--

  • Gallia, C., & Trazza, A. (1981). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (6), 806-810. --INVALID-LINK--

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. --INVALID-LINK--

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene synthesis. --INVALID-LINK--

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. --INVALID-LINK--

  • ChemTalk. (n.d.). Directing Effects. --INVALID-LINK--

  • Lojda, Z., Gossrau, R., & Schiebler, T. H. (1982). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 76(2), 269–286. --INVALID-LINK--

  • BenchChem. (n.d.). 2,4-Dibromo-1-chlorobenzene. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2,4-Dibromo-1-fluorobenzene. --INVALID-LINK--

  • Google Patents. (n.d.). CN103755331A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. --INVALID-LINK--

  • Baumann, M., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 894. --INVALID-LINK--

  • Bentham Science. (n.d.). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting. --INVALID-LINK--

  • Kamal, A., & Ramana, K. V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2535–2564. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--

  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. --INVALID-LINK--

  • ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanisms for the diazotization (a) and azo-coupling (b) reactions. --INVALID-LINK--

  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. --INVALID-LINK--

  • ECHEMI. (n.d.). Workup of Sandmeyer reaction?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dibromo-1-fluorobenzene synthesis. --INVALID-LINK--

  • MySkinRecipes. (n.d.). 1,4-Dibromo-2-chloro-5-fluorobenzene. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Khan Academy. (n.d.). Sandmeyer reaction. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • University of Rochester. (n.d.). Purification: Fractional Distillation. --INVALID-LINK--

  • YouTube. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts. --INVALID-LINK--

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. --INVALID-LINK--

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. --INVALID-LINK--

  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. --INVALID-LINK--

  • 123 Help Me. (n.d.). The Sandmeyer Reaction. --INVALID-LINK--

  • Quora. (2018). What is the difference between distillation, crystallization and fractional distillation?. --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-bromo-4-chloro-3-fluorobenzene synthesis. --INVALID-LINK--

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. --INVALID-LINK--

  • Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene. --INVALID-LINK--

References

Technical Support Center: Purification of 2-bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2), a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2] Our focus is on providing practical, field-tested advice to overcome common challenges encountered in the laboratory.

Part 1: Critical Safety & Handling

Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound.

Q1: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

A1: this compound is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, stringent safety measures are mandatory.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5][6]

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene).[5]

    • Body Protection: A lab coat is required. For larger quantities or situations with a high risk of splashing, consider a chemical-resistant apron or suit.[6]

  • Handling: Avoid breathing vapors, mist, or gas.[4] Wash hands and any exposed skin thoroughly after handling.[7][8] Store containers tightly closed in a dry, cool, and well-ventilated place.[5]

Part 2: Impurity Profile & Initial Assessment

Understanding potential impurities is the first step toward effective purification.

Q2: My crude this compound is a yellow-to-brown liquid. What are the likely impurities?

A2: The color indicates the presence of impurities. The specific contaminants depend heavily on the synthetic route. A common synthesis involves the diazotization of 2-chloro-4-fluoroaniline followed by a Sandmeyer-type bromination.[9][10]

  • Unreacted Starting Materials: Residual 2-chloro-4-fluoroaniline is a common impurity.

  • Regioisomers: The most challenging impurities are often positional isomers formed during synthesis, such as 1-bromo-4-chloro-2-fluorobenzene or 2-bromo-4-chloro-1-fluorobenzene.[11][12] These isomers typically have very similar physical properties, making separation difficult.[13]

  • Side-Reaction Products: Phenolic byproducts can form if the diazonium salt reacts with water. These are often colored.

  • Residual Solvents & Reagents: Solvents from the reaction or workup (e.g., ether, hydrobromic acid) may be present.[9]

Q3: What is the best analytical method to assess the purity of my crude product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. It provides excellent separation of volatile components and allows for their identification based on mass spectra and retention times.[14] A high-purity reference standard is necessary for accurate quantification.[1]

Table 1: Physical Properties & Analytical Parameters

PropertyValueSource
Molecular Formula C₆H₃BrClF[15]
Molecular Weight 209.44 g/mol [3][15]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point ~202.1°C at 760 mmHg[2]
Density ~1.75 g/cm³[1][2]
GC Column (Typical) DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film[14]
GC Carrier Gas Helium[14]

Part 3: Choosing and Troubleshooting Purification Techniques

The choice of purification method is dictated by the nature and quantity of impurities.

Decision Workflow: Selecting a Purification Method

G start Crude Product Analysis (GC-MS) q_impurities What are the main impurities? start->q_impurities q_bp_diff Boiling point difference > 20°C? q_impurities->q_bp_diff  High/Low Boiling  Solvents q_isomers Are regioisomers the primary impurity? q_impurities->q_isomers  Isomers tech_wash Aqueous Wash (Acid/Base) q_impurities->tech_wash  Acids/Bases  (e.g., aniline) tech_distill_simple Simple Distillation q_bp_diff->tech_distill_simple Yes tech_distill_frac Fractional Vacuum Distillation q_bp_diff->tech_distill_frac No q_isomers->tech_distill_frac Maybe, if BP differs tech_chrom Column Chromatography q_isomers->tech_chrom Yes, for high purity

Caption: Decision tree for selecting the optimal purification technique.

FAQ: Distillation

Q4: My product yield after distillation is very low. What's happening?

A4: Low yield in distillation can be attributed to several factors:

  • Premature Fraction Collection: You may be starting collection too late or ending it too early. Monitor the head temperature closely; it should stabilize during the collection of the main fraction.

  • High Vacuum/Low Temperature: If using vacuum distillation, excessively high vacuum can cause the product to distill at a temperature so low that it doesn't fully condense, leading to loss through the vacuum line. Ensure your condenser has adequate cooling (a cold finger or refrigerated circulator is best).

  • Thermal Decomposition: Although relatively stable, prolonged heating can cause degradation. Distill as quickly as possible without compromising separation efficiency. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress.[2]

Q5: I performed fractional distillation, but my GC-MS analysis shows I still have isomeric impurities. How can I improve the separation?

A5: Separating isomers with close boiling points is a classic challenge that requires optimizing the fractional distillation setup.

  • Increase Theoretical Plates: Use a longer, more efficient fractionating column (e.g., a Vigreux or, for better performance, a packed column with Raschig rings or metal sponge). The greater the surface area inside the column, the more equilibrium cycles (theoretical plates) are achieved, leading to better separation.

  • Control the Reflux Ratio: Do not distill too quickly. A slow distillation rate allows the vapor-liquid equilibria to be established throughout the column. A higher reflux ratio (more condensate returning to the column than is collected) improves separation but increases distillation time.

  • Ensure Adiabatic Conditions: Insulate the column (e.g., with glass wool or aluminum foil) to prevent heat loss to the environment. This ensures that the temperature gradient within the column is maintained solely by the vapor-liquid equilibrium, which is critical for efficient fractionation.

FAQ: Column Chromatography

Q6: I need very high purity (>99.5%) for a drug development application. Distillation isn't sufficient. How should I approach column chromatography?

A6: Flash column chromatography is the preferred method for achieving high purity, especially when separating isomers.[13][16]

  • Stationary Phase: Standard silica gel is the most common choice.[17] However, halogenated compounds can sometimes interact with the acidic silica surface. If you observe degradation (streaking on TLC, low recovery), consider using deactivated silica (by pre-eluting the column with your solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[18][19]

  • Mobile Phase (Eluent): Since this compound is non-polar, you will need a non-polar eluent system. Start with 100% hexanes or heptane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in a shallow gradient. The goal is to find a solvent system that gives a retention factor (Rf) of ~0.3 for your product on a TLC plate.[18]

  • Sample Loading: For optimal separation, the sample must be loaded onto the column in a very narrow band.[16] The best practice is "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[19]

Q7: I'm running a column, but all my fractions contain a mix of my product and an isomeric impurity. Why is TLC showing a good separation but the column isn't working?

A7: This is a common and frustrating problem. Several factors could be at play:

  • Overloading the Column: If you load too much sample, the initial band will be too wide, exceeding the separation capacity of the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

  • Poor Packing: Channels or cracks in the silica bed will ruin separation. Ensure the column is packed uniformly without any air bubbles. The "wet packing" method (slurry packing) is generally more reliable than dry packing.[16]

  • Eluent Polarity: If the eluent is too polar, all compounds will move too quickly, eluting together in the solvent front. If it's not polar enough, they will move too slowly or not at all. A slow, shallow gradient from a very non-polar solvent is often the key to separating closely related isomers.[19]

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Select Eluent (via TLC, aim for Rf ≈ 0.3) prep_column 2. Pack Column (Wet Slurry Method) prep_eluent->prep_column prep_sample 3. Prepare Sample (Dry Loading Recommended) prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Solvent (Apply Positive Pressure) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect an_tlc 7. Analyze Fractions (TLC or GC-MS) run_collect->an_tlc an_combine 8. Combine Pure Fractions an_tlc->an_combine an_evap 9. Evaporate Solvent an_combine->an_evap final_product final_product an_evap->final_product Pure Product

Caption: Standard workflow for purification by flash column chromatography.

Part 4: Final Product Handling

Q8: After purification, my product is a clear, colorless liquid, and GC-MS shows >99% purity. How should I store it?

A8: High-purity this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture and air.[4] Store the container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[5][7] For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential for slow degradation.[1]

References

Technical Support Center: Overcoming Low Reactivity in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for C–N bond formation, this palladium-catalyzed cross-coupling reaction is powerful yet notoriously sensitive to a multitude of variables.[1][2] Low reactivity, stalling, or complete failure are common hurdles that researchers face. This guide is structured to help you diagnose and resolve these issues by understanding the underlying chemical principles.

We will move from identifying the problem to implementing a rational, step-by-step solution.

Section 1: Initial Diagnosis & Core Principles

Before diving into specific troubleshooting, it's crucial to confirm that the foundational aspects of your experimental setup are sound. The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction.[3]

FAQ 1: My reaction shows no conversion. Where do I start?

Answer: Start with the basics—the integrity of your reaction environment.

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized. Ensure your reaction vessel was properly oven-dried and cooled under a positive pressure of an inert gas like argon or nitrogen.[3][4][5] Standard Schlenk line or glovebox techniques are highly recommended.[3]

  • Reagent & Solvent Quality: Use dry, degassed solvents.[3] Commercially available anhydrous solvents in Sure/Seal™ bottles are a reliable choice.[3] Ensure your amine and aryl halide are pure and dry, as water can interfere with the catalytic cycle. Functional groups like azo groups have been known to poison the catalyst.[6][7]

  • Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the activation can be unreliable.[8] Using a pre-formed Pd(0) complex or a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle precatalyst) is strongly recommended for reproducibility.[2][9][10] These precatalysts are designed for clean and efficient generation of the active LPd(0) species upon exposure to the base in your reaction.[9]

Section 2: The Four Pillars of Optimization: Catalyst, Base, Solvent, and Temperature

The interplay between the ligand, base, and solvent is critical and highly substrate-dependent.[11] A systematic approach to optimizing these parameters is often necessary when a reaction is sluggish.

FAQ 2: I'm seeing very low conversion (<20%). How do I choose the right catalyst and ligand?

Answer: Ligand choice is arguably the most critical factor for success and is directly tied to the nature of your coupling partners. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[12]

  • The Problem with "Universal" Ligands: There is no single ligand that is optimal for all substrates. Bulky, electron-rich monophosphine ligands are the cornerstone of modern Buchwald-Hartwig catalysis because they promote the formation of the monoligated LPd(0) species crucial for the reaction.[12][13]

  • Matching Ligand to Substrate: Steric hindrance and electronics are key.

    • For sterically hindered aryl halides or amines: Highly hindered ligands like XPhos, RuPhos, or tBuXPhos are often required.[10][13][14] The conformational flexibility of some ligands allows them to accommodate bulky substrates.[15]

    • For challenging nucleophiles (amides, heteroaryl amines): Specialized ligands have been developed. For instance, tBuBrettPhos is effective for amides, while DavePhos is a good choice for indoles.[6] Bidentate ligands like BINAP or Josiphos can be effective for coupling heteroaryl chlorides with primary amines.[1][13]

    • For unactivated aryl chlorides: These are notoriously difficult substrates.[8] They require very electron-rich and bulky ligands like BrettPhos or the use of specialized NHC (N-heterocyclic carbene) based catalysts to facilitate the challenging oxidative addition step.[13][16]

Troubleshooting Workflow: Catalyst & Ligand Selection

start Low Conversion Observed sub_check Are you using a challenging substrate (e.g., Ar-Cl, hindered amine)? start->sub_check simple_substrates Standard Ligand Screen: - Start with a general ligand (e.g., XPhos). - Consider a bidentate ligand (e.g., Xantphos). sub_check->simple_substrates No complex_substrates Targeted Ligand Selection sub_check->complex_substrates Yes end_node Proceed to Base/Solvent Optimization simple_substrates->end_node arcl Aryl Chloride? complex_substrates->arcl hindered Sterically Hindered? complex_substrates->hindered hetero Heteroaromatic? complex_substrates->hetero arcl_sol arcl_sol arcl->arcl_sol Use highly electron-rich ligands: - BrettPhos - NHC-based catalysts hindered_sol hindered_sol hindered->hindered_sol Use bulky biarylphosphine ligands: - XPhos - RuPhos - tBuXPhos hetero_sol hetero_sol hetero->hetero_sol Screen specialized ligands: - Josiphos (for primary amines) - DavePhos (for indoles) arcl_sol->end_node hindered_sol->end_node hetero_sol->end_node

Caption: A decision tree for troubleshooting ligand selection.

FAQ 3: My reaction has stalled. Could the base or solvent be the problem?

Answer: Absolutely. The base and solvent are not passive spectators; they are intimately involved in the catalytic cycle.[11]

  • The Role of the Base: The base's primary role is to deprotonate the amine or the palladium-amine complex to generate the active nucleophile for reductive elimination.[17][18]

    • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often lead to faster reactions. However, they are incompatible with base-sensitive functional groups (like esters) and can cause substrate decomposition.[6][9][10]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much better functional group tolerance but may require higher temperatures or longer reaction times.[9][10] Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to other carbonate or phosphate bases.[9][10] The particle size and surface area of solid inorganic bases can significantly impact reaction rates, which can lead to reproducibility issues.[9][19]

  • The Role of the Solvent: The solvent must dissolve the reactants and catalyst, but it also influences catalyst stability and the activity of the base.[11][20][21]

    • Common Solvents: Aprotic solvents like toluene, dioxane, and THF are most frequently used.[6][10] Toluene is often a good starting point due to its high boiling point and ability to solubilize many organic compounds.[7]

    • Solubility is Key: Poor solubility is a common and underestimated cause of reaction failure.[9][10] If your starting materials or base are not dissolving, the reaction cannot proceed efficiently. A switch to a more polar solvent like DMF or DMAc might be necessary, but be aware that coordinating solvents can sometimes inhibit the catalyst.[9][22] Chlorinated solvents and acetonitrile should generally be avoided.[9]

BasepKaH (approx.)Common Use Cases & Considerations
NaOtBu 19Strong, widely effective. Risk of decomposing base-sensitive functional groups.[7][9]
LHMDS 26Very strong, useful for proton tolerance.[6] Can be too harsh for many substrates.
K₃PO₄ 12.3Weak, good functional group tolerance. Often requires higher temperatures.[9][10]
Cs₂CO₃ 10Weak, good tolerance. Often preferred over K₃PO₄ due to better solubility in organic solvents.[9][10]
DBU 13.5Soluble organic base. Can be used for homogeneous reaction conditions, avoiding issues with solid bases.[9][23]

Table 1: Comparison of commonly used bases in Buchwald-Hartwig amination.

FAQ 4: My reaction is clean but slow. Should I just increase the temperature?

Answer: Increasing the temperature is a common strategy but should be done judiciously. Typical Buchwald-Hartwig reactions are run between 80-110 °C.[7][9] While higher temperatures can accelerate slow reactions, especially those using weaker bases, they can also lead to catalyst decomposition or side reactions like hydrodehalogenation.[1] Before resorting to higher temperatures, ensure your catalyst system is optimal. A more active ligand may allow the reaction to proceed efficiently at a lower temperature.

Section 3: Substrate-Specific Challenges

Sometimes, the issue lies with the inherent reactivity of your starting materials.

FAQ 5: I'm using an aryl bromide and it's working, but the aryl iodide fails. Isn't iodide supposed to be more reactive?

Answer: This is a classic pitfall in Buchwald-Hartwig chemistry. Contrary to many other cross-coupling reactions, the reactivity order is often Ar-Br > Ar-Cl > Ar-I.[9] The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the active cycle.[6][9] If you are struggling with an aryl iodide, switching to the corresponding aryl bromide is a primary troubleshooting step.

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L(Ar)Pd(II)-NHR'R'']+ OA_Complex->Amine_Complex + Amine - X⁻ Iodide I⁻ (from Ar-I) OA_Complex->Iodide Amido_Complex L(Ar)Pd(II)-NR'R'' Amine_Complex->Amido_Complex + Base - Base-H⁺ Amido_Complex->Pd0 Reductive Elimination (Ar-N) Dimer [LPd(I)]₂ (Inactive Dimer) Iodide->Dimer Inhibits Catalyst

Caption: The Buchwald-Hartwig catalytic cycle and iodide inhibition pathway.

Section 4: Advanced Troubleshooting: High-Throughput Experimentation

When standard optimization fails, a more comprehensive approach may be needed.

FAQ 6: I've tried changing the ligand, base, and solvent individually without success. What's next?

Answer: This is the point where high-throughput experimentation (HTE) becomes invaluable. Chemical reactions involve the complex interplay of multiple variables, and one-factor-at-a-time optimization can miss synergistic effects.[24][25]

  • What is HTE?: HTE uses multi-well plates (e.g., 96-well plates) to run many variations of a reaction simultaneously.[24][26] This allows you to screen a wide array of ligands, bases, solvents, and temperatures in a single experiment, generating a large dataset to identify optimal conditions.[24]

  • Practical HTE: While robotic equipment is ideal, manual HTE is accessible in any standard lab using inexpensive consumables.[24][26] Commercial screening kits are also available that provide pre-weighed catalysts and ligands in a 96-well format, simplifying the process.

Workflow: High-Throughput Screening Protocol

  • Design the Array: In a 96-well plate layout, assign different ligands, bases, and solvents to various wells. For example, screen 8 different ligands against 4 bases in 3 different solvents.

  • Dosing: Use multichannel pipettes or solid transfer scoops to rapidly dispense the aryl halide, amine, base, and catalyst/ligand system into the wells of an aluminum reaction block.[24]

  • Reaction: Seal the plate and place it on a magnetic stirrer hotplate for simultaneous heating and mixing under an inert atmosphere.[24]

  • Workup & Analysis: After the reaction, perform a parallel workup using a filter plate. Analyze the outcome of each well using GC-MS or LC-MS to determine conversion and identify the most promising conditions.[24]

This data-rich approach can quickly illuminate the best path forward for a challenging transformation that has resisted conventional optimization methods.[25]

References

Technical Support Center: Formation and Stabilization of Grignard Reagents from 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and stabilization of Grignard reagents from 2-bromo-1-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of organometallic chemistry with polyhalogenated aromatic compounds. Here, we will delve into the nuances of selective Grignard formation, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the successful and reproducible synthesis of your desired organomagnesium reagent.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge in Grignard reagent synthesis due to the presence of multiple halogen atoms with differential reactivity. The primary objective is the selective formation of the Grignard reagent at the most reactive site—the carbon-bromine bond—while leaving the chloro and fluoro substituents intact for subsequent functionalization. The general order of reactivity for halogens in Grignard formation is I > Br > Cl >> F.[1][2][3] This inherent reactivity difference is the cornerstone of achieving selectivity. However, factors such as magnesium activation, solvent choice, and reaction temperature can significantly influence the outcome and lead to undesired side reactions. This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not initiating?

A1: Failure to initiate is one of the most common issues in Grignard synthesis and can almost always be traced back to two primary causes: a passivated magnesium surface or the presence of moisture.[4][5]

  • Magnesium Passivation: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[4][6] This layer must be disrupted to expose the reactive magnesium surface.

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with even trace amounts of water or other protic solvents.[3][7] This will quench the reagent as it forms, preventing the reaction from sustaining itself. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous.[7]

Q2: What are the best methods for activating the magnesium turnings?

A2: Several methods can be employed to activate magnesium. The choice of method can depend on the scale of your reaction and the available equipment.

Activation MethodDescriptionKey Indicators of Success
Iodine A small crystal of iodine is added to the magnesium. It is believed to etch the magnesium surface, creating reactive sites.[4]The characteristic purple/brown color of iodine fades.[4]
1,2-Dibromoethane (DBE) A small amount of DBE is added. It reacts readily with magnesium to form ethylene gas and MgBr₂, cleaning the magnesium surface.[6][8]Observation of bubbling (ethylene gas evolution).[8]
Mechanical Agitation Vigorous stirring or the use of an ultrasonic bath can physically break the MgO layer.[6][8]Visual disruption of the magnesium surface.
Chemical Activators Reagents like diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface, often allowing for initiation at lower temperatures.[9]A controlled exotherm upon addition of the activator.

Q3: Which solvent is optimal for this specific Grignard formation?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent by coordinating to the magnesium center.[10][11]

  • Tetrahydrofuran (THF): THF is generally the preferred solvent for the formation of aryl Grignard reagents, especially from less reactive aryl bromides and chlorides.[3][10] Its higher boiling point (66 °C) compared to diethyl ether allows for a wider temperature range for the reaction.[7]

  • Diethyl Ether (Et₂O): While a standard solvent for many Grignard reactions, its lower boiling point (34.6 °C) might not be sufficient to drive the reaction of some aryl bromides to completion.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF): This is an excellent "green" alternative to THF and can sometimes offer superior performance, such as suppressing the formation of Wurtz coupling byproducts.[12][13]

Q4: I am observing a significant amount of a biaryl byproduct. What is it and how can I prevent it?

A4: The formation of a biaryl byproduct is likely due to a Wurtz coupling reaction, where the newly formed Grignard reagent reacts with the starting aryl bromide.[14][15] To minimize this side reaction:

  • Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[14]

  • Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of the Wurtz coupling.[5]

  • Efficient Stirring: Ensure the magnesium is well-suspended to promote a fast reaction with the aryl bromide as it is added.

Troubleshooting Guide

Symptom Potential Cause(s) Troubleshooting Steps & Rationale
Reaction fails to initiate 1. Passivated magnesium surface.[4][6] 2. Wet glassware or solvents.[3][7] 3. Low reactivity of the aryl bromide.1. Activate the magnesium using one of the methods described in the FAQs (e.g., iodine, DBE).[4] 2. Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents.[7] 3. Add a small portion of the aryl bromide solution first and gently warm the flask to create a concentrated solution at the magnesium surface to encourage initiation.
Low yield of the desired product 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction.[14] 3. Degradation of the Grignard reagent.1. Ensure the magnesium is fully consumed. If not, consider a more effective activation method or increasing the reaction time. 2. Employ slow, controlled addition of the aryl bromide solution.[14] 3. Use the Grignard reagent immediately after its formation. If storage is necessary, do so under an inert atmosphere at a low temperature.
Formation of a dark, tarry mixture 1. Overheating, leading to decomposition. 2. Reaction with atmospheric oxygen.1. Maintain a gentle reflux and avoid excessive heating. Use an oil bath for better temperature control. 2. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.
Inconsistent results between batches 1. Variability in magnesium quality. 2. Inconsistent solvent purity.1. Use magnesium turnings from the same batch and store them under an inert atmosphere. Consider using highly reactive Rieke magnesium for more reproducible results.[10][16] 2. Standardize your solvent drying procedure. Consider using a solvent purification system.

Experimental Protocols

Protocol 1: Classical Grignard Formation of 2-Chloro-5-fluorophenylmagnesium bromide

This protocol outlines the standard method for preparing the Grignard reagent from this compound using magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line and bubbler

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Preparation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.

  • Activation: Add one small crystal of iodine to the magnesium. The flask can be gently warmed to sublime the iodine, coating the magnesium turnings.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Observation of Initiation: A successful initiation is marked by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight exotherm, which may cause the THF to reflux gently.[4] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution is your Grignard reagent and should be used immediately.[17]

Protocol 2: "Turbo-Grignard" Formation using a Halogen-Magnesium Exchange

For substrates with sensitive functional groups or when the classical method proves difficult, a halogen-magnesium exchange using a "turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is a powerful alternative.[14][18] This method often proceeds at lower temperatures with higher selectivity and functional group tolerance.[18]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (commercially available)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Set up a flame-dried flask with a magnetic stir bar under a positive pressure of inert gas.

  • Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to the desired temperature, typically between -15 °C and 0 °C.

  • Addition of Turbo-Grignard: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise via syringe to the stirred solution of the aryl bromide.

  • Reaction: Stir the reaction mixture at the same low temperature for 1-2 hours.

  • Monitoring (Optional): The progress of the exchange can be monitored by taking a small aliquot, quenching it with a deuterated electrophile (e.g., D₂O), and analyzing by ¹H NMR.

  • Usage: The resulting Grignard reagent solution is ready for use in the next step.

Visualization of Key Concepts

Reactivity Hierarchy and Selectivity

The selective formation of the Grignard reagent is governed by the differing reactivity of the carbon-halogen bonds.

G cluster_0 Reactivity Towards Mg(0) cluster_1 Selective Grignard Formation reactivity C-Br > C-Cl > C-F start This compound product 2-Chloro-5-fluorophenylmagnesium bromide start->product + Mg in THF G cluster_classical Classical Method cluster_exchange Halogen-Magnesium Exchange c1 Activate Mg (I₂, DBE) c2 Add Aryl Bromide (Slowly, at Reflux) c1->c2 c3 Stir at Reflux (1-2h) c2->c3 finish Grignard Reagent Solution c3->finish e1 Cool Aryl Bromide Solution (-15°C to 0°C) e2 Add i-PrMgCl·LiCl (Slowly) e1->e2 e3 Stir at Low Temp (1-2h) e2->e3 e3->finish start This compound start->c1 start->e1

References

Technical Support Center: Troubleshooting Hydrodehalogenation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the common and often yield-limiting side reaction of hydrodehalogenation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific experimental issues related to hydrodehalogenation. Each entry details the problem, explores the underlying causative factors, and provides a systematic, step-by-step protocol for resolution.

Issue 1: Significant Formation of Hydrodehalogenated Byproduct in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction is producing a substantial amount of the hydrodehalogenated arene byproduct, significantly lowering the yield of my desired coupled product. What are the primary causes and how can I mitigate this?

A1: Hydrodehalogenation is a frequent competing reaction in palladium-catalyzed cross-coupling, where the C-X bond (X = I, Br, Cl) is replaced by a C-H bond.[1] This side reaction diminishes yields and introduces purification challenges.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction mixture.[2] This Pd-H intermediate can then undergo reductive elimination with the organic halide to generate the unwanted byproduct.

The main contributing factors are:

  • The Base: Amine bases or bases with available β-hydrogens can generate Pd-H species.

  • The Solvent: Solvents like alcohols (methanol, ethanol, isopropanol) and even DMF can act as hydride sources.[1][2][3]

  • The Ligand: The steric and electronic properties of the phosphine ligand influence the relative rates of the desired reductive elimination and the undesired hydrodehalogenation.

  • The Substrate: Electron-rich aryl halides are often more susceptible to this side reaction.[2] The carbon-halogen bond strength also plays a role, with the reactivity order typically being C-I > C-Br > C-Cl.[2]

  • Temperature: Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway.[3]

Below is a systematic workflow to diagnose and resolve this issue.

Troubleshooting Workflow for Excessive Hydrodehalogenation

This workflow provides a logical sequence of steps to identify the source of the issue and implement a solution.

G start Start: High Hydrodehalogenation Observed ligand Step 1: Evaluate Ligand Is the ligand bulky and electron-rich? start->ligand base Step 2: Adjust Base Are you using an amine or alkoxide base? ligand->base No: Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Rationale: Promotes desired reductive elimination. [5, 14] ligand->base Yes solvent Step 3: Change Solvent Is the solvent a potential hydride donor (e.g., alcohol, DMF)? base->solvent Yes: Switch to a weaker, non-coordinating inorganic base (e.g., K₃PO₄, Cs₂CO₃). Rationale: Reduces Pd-H formation. [5] base->solvent No temp Step 4: Lower Temperature Is the reaction run at high temperature? solvent->temp Yes: Switch to a non-polar aprotic solvent (e.g., Toluene, Dioxane). Rationale: Minimizes external hydride sources. [5, 19] solvent->temp No halide Step 5: Modify Halide Are you using an aryl iodide? temp->halide Yes: Lower the temperature in increments (e.g., 10-20 °C). Rationale: May slow the side reaction more than the main pathway. [8] temp->halide No end Resolution: Minimized Hydrodehalogenation halide->end Yes: If possible, switch to Ar-Br or Ar-Cl. Rationale: Stronger C-X bond is less reactive towards side reactions. [5] halide->end No

Caption: A stepwise workflow for troubleshooting and minimizing hydrodehalogenation.

Experimental Protocol: Suzuki Coupling Prone to Hydrodehalogenation

This protocol is optimized for coupling substrates susceptible to hydrodehalogenation.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)[2]

  • K₃PO₄ (2.0 mmol, 2.0 equiv)[2]

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture at the determined optimal temperature (e.g., 80-100 °C) and monitor by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Catalyst Deactivation and Low Turnover

Q2: My hydrodehalogenation reaction starts but then stalls, leading to incomplete conversion. I suspect catalyst deactivation. What causes this and can the catalyst be regenerated?

A2: Catalyst deactivation is a common problem. In the context of hydrodehalogenation, it can be caused by several factors:

  • Sintering of Palladium Nanoparticles: At elevated temperatures, small, highly active palladium nanoparticles can agglomerate into larger, less active particles.[4]

  • Leaching of Palladium: The active metal can leach from the support into the solution, reducing the effective catalyst concentration.[4]

  • Formation of Palladium Carbides (PdCₓ): In the presence of certain carbon sources and HCl (a byproduct of hydrodechlorination), inactive palladium carbide phases can form on the catalyst surface.[5]

  • Poisoning: Strong adsorption of starting materials (like aryl iodides), products, or byproducts can block the active sites of the catalyst.[6]

Regeneration Protocols: Regeneration of a deactivated palladium catalyst is often possible, but the best method depends on the cause of deactivation.

Deactivation CauseRegeneration MethodDescription
Carbonaceous Deposits/Fouling Oxidative TreatmentTreat the catalyst with a dilute air or oxygen stream in an inert gas at elevated temperatures (e.g., 250 °C). This burns off organic residues.[5]
Chloride Poisoning Acid/Base WashingThe catalyst can be washed with an acidic solution followed by a basic solution to remove adsorbed species. For example, washing with acetic acid and then treating with chlorine gas followed by a reducing agent has been reported.[7]
General Deactivation Solvent WashingFor catalysts deactivated by strongly adsorbed organic molecules, washing with a sequence of solvents (e.g., chloroform and glacial acetic acid) combined with ultrasonication can be effective.[8]

Experimental Protocol for Catalyst Regeneration (Oxidative Method):

  • After the reaction, filter the catalyst (e.g., Pd/C) from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., ethyl acetate, then methanol) to remove residual organics and dry it under vacuum.

  • Place the dried, deactivated catalyst in a tube furnace.

  • Heat the catalyst to 250 °C under a flow of nitrogen.

  • Once the temperature is stable, introduce a controlled flow of air (e.g., 5% in nitrogen) for several hours.

  • Switch back to a nitrogen flow and cool the catalyst to room temperature.

  • The regenerated catalyst can then be reused. A reduction step with H₂ may be necessary to ensure the palladium is in the active Pd(0) state.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of hydrodehalogenation in palladium-catalyzed reactions?

A3: The most commonly accepted mechanism involves a catalytic cycle initiated by the active Pd(0) species.[1]

G pd0 Pd(0)Lₙ (Active Catalyst) pd2_arx Ar-Pd(II)-X(Lₙ) pd0->pd2_arx Oxidative Addition oa Oxidative Addition pd2_arh Ar-Pd(II)-H(Lₙ) pd2_arx->pd2_arh hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->pd2_arh Hydride Transfer hydride_transfer Hydride Transfer pd2_arh->pd0 Reductive Elimination arh Ar-H (Byproduct) pd2_arh->arh re Reductive Elimination arx Ar-X (Starting Material) arx->pd2_arx

Caption: Catalytic cycle for hydrodehalogenation.

The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.[1]

  • Hydride Transfer: A hydride (H⁻) is transferred to the palladium center from a source in the reaction medium, such as an alcohol, amine, or even water.[2][9] This displaces the halide (X⁻).

  • Reductive Elimination: The aryl group and the hydride are eliminated from the palladium center, forming the hydrodehalogenated product (Ar-H) and regenerating the active Pd(0) catalyst.[1]

Q4: How does the choice of solvent impact the extent of hydrodehalogenation?

A4: The solvent plays a critical role. Protic solvents, especially alcohols, can act as hydride donors, directly participating in the catalytic cycle to form Pd-H species.[10] The rate of hydrodehalogenation can increase with the dielectric constant of the solvent, which may be due to the stabilization of charged intermediates in the reaction pathway.[11] Aprotic, non-polar solvents like toluene or dioxane are generally preferred when trying to suppress hydrodehalogenation as they are less likely to serve as hydride donors.[2]

Q5: Which analytical techniques are best for monitoring the formation of hydrodehalogenated byproducts?

A5: A combination of techniques is often ideal for both qualitative and quantitative analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It allows for the separation and identification of the desired product and the hydrodehalogenated byproduct based on their retention times and mass spectra.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for quantifying the ratio of product to byproduct in the crude reaction mixture by integrating characteristic signals for each compound. In-situ NMR can also be used for real-time reaction monitoring.[12]

GC-MS Sample Analysis Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.[2]

  • Data Analysis: Identify the peaks for the desired product and the dehalogenated byproduct by comparing their retention times and mass spectra to authentic standards or by fragmentation pattern analysis.[2]

References

Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions with 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in cross-coupling reactions: the formation of homocoupling byproducts when using 2-bromo-1-chloro-4-fluorobenzene. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials, making the control of side reactions paramount for efficient and clean product formation.[1][2]

This guide will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura coupling reaction. What is causing this homocoupling?

A1: The formation of a biaryl byproduct from your boronic acid (R-B(OH)₂) is a classic case of homocoupling.[3] There are two primary mechanistic pathways that lead to this undesired product:

  • Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of your boronic acid in a process that regenerates Pd(0) but produces the homocoupled biaryl.[4][5] This is especially problematic if you are using a Pd(II) precatalyst, as any Pd(II) that isn't efficiently reduced to Pd(0) can initiate this side reaction.[3][5]

  • Palladium(II)-Mediated Stoichiometric Homocoupling: Even in the absence of oxygen, if you have a significant concentration of Pd(II) species, a stoichiometric reaction can occur where two boronic acid molecules are coupled, and Pd(II) is reduced to Pd(0).[5][6]

The key takeaway is that minimizing the presence of both oxygen and free Pd(II) species is critical to suppressing this side reaction.[6]

Q2: Why am I seeing selective reaction at the bromine atom over the chlorine atom in this compound?

A2: This chemoselectivity is expected and is a foundational principle in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: I > Br > OTf > Cl.[7][8] The carbon-bromine bond is weaker and more readily undergoes oxidative addition with the palladium catalyst compared to the stronger carbon-chlorine bond.[9][10] This inherent difference in reactivity allows for the selective functionalization at the bromine position, leaving the chlorine available for a subsequent, different coupling reaction if desired.[11][12][13]

Q3: Can my choice of ligand influence the amount of homocoupling byproduct?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to promote the desired cross-coupling pathway.[14]

Here's how they help:

  • Facilitating Reductive Elimination: Bulky ligands can accelerate the final reductive elimination step of the catalytic cycle, which forms the desired product and regenerates the active Pd(0) catalyst. This keeps the catalyst turning over in the productive cycle and minimizes its availability for side reactions.

  • Suppressing Beta-Hydride Elimination: While less of a concern with aryl substrates, bulky ligands are also effective at preventing side reactions like beta-hydride elimination.

  • Stabilizing Monoligated Palladium Species: These ligands can stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[14]

Conversely, using less bulky or electron-poor ligands might lead to a less stable catalyst that is more prone to decomposition or participating in undesired pathways like homocoupling. In some cases, bidentate ligands like BINAP have also been shown to suppress homocoupling.[15]

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to avoid the formation of homocoupling byproducts.

Issue 1: Significant Homocoupling of the Boronic Acid Reagent
Potential Cause Troubleshooting Steps & Explanation
Presence of Dissolved Oxygen Solution: Implement rigorous deoxygenation of your reaction mixture and solvent. A highly effective method is subsurface sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the palladium catalyst. Simply maintaining a positive pressure of inert gas is often insufficient to remove all dissolved oxygen.[16]
Inefficient Pd(II) Precatalyst Reduction Solution 1: Switch to a Pd(0) Source. Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of initial Pd(II) available for homocoupling. Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent like potassium formate can help to reduce any residual Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[6][16]
Suboptimal Ligand Choice Solution: Screen Bulky, Electron-Rich Ligands. If you are using a simple ligand like PPh₃, consider switching to a more specialized ligand. Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(tBu)₃) are often very effective at promoting the desired cross-coupling and minimizing side reactions.[14][17]
Base and Solvent Effects Solution: Optimize Base and Solvent System. The choice of base and solvent can influence the reaction kinetics. Ensure your base is strong enough to facilitate transmetalation but not so harsh that it causes degradation of your boronic acid (protodeboronation).[18] Anhydrous conditions with a base like K₃PO₄ can sometimes be beneficial.[18]
Issue 2: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Steps & Explanation
Protodeboronation of the Boronic Acid Solution: This side reaction, where the boronic acid group is replaced by a hydrogen, is often caused by excess water or overly harsh basic conditions.[18] Using anhydrous solvents and reagents can help. Alternatively, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are less prone to hydrolysis.
Poor Reagent Solubility Solution: Ensure all your reagents, including the this compound, boronic acid, and base, are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction.[18][19] If you observe a slurry, consider screening other solvents or solvent mixtures.
Catalyst Deactivation Solution: If the reaction stalls, your catalyst may be deactivating. This can be caused by impurities or thermal instability. Consider using a more robust precatalyst system, such as a Buchwald G3 or G4 precatalyst, which are designed for high stability and efficient generation of the active catalyst.[20]

Experimental Protocols & Visual Guides

Protocol 1: Rigorous Deoxygenation via Subsurface Sparging

This protocol is essential for minimizing oxygen-mediated homocoupling.

  • Apparatus Setup: Assemble your reaction flask (e.g., a three-neck round-bottom flask) equipped with a magnetic stir bar, a condenser, and a gas inlet adapter with a long needle or tube that reaches below the solvent surface.

  • Charge Reagents: Add the this compound, boronic acid (or ester), and base to the flask.

  • Add Solvent: Add the chosen anhydrous solvent to the flask.

  • Sparge with Inert Gas: Begin stirring the mixture and bubble a steady stream of argon or nitrogen through the solvent via the subsurface needle for at least 15-30 minutes.

  • Add Catalyst: While maintaining a positive pressure of the inert gas, quickly add the palladium catalyst and ligand (or the precatalyst).

  • Reaction: Heat the reaction to the desired temperature and monitor its progress.

Deoxygenation_Workflow cluster_setup Reaction Setup cluster_deoxygenation Deoxygenation cluster_reaction Reaction Initiation A 1. Assemble Flask B 2. Add Solid Reagents A->B C 3. Add Anhydrous Solvent B->C D 4. Start Stirring C->D E 5. Subsurface Sparge (Ar or N₂, 15-30 min) D->E F 6. Add Pd Catalyst (under inert gas) E->F G 7. Heat to Temp F->G

Caption: Workflow for Anaerobic Reaction Setup.

Understanding the Catalytic Cycles

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling pathway.

Catalytic_Cycles cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X O2 O₂ Pd0->O2 PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM R'-B(OH)₂ Base PdII_R Ar-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerated Catalyst Product Ar-R' RE->Product PdII_side Pd(II) TM1 Transmetalation 1 PdII_side->TM1 R'-B(OH)₂ PdII_R_side R'-Pd(II) TM1->PdII_R_side TM2 Transmetalation 2 PdII_R_side->TM2 R'-B(OH)₂ PdII_R2_side R'-Pd(II)-R' TM2->PdII_R2_side RE_side Reductive Elimination PdII_R2_side->RE_side Homocoupling_Product R'-R' RE_side->Homocoupling_Product Pd0_side Pd(0) RE_side->Pd0_side O2->PdII_side Oxidizes Pd(0)

Caption: Suzuki vs. Homocoupling Catalytic Cycles.

References

Technical Support Center: Managing Reaction Temperature for Selective Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reaction Temperature Management. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical answers to common challenges encountered in achieving selective substitution. This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Fundamental Principles of Temperature Control

This section addresses the core concepts linking temperature to reaction selectivity. Understanding why temperature has such a profound effect is the first step toward mastering its control.

Q1: How does reaction temperature determine whether I get the kinetic or the thermodynamic product?

The product distribution in a reaction with competing pathways is often dictated by whether it is under kinetic or thermodynamic control.[1] Temperature is the primary lever to switch between these two regimes.

  • Kinetic Control (Product of Rate): This regime dominates at lower temperatures . The product that forms is the one with the lowest activation energy (Ea), meaning it is formed the fastest.[2][3] This "kinetic product" is often less stable than the alternative "thermodynamic product."[1] Low temperatures provide enough energy to overcome the lowest energy barrier but not enough for the reverse reaction or to surmount the higher energy barrier of the competing pathway.[2][4]

  • Thermodynamic Control (Product of Stability): This regime is favored at higher temperatures . With sufficient thermal energy, the system can overcome both activation barriers.[2] If the reaction pathways are reversible, an equilibrium will be established.[4][5] This equilibrium favors the most stable product—the one with the lowest Gibbs free energy (ΔG).[1][2] Even if the kinetic product forms first, the high temperature provides the energy needed for it to revert to the starting material and then form the more stable thermodynamic product.

The relationship can be visualized with a reaction coordinate diagram:

G Reaction Energy Profile: Kinetic vs. Thermodynamic Control cluster_0 Reactants Reactants (A + B) TS_Kinetic Transition State (Kinetic) TS_Thermo Transition State (Thermodynamic) P_Kinetic Kinetic Product (Faster Formation) P_Thermo Thermodynamic Product (More Stable) start r_level start->r_level ts1_up r_level->ts1_up ΔG‡ (Kinetic) ts2_up r_level->ts2_up      ΔG‡ (Thermodynamic) ts1_peak ts1_up->ts1_peak ts1_down ts1_peak->ts1_down p1_level ts1_down->p1_level ts2_peak ts2_up->ts2_peak ts2_down ts2_peak->ts2_down p2_level ts2_down->p2_level Reactants_label Reactants PKinetic_label Kinetic Product PThermo_label Thermodynamic Product TS_K_label TS_Kinetic TS_T_label TS_Thermo Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Energy profile showing a lower activation barrier for the kinetic product but greater stability for the thermodynamic product.

Q2: What is the scientific basis for temperature's effect on reaction rate and selectivity?

The Arrhenius equation provides the mathematical foundation for understanding temperature's influence on reaction rates.[6][7] The equation is:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor (related to collision frequency and orientation).

  • Ea is the activation energy.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

This equation demonstrates that the rate constant, k, increases exponentially with temperature.[6][8] For competing substitution reactions, each pathway has its own Arrhenius equation with a unique activation energy (Ea). A change in temperature will affect the rates of these competing reactions differently. If the difference in their activation energies is significant, you can often find a temperature that allows one reaction to proceed at a reasonable rate while the other is negligible, thus achieving high selectivity.[9]

Q3: Besides the reaction itself, what other factors related to temperature should I consider?

The choice of solvent is critically linked to temperature control.[10][11]

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature under atmospheric conditions (i.e., during reflux).[12][13] For higher temperatures, you must either select a higher-boiling solvent or use a sealed reaction vessel to increase the pressure.

  • Solvent Polarity and Stability: Solvents can stabilize reactants, intermediates, and transition states differently, which can alter the energy landscape of the reaction.[10][11][14] For example, polar protic solvents are known to stabilize the carbocation intermediate in SN1 reactions, accelerating their rate.[12] The stability of your solvent at the target temperature is also crucial; some solvents may decompose or react at elevated temperatures.

Part 2: Troubleshooting Guide for Temperature-Related Issues

Even with a solid theoretical understanding, practical challenges are common. This section addresses specific problems and provides actionable solutions.

Symptom / Observation Potential Temperature-Related Cause Suggested Solution & Rationale
Poor Reproducibility Inconsistent temperature control between batches.[15]Verify the calibration of your thermometer and controller. Ensure the reaction flask is consistently placed within the heating/cooling bath. For exothermic reactions, manage the rate of addition to prevent temperature spikes.[16]
Low Yield of Desired Product The temperature is suboptimal for the desired pathway.If the reaction is too slow, the temperature may be too low.[15] If decomposition is observed, the temperature is likely too high.[15][17] Systematically screen temperatures in 10-20°C increments to find the optimal balance between rate and stability.[9]
High Levels of Elimination Byproduct The reaction temperature is too high.Elimination reactions often have a higher activation energy but also a greater positive entropy change (ΔS) than substitution reactions.[18] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more dominant at higher temperatures, making elimination more favorable.[18][19] Solution: Reduce the reaction temperature.
Di-substitution or Polysubstitution The reaction temperature is too high, activating the product for further substitution.Running the reaction at a lower temperature can increase selectivity for the mono-substituted product by reducing the rate of the second substitution.[17] This favors the initial, typically faster, reaction over subsequent, slower ones.
Reaction Stalls or is Sluggish The temperature is too low to overcome the activation energy barrier.Gradually increase the temperature while monitoring the reaction by a suitable technique (e.g., TLC, LC-MS) to find the minimum temperature required for an acceptable rate.[17] For low-temperature reactions, ensure the cooling bath is maintained at the target temperature.[20]

Part 3: Practical Application & Experimental Protocols

This section provides step-by-step guidance for setting up and controlling reaction temperatures in the lab.

Q4: What are the standard methods for achieving and maintaining sub-ambient reaction temperatures?

Maintaining stable, low temperatures is critical for controlling reactions that are exothermic or where the kinetic product is desired.[20][21] Using a well-insulated vessel, such as a Dewar flask, is highly recommended.[20]

Cooling Bath Composition Approximate Temperature Range (°C) Notes
Ice / Water0 to 5Most common and straightforward cooling bath.[21]
Ice / Saturated Salt (NaCl)-15 to -20The salt depresses the freezing point of water.[13][21]
Dry Ice / Acetonitrile-40A common choice for moderately low temperatures.[13]
Dry Ice / Acetone or Isopropanol-78One of the most widely used low-temperature baths.[13][21] Acetone is more common, but isopropanol is less volatile.
Liquid Nitrogen / Dichloromethane-92Used for very low-temperature reactions.[13] Requires extreme caution.
Liquid Nitrogen (pure)-196Used for flash freezing or when extremely low temperatures are needed. Solvents can be added to create intermediate temperatures.[20][21]

Workflow for Selecting a Temperature Control Method

G start Define Target Reaction Temperature is_above_rt Temp > Room Temp? start->is_above_rt is_below_zero Temp < 0°C? is_above_rt->is_below_zero No oil_bath Oil/Sand Bath with Hotplate & Controller is_above_rt->oil_bath Yes is_below_neg40 Temp < -40°C? is_below_zero->is_below_neg40 Yes ice_bath Ice/Water or Ice/Salt Bath is_below_zero->ice_bath No (0 to 20°C) dry_ice_bath Dry Ice / Solvent Slurry (e.g., Acetone, -78°C) is_below_neg40->dry_ice_bath No (-1 to -40°C) ln2_bath Liquid N2 / Solvent Slurry (e.g., CH2Cl2, -92°C) is_below_neg40->ln2_bath Yes reflux Reflux Setup (Solvent BP) oil_bath->reflux If Temp = Solvent BP cryocooler Automated Cryocooler or Circulating Chiller dry_ice_bath->cryocooler For long duration or precise control ln2_bath->cryocooler For long duration or precise control

Caption: Decision workflow for choosing the appropriate laboratory temperature control equipment.

Experimental Protocol 1: Setting Up a Reaction at -78 °C

This protocol describes the standard procedure for establishing a stable low-temperature reaction using a dry ice/acetone bath.

Materials:

  • Reaction flask with stir bar

  • Dewar flask or other insulated container

  • Acetone or Isopropanol

  • Dry ice pellets or block

  • Low-temperature thermometer

  • Cryogenic gloves and safety goggles

Procedure:

  • Safety First: Put on cryogenic gloves and safety goggles. Never handle dry ice with bare hands.[20]

  • Prepare the Bath: Place the Dewar flask in a secondary container. Slowly add acetone or isopropanol to the Dewar until it is about one-third full.

  • Add Dry Ice: Carefully and slowly add small pieces or pellets of dry ice to the solvent.[20] The mixture will bubble vigorously as CO₂ sublimes. Continue adding dry ice until the bubbling subsides and a slurry is formed.

  • Equilibrate and Measure: Place a low-temperature thermometer in the bath. The temperature should stabilize at approximately -78 °C. Add more dry ice as needed to maintain this temperature.

  • Set Up Reaction: Securely clamp the reaction flask so that it is immersed in the bath, but do not allow the bath level to be above the neck of the flask.

  • Monitoring: Monitor the bath temperature throughout the reaction. Add small pieces of dry ice periodically to compensate for sublimation and maintain a stable temperature.[20]

Q5: How do I experimentally determine if my reaction is under kinetic or thermodynamic control?

You can investigate the control mechanism by running the reaction under different conditions and analyzing the product ratio over time.

Experimental Protocol 2: Differentiating Kinetic and Thermodynamic Control

Objective: To determine the kinetic and thermodynamic products of a hypothetical substitution reaction.

Procedure:

  • Run 1 (Low Temperature - Kinetic Conditions):

    • Set up the reaction at a low temperature (e.g., 0 °C or -20 °C).

    • Take aliquots from the reaction mixture at regular intervals (e.g., 10 min, 30 min, 1 hr, 2 hr).

    • Quench each aliquot immediately to stop the reaction.

    • Analyze the product ratio (e.g., by GC, NMR, or LC-MS).

    • Expected Result: The product ratio should stabilize quickly, favoring the product that is formed fastest (the kinetic product).[1]

  • Run 2 (High Temperature - Thermodynamic Conditions):

    • Set up the same reaction at a significantly higher temperature (e.g., 80 °C or reflux).

    • Again, take and analyze aliquots over time.

    • Expected Result: The product ratio may initially favor the kinetic product but will change over time to favor the more stable thermodynamic product as the system equilibrates.[1]

  • Run 3 (Equilibration Test):

    • Isolate the pure kinetic product obtained from Run 1.

    • Subject this isolated product to the high-temperature conditions of Run 2.

    • Monitor the mixture over time.

    • Expected Result: If the kinetic product converts into the thermodynamic product, it confirms that the reaction is reversible under these conditions and that the high-temperature reaction is under thermodynamic control.

By comparing the results of these experiments, you can definitively identify the kinetic and thermodynamic products and establish the optimal temperature conditions to selectively form the desired isomer.

Part 4: References

References

Technical Support Center: Anhydrous Conditions for 2-Bromo-1-chloro-4-fluorobenzene Grignard Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful formation of the Grignard reagent from 2-bromo-1-chloro-4-fluorobenzene. The paramount importance of strictly anhydrous conditions for this moisture-sensitive reaction cannot be overstated. This resource will delve into the causality behind experimental choices, offer validated protocols, and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for Grignard reagent formation?

Grignard reagents are potent nucleophiles and strong bases. The carbon-magnesium bond is highly polarized, rendering the carbon atom electron-rich and extremely reactive towards even weakly acidic protons. Water, alcohols, or any protic solvent will readily protonate the Grignard reagent, quenching it to form an unreactive alkane and effectively terminating your desired reaction. Even atmospheric moisture can be detrimental, leading to failed reactions or significantly reduced yields. Therefore, all glassware, solvents, and reagents must be scrupulously dried.

Q2: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

Initiation failure is a frequent hurdle in Grignard synthesis. The primary culprits are:

  • Presence of Water: As discussed, even trace amounts of moisture will inhibit the reaction.

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide. This layer must be disrupted or removed to expose a fresh, reactive magnesium surface.

  • Low Reactivity of the Aryl Halide: While the carbon-bromine bond is generally reactive enough for Grignard formation, factors like steric hindrance or electronic effects from other substituents on the aromatic ring can sometimes make initiation sluggish.

Q3: Between the bromine and chlorine atoms on this compound, which will preferentially form the Grignard reagent?

Magnesium will selectively insert into the carbon-bromine bond over the carbon-chlorine bond. This chemoselectivity is due to the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and has a lower activation energy for magnesium insertion compared to the stronger C-Cl bond. The reactivity of halogens in Grignard formation follows the trend: I > Br > Cl >> F. The C-F bond is generally considered inert under standard Grignard conditions.

Q4: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically accompanied by several observable phenomena:

  • A noticeable increase in the temperature of the reaction mixture (the reaction is exothermic).

  • The appearance of turbidity or a cloudy grey-to-brown color in the solution.

  • Spontaneous boiling or refluxing of the solvent, particularly with low-boiling ethers like diethyl ether.

  • If an activator like iodine was used, its characteristic purple or brown color will disappear.

Troubleshooting Guides

Problem 1: Failure to Initiate the Grignard Reaction

This is the most common issue encountered. The following workflow will help diagnose and resolve the problem.

Troubleshooting Workflow for Grignard Initiation Failure

start Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? Flame-dry glassware? start->check_anhydrous check_anhydrous->check_anhydrous activate_mg Have you activated the magnesium? check_anhydrous->activate_mg Yes activate_mg->activate_mg initiation_methods Have you tried initiation techniques? activate_mg->initiation_methods Yes initiation_methods->initiation_methods reagent_quality Are your reagents of sufficient purity and freshness? initiation_methods->reagent_quality Yes success Reaction Initiates reagent_quality->success Yes fail Reaction Still Fails: Consider alternative activators (e.g., Rieke Magnesium) or fresh reagents. reagent_quality->fail No

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Solutions and Recommendations:

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either by oven-drying at >125°C for at least 24 hours or by flame-drying under a vacuum immediately before use. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use freshly opened anhydrous grade solvents (typically diethyl ether or tetrahydrofuran - THF). If the solvent is not from a fresh bottle, it should be appropriately dried. Molecular sieves (3Å) are an effective and safe method for drying ethers. For THF, a 3-day drying period over 20% m/v of 3Å molecular sieves is recommended to achieve low residual water content.

    • Reagents: Ensure the this compound is anhydrous. If necessary, it can be dried over a suitable drying agent like calcium chloride and distilled.

  • Activate the Magnesium:

    • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a dry glass stirring rod inside the reaction flask. This will break the oxide layer and expose a fresh metal surface.

    • Chemical Activation:

      • Iodine (I₂): Add a single small crystal of iodine to the magnesium turnings in the flask. The iodine is thought to etch the magnesium surface, creating reactive sites. Successful activation is indicated by the disappearance of the iodine color.

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension. You should observe the evolution of ethylene gas (bubbling), which signifies that the magnesium surface is being cleaned and activated.

      • Diisobutylaluminum hydride (DIBAH): For particularly stubborn reactions, a catalytic amount of DIBAH can be used to activate the magnesium and scavenge any residual water.

  • Promote Initiation:

    • Concentrated Start: Begin by adding only a small portion (about 10%) of your aryl halide solution to the magnesium. A higher concentration of the halide can facilitate initiation.

    • Gentle Heating: Gently warm the flask with a heat gun or in a warm water bath. Be prepared to cool the reaction with an ice bath, as the reaction is exothermic and can become vigorous once it starts.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to physically disrupt the MgO layer on the magnesium turnings.

Problem 2: The Reaction Starts but Then Stops or Yield is Low

Possible Causes:

  • Wet Solvent or Reagent: The initial reaction may have consumed all the reactive magnesium before all the aryl halide was added, due to quenching by moisture introduced with the bulk of the solvent or halide.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biaryl compound. This is favored by high concentrations of the aryl halide and elevated temperatures.

  • Incomplete Reaction: The reaction may not have gone to completion.

Solutions and Recommendations:

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This keeps the concentration of the aryl halide low, minimizing the Wurtz coupling side reaction.

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive aryl halides as it is a better coordinating solvent and has a higher boiling point, allowing for a higher reaction temperature if necessary.

  • Reaction Time: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes to ensure it goes to completion.

Experimental Protocols

Protocol 1: Drying of Glassware (Flame-Drying Method)
  • Assemble the complete reaction apparatus (e.g., three-necked flask, condenser, dropping funnel). Ensure all components are clean.

  • Under a fume hood, gently heat the entire glass surface of the apparatus with a heat gun or a soft flame from a Bunsen burner. Pay close attention to the joints.

  • While heating, apply a vacuum to the apparatus to remove any evaporated water.

  • Once the glassware is hot to the touch, stop heating and allow it to cool to room temperature under a gentle stream of an inert gas like nitrogen or argon.

Protocol 2: Preparation of (2-Chloro-5-fluorophenyl)magnesium Bromide

Materials and Equipment:

Reagent/EquipmentSpecification
This compoundAnhydrous
Magnesium Turnings
Anhydrous Tetrahydrofuran (THF)From a freshly opened bottle or dried
IodineCrystal
Three-necked round-bottom flaskFlame-dried
Reflux condenserFlame-dried
Pressure-equalizing dropping funnelFlame-dried
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar)
Heating mantle/Heat gun
Ice-water bath

Procedure:

  • Setup: Assemble the flame-dried glassware while it is still warm and immediately place it under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

  • Initial Charge: Add enough anhydrous THF to just cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Initiation: Add approximately 10% of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension. Watch for the visual signs of initiation (color change, gentle refluxing). If the reaction does not start within a few minutes, gently warm the flask.

  • Addition: Once the reaction is initiated and self-sustaining, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is now ready for the subsequent reaction step.

Technical Support Center: 2-Bromo-1-chloro-4-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-bromo-1-chloro-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] We provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve issues with impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurity identification in the synthesis of this compound (Target Compound).

Q1: I have an unexpected peak in my Gas Chromatography (GC) chromatogram after synthesizing this compound. What is the most likely impurity?

The identity of the primary impurity is highly dependent on your synthetic route. The two most common routes are:

  • Sandmeyer Reaction: Diazotization of 2-chloro-4-fluoroaniline followed by bromination.[3][4]

  • Electrophilic Aromatic Substitution (EAS): Direct bromination of 1-chloro-4-fluorobenzene.[5][6]

For the Sandmeyer route , the most common impurities are:

  • Unreacted Starting Material: 2-chloro-4-fluoroaniline.

  • Phenolic Byproduct: 2-chloro-4-fluorophenol, formed by the reaction of the diazonium salt with water.

  • Azo-Coupled Dimers: Trace amounts of colored impurities formed by the coupling of the diazonium salt with the starting aniline.

For the EAS route , the primary impurity is almost always a positional isomer . The directing effects of the chloro and fluoro groups (both ortho-, para-directing) on the benzene ring lead to the formation of other bromochloro-fluorobenzene isomers. The most probable isomeric impurity is 4-bromo-2-chloro-1-fluorobenzene .

Your first step should be to analyze the mass spectrum (MS) of the unknown peak. If the molecular ion peak (m/z) matches that of your target compound (approx. 208/210/212 due to Br and Cl isotopes), you are most likely dealing with a positional isomer.[7]

Q2: My Mass Spectrometry (MS) data shows multiple peaks with the same molecular weight as my target product. How can I distinguish between these isomers?

This is a classic challenge with halogenated aromatics, as positional isomers are often difficult to separate and have nearly identical mass spectra.[8] While GC-MS is excellent for initial detection, it cannot be the sole identifier.

The authoritative method for distinguishing isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The number of signals, their chemical shifts, and, most importantly, their coupling patterns (splitting) are unique for each isomer. The symmetry of the molecule dictates the complexity of the spectrum.

  • ¹³C NMR: The number of distinct signals directly corresponds to the number of unique carbon environments in the molecule. Symmetrical isomers will have fewer signals than asymmetrical ones.[9] For example, a para-disubstituted benzene ring will show fewer carbon signals than an ortho- or meta-disubstituted ring due to symmetry.[9][10]

For a definitive answer, you must isolate the impurity (e.g., via preparative chromatography) or obtain reference standards for the suspected isomers to compare their retention times and NMR spectra.

Q3: What analytical column is best for separating this compound from its isomers on a GC?

Separating these isomers requires a column with appropriate polarity and high efficiency. While many columns can provide some separation, a good starting point is a mid-polarity column.

  • Recommended Columns: Columns like a DB-17, CP-SIL 8 CB, or an OV-1701 often provide better selectivity for positional isomers of halogenated benzenes compared to non-polar columns (like DB-1 or DB-5).[11]

  • Method Optimization: If you still experience co-elution, you must optimize your GC method. Experiment with a slower temperature ramp (e.g., 2-5 °C/min) to improve resolution. Increasing the column length (e.g., from 30m to 60m) can also significantly enhance separation.

Part 2: Troubleshooting & Analytical Protocols

This section provides detailed workflows and protocols for impurity identification.

Workflow for Impurity Identification

The following workflow is a self-validating system for identifying unknown impurities in your product. Each step provides data that confirms or refutes the hypothesis from the previous step.

Impurity_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Hypothesis Generation cluster_3 Confirmation A Crude Product Sample B GC-MS Analysis A->B Inject C Identify Peaks of Interest B->C D Analyze Mass Spectrum C->D Unknown Peak E Compare Retention Times C->E Known Peaks F MW = Target? D->F G Hypothesize: Isomer F->G Yes H Hypothesize: Byproduct or Starting Material F->H No I ¹H and ¹³C NMR Spectroscopy G->I H->I J Structure Elucidation I->J

Caption: General workflow for identifying unknown impurities.

Protocol 1: GC-MS Analysis for Isomer Screening

This protocol provides a starting point for the chromatographic separation of this compound and its isomers.

Objective: To achieve baseline separation of potential impurities from the main product.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: Agilent DB-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow mode (1.0 mL/min)

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1

  • Sample: 1 µL of a 100 µg/mL solution in Dichloromethane

GC Oven Program:

  • Initial Temperature: 80 °C, hold for 2 minutes.

  • Ramp 1: 5 °C/min to 150 °C.

  • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

MS Parameters:

  • Ion Source: Electron Ionization (EI), 70 eV

  • Source Temperature: 230 °C

  • Mass Range: 40-350 amu

Expected Results: You should observe distinct peaks for different isomers. While their mass spectra will be very similar, their retention times will differ. The elution order will depend on the boiling points and column interactions of the specific isomers.

Q4: How do I interpret the NMR spectrum to confirm the structure of this compound?

Interpreting the NMR is a process of logical deduction based on chemical shifts, integration, and coupling constants. Let's compare the expected ¹H NMR spectra for the target compound and its most likely isomer from an EAS synthesis.

Data Table: Predicted ¹H NMR Data

CompoundStructureProtonPredicted Shift (ppm)Splitting Pattern
This compound (Target) Br at C2, Cl at C1, F at C4H-3~7.6dd (doublet of doublets)
H-5~7.2ddd (doublet of doublet of doublets)
H-6~7.4dd (doublet of doublets)
4-Bromo-2-chloro-1-fluorobenzene (Isomer) Br at C4, Cl at C2, F at C1H-3~7.5d (doublet)
H-5~7.3dd (doublet of doublets)
H-6~7.1t (triplet-like)

Note: These are estimations. Actual shifts depend on the solvent and instrument. The key is the splitting pattern, which arises from coupling to adjacent protons and the fluorine atom.

Causality behind the Patterns:

  • Target Compound (this compound): This molecule is asymmetric. Therefore, you expect to see three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).[9] Each proton will be split by its neighboring protons and by the fluorine atom over several bonds (H-F coupling).

  • Isomeric Impurity (4-bromo-2-chloro-1-fluorobenzene): This isomer is also asymmetric and will show three distinct signals . However, the relative positions of the substituents change the neighbor relationships. For instance, H-6 will have a different coupling pattern compared to any proton in the target molecule, allowing for unambiguous identification.

Logical Diagram for Troubleshooting Synthesis

This decision tree helps diagnose the root cause of impurities based on their identity.

Troubleshooting_Tree A Impurity Detected (via GC-MS/NMR) B Is the impurity an isomer? A->B C Is it unreacted starting material? B->C No E Root Cause: Non-selective reaction conditions (e.g., wrong catalyst, high temp in EAS bromination). B->E Yes D Is it a phenolic byproduct (e.g., 2-chloro-4-fluorophenol)? C->D No G Root Cause: - Incomplete reaction. - Insufficient reaction time or temp. C->G Yes I Root Cause: (Sandmeyer Route Only) - Water present in reaction. - Diazonium salt decomposition. D->I Yes F Solution: - Optimize reaction temp. - Screen Lewis acid catalysts. - Improve purification (e.g., fractional distillation or crystallization). E->F H Solution: - Increase reaction time. - Increase stoichiometry of limiting reagent. - Check catalyst activity. G->H J Solution: - Use anhydrous solvents. - Control temperature carefully during diazotization (-5 to 5 °C). - Ensure rapid conversion in Sandmeyer step. I->J

Caption: Decision tree for diagnosing the source of impurities.

References

Technical Support Center: Kinetic Analysis of 2-bromo-1-chloro-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the kinetic analysis of reactions involving 2-bromo-1-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work. The content herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible kinetic analysis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the kinetic analysis of this compound.

Q1: What is the predominant reaction mechanism for this compound with nucleophiles, and why is kinetic analysis important?

A1: this compound is an electron-deficient aromatic ring due to the inductive effect of its three halogen substituents. Consequently, it is primed to undergo Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3] This reaction typically proceeds via an addition-elimination mechanism , where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The subsequent loss of a halide leaving group restores the aromaticity of the ring.

Kinetic analysis is crucial for several reasons:

  • Mechanism Elucidation: It helps confirm the proposed SNAr mechanism by determining the reaction order with respect to each reactant.

  • Process Optimization: In pharmaceutical and fine chemical synthesis, understanding the reaction kinetics is essential for controlling reaction rates, maximizing product yield, and minimizing side-product formation.[4]

  • Safety Assessment: Kinetic data are vital for assessing the thermal hazards of a reaction and ensuring safe scale-up.

Q2: With three different halogens (Br, Cl, F) on the ring, which one is the most probable leaving group in an SNAr reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond.[5][6] The reaction rate is therefore more dependent on the activation of the carbon atom being attacked.

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This makes the carbon atom it is attached to (C-4) highly electrophilic and susceptible to nucleophilic attack.[5][6] Therefore, despite the C-F bond being the strongest, fluorine is often the preferred leaving group in SNAr reactions because its powerful activating effect lowers the energy barrier for the rate-determining nucleophilic addition step.[5] The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[5]

Q3: How do the substituent positions on this compound influence its reactivity in SNAr reactions?

A3: The positions of the halogens are critical for stabilizing the negatively charged Meisenheimer intermediate. For effective stabilization, electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance.[3][7]

Let's consider an attack at the fluorine-bearing carbon (C-4):

  • The chlorine atom is in the ortho position (C-1).

  • The bromine atom is in the meta position (C-2).

The ortho chlorine atom can help stabilize the negative charge of the intermediate. A meta substituent offers no such resonance stabilization.[3][7] This positional arrangement favors substitution at the C-4 (fluoro) and C-1 (chloro) positions over the C-2 (bromo) position.

Visualizing the SNAr Mechanism and Intermediate Stabilization

The diagram below illustrates the addition-elimination mechanism for a nucleophilic attack on this compound at the C-4 position, leading to the displacement of the fluoride ion.

Caption: SNAr mechanism showing nucleophilic attack as the rate-determining step.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your kinetic experiments in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible Reaction Rates

Q: My calculated pseudo-first-order rate constants (k_obs) vary by more than 10% between identical experimental runs. What are the likely causes?

A: Non-reproducible kinetic data are often traced back to subtle variations in experimental conditions. Here is a systematic checklist to identify the source of the inconsistency:

  • Temperature Control: The rate constant is highly sensitive to temperature. Ensure your reaction vessel is fully submerged in a thermostatically controlled bath with stable temperature (±0.1 °C).[8] Use a calibrated thermometer to verify the temperature directly within the reaction mixture.

  • Solvent Purity: For SNAr reactions, polar aprotic solvents are common. Trace amounts of water or other protic impurities can solvate the nucleophile, reducing its reactivity and leading to inconsistent rates.[9][10] Always use freshly distilled or anhydrous grade solvents.

  • Reactant Purity and Handling: Ensure the purity of your this compound and nucleophile. Impurities can act as catalysts or inhibitors. If the nucleophile is hygroscopic, handle it in a glovebox or under an inert atmosphere.

  • Mixing Efficiency: Inconsistent stirring can lead to localized concentration gradients, affecting the observed reaction rate. Use a consistent stirring speed that creates a vortex without splashing. For viscous solutions, mechanical stirring is more reliable than magnetic stirring.[11]

  • Timing of "Time Zero": Define a precise "time zero" for your reaction. The most reproducible method is to start timing at the moment of adding the limiting reagent to the pre-thermostated solution of the excess reagent.

Issue 2: Reaction is Extremely Slow or Fails to Proceed

Q: I'm observing less than 5% conversion after 24 hours. How can I increase the reaction rate?

A: A sluggish reaction points to a high activation energy barrier. Consider the following factors that govern the reaction rate:

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged transition state.[9][12] If you are using a nonpolar or protic solvent, switching to a polar aprotic solvent like DMSO or DMF will significantly accelerate the reaction. These solvents are poor at solvating the anionic nucleophile, leaving it "bare" and more reactive, while effectively stabilizing the charged Meisenheimer complex.[13]

  • Nucleophile Strength: The rate of an SNAr reaction is directly proportional to the strength and concentration of the nucleophile. If possible, switch to a more potent nucleophile. For example, an alkoxide (e.g., sodium ethoxide) is a much stronger nucleophile than its corresponding alcohol (ethanol).

  • Temperature: Increasing the reaction temperature will increase the rate constant, as described by the Arrhenius equation. A general rule of thumb is that a 10 °C increase in temperature can roughly double the reaction rate. However, be cautious of potential side reactions or product degradation at higher temperatures.[8]

  • Catalysis: For unactivated or poorly activated substrates, phase-transfer catalysts or specific transition metal catalysts can sometimes be employed to facilitate the substitution, although this will complicate the kinetic analysis.[1]

Data Presentation & Experimental Protocols

Table 1: Properties of Common Solvents for SNAr Kinetic Studies
SolventDielectric Constant (ε at 25°C)TypeComments
Dimethyl Sulfoxide (DMSO)47Polar AproticExcellent choice. Effectively solvates the Meisenheimer complex, leading to high reaction rates.[9][13]
N,N-Dimethylformamide (DMF)37Polar AproticGood alternative to DMSO. Can be prone to decomposition at high temperatures.
Acetonitrile (MeCN)37Polar AproticUseful for many SNAr reactions, often used in HPLC analysis, which can simplify monitoring.[9]
Tetrahydrofuran (THF)7.5Moderately Polar AproticLower polarity may result in slower rates compared to DMSO or DMF.[14]
Methanol (MeOH)33Polar ProticGenerally avoided. Its protic nature solvates and deactivates anionic nucleophiles through hydrogen bonding, slowing the reaction.[9][10]
Water78Polar ProticNot recommended for the same reasons as methanol, unless the nucleophile is neutral or water is a reactant.[9]
Experimental Protocol: Monitoring Reaction Kinetics via HPLC

This protocol outlines a general method for obtaining kinetic data for the reaction of this compound with a nucleophile under pseudo-first-order conditions.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M in anhydrous DMSO).

    • Prepare a stock solution of the nucleophile (e.g., 2.0 M sodium methoxide in anhydrous DMSO). This places the nucleophile in large excess (20-fold) to ensure pseudo-first-order conditions.

  • Reaction Setup:

    • In a jacketed glass reactor connected to a circulating water bath set to the desired temperature (e.g., 50.0 ± 0.1 °C), add the required volume of the nucleophile solution and additional solvent to reach the final reaction volume.

    • Allow the solution to thermally equilibrate for at least 20 minutes with consistent stirring.

  • Initiation and Sampling:

    • To initiate the reaction, rapidly inject the required volume of the this compound stock solution into the stirred, thermostated nucleophile solution. Start the timer immediately (t=0).

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a gas-tight syringe.

  • Quenching:

    • Immediately quench the reaction in the aliquot by injecting it into a vial containing a quenching solution (e.g., 900 µL of a mobile phase solution containing a small amount of acid, like dilute HCl, to neutralize the basic nucleophile). This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the remaining this compound at each time point. A reverse-phase C18 column with a UV detector is typically suitable.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Aryl Halide]) versus time.

    • For a first-order or pseudo-first-order reaction, this plot should yield a straight line.[15][16]

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

Troubleshooting Workflow Diagram

If you encounter issues with your kinetic analysis, the following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Kinetic Analysis Troubleshooting Workflow start Problem Identified p1 Inconsistent Rates / Poor Reproducibility start->p1 p2 Reaction Too Slow / No Reaction start->p2 p3 Scattered Data / Poor Kinetic Plot start->p3 p4 Unexpected Side Products start->p4 s1_1 Verify Temperature Control (±0.1°C) p1->s1_1 Temp. Fluctuation? s1_2 Use Anhydrous Grade Solvents p1->s1_2 Solvent Quality? s1_3 Check Reactant Purity / Handling p1->s1_3 Purity Issues? s1_4 Ensure Consistent & Efficient Stirring p1->s1_4 Mixing Issues? s2_1 Switch to Polar Aprotic Solvent (DMSO, DMF) p2->s2_1 Solvent Inappropriate? s2_2 Increase Temperature Systematically p2->s2_2 Temp. Too Low? s2_3 Use Stronger Nucleophile or Increase Concentration p2->s2_3 Nucleophile Weak? s3_1 Optimize Quenching Protocol p3->s3_1 Sampling Error? s3_2 Recalibrate Analytical Instrument (HPLC/GC) p3->s3_2 Analysis Error? s3_3 Increase Sampling Frequency p3->s3_3 Insufficient Data? s4_1 Analyze Byproducts (GC-MS, LC-MS) p4->s4_1 Identity Unknown? s4_2 Check for Impurities (e.g., H₂O) in Solvent p4->s4_2 Contamination? s4_3 Lower Temperature to Improve Selectivity p4->s4_3 Selectivity Issue?

Caption: A decision tree for troubleshooting common kinetic analysis problems.

References

Technical Support Center: Refinement of Work-up Procedures for Amination Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the intricate yet crucial phase of refining amination products. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying amines. Amines, by their basic nature, present a distinct set of behaviors during work-up and purification that demand specialized strategies. This resource synthesizes field-proven insights and fundamental chemical principles to empower you to navigate these challenges effectively, ensuring the integrity and purity of your target molecules.

I. Foundational Principles: The Chemical Logic of Amine Work-ups

The basicity of the nitrogen lone pair is the central theme governing the behavior of amines during aqueous work-ups. Unlike neutral organic compounds, the solubility of an amine can be dramatically altered by adjusting the pH of the aqueous phase.

  • In Acidic Conditions (pH < pKa of the amine): The amine is protonated to form an ammonium salt. This salt is typically water-soluble and will partition into the aqueous layer during a liquid-liquid extraction.

  • In Basic Conditions (pH > pKa of the amine): The amine remains in its neutral, freebase form. As a freebase, it is generally soluble in organic solvents and will reside in the organic layer.

This pH-dependent solubility is the cornerstone of the most powerful and common technique for purifying amines: the acid-base extraction.[1][2][3]

II. Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequently encountered problems during the work-up of amination reactions in a question-and-answer format.

Problem 1: Persistent Emulsions During Extraction

Q: I'm performing an aqueous extraction, and a thick, stable emulsion has formed between the organic and aqueous layers, making separation impossible. What's causing this, and how can I resolve it?

A: Emulsion formation is a common frustration in amine extractions.[4] It occurs when two immiscible liquids form a stable mixture where one is dispersed as microscopic droplets in the other.[4][5]

Causality:

  • Surfactant-like Molecules: Amines, especially protonated ones, can act as surfactants, reducing the interfacial tension between the aqueous and organic phases. Byproducts or unreacted starting materials can also contribute to this effect.[4]

  • Vigorous Agitation: Shaking a separatory funnel too aggressively increases the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.[4]

  • High Concentration: High concentrations of the amine product or salts can increase the viscosity of one or both phases, hindering separation.

Solutions:

StrategyMechanismWhen to Use
Add Brine Increases the ionic strength and density of the aqueous phase, disrupting the emulsion.This is the most common and often the first method to try.
Gentle Swirling Minimizes the mechanical energy input, preventing the formation of fine droplets.As a preventative measure, always swirl or gently invert the separatory funnel instead of vigorous shaking.[4]
Filtration Passing the emulsified mixture through a pad of Celite® or glass wool can help break up the droplets.For stubborn emulsions that do not respond to the addition of brine.
Centrifugation The applied force accelerates the separation of the two phases.When small volumes are involved and a suitable centrifuge is available.
"Break" the Emulsion Add a small amount of a different, water-miscible organic solvent like methanol or isopropanol.Use as a last resort, as it may affect the partitioning of your product.
Problem 2: Product Loss During Acidic Washes

Q: I'm trying to remove a basic impurity by washing with dilute HCl, but I'm losing a significant amount of my desired amine product. How can I improve selectivity?

A: This is a classic selectivity challenge that hinges on the relative basicities (pKa values) of your product and the impurity.

Causality: If the pKa of your product amine is close to the pKa of the impurity, a simple acid wash may protonate both, pulling both into the aqueous layer.

Solutions:

  • pH-Controlled Extraction: Instead of using a strong acid like HCl, use a buffered aqueous solution or a weaker acid (e.g., 10% citric acid, saturated ammonium chloride) to achieve a pH that is low enough to protonate the more basic impurity but high enough to leave your product in its freebase form.[3][6] A difference in pKa values of at least 2 units is generally required for a clean separation.[6]

  • Alternative to Acid Wash for Impurity Removal: If the impurity is a tertiary amine like pyridine or triethylamine, an effective, non-acidic alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[3][7] The amine will complex with the copper and be drawn into the aqueous phase, often indicated by the aqueous layer turning a deep blue or purple.[3][7]

Problem 3: My Amine Product Won't Crystallize ("Oiling Out")

Q: I've concentrated my purified amine, and I'm attempting recrystallization, but it's separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common issue, especially with amines, where the compound separates from a supersaturated solution as a liquid phase rather than a solid.[8]

Causality:

  • High Supersaturation: Cooling the solution too quickly or using too little solvent can lead to a state of supersaturation where oiling out is kinetically favored over the more ordered process of crystal lattice formation.[8]

  • Residual Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Inherent Properties: Some amines have low melting points or form strong intermolecular interactions with the solvent, making crystallization difficult.

Solutions:

  • Reduce Supersaturation: Add a small amount of warm solvent to dissolve the oil, then allow it to cool much more slowly.[8]

  • Seed Crystals: If you have any solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

  • Change Solvent System: Experiment with different solvents or a co-solvent system (a "good" solvent mixed with a "poor" solvent).[8]

  • Form a Salt: Convert the amine freebase to a salt by adding an acid (e.g., HCl in ether, acetic acid).[8][9][10] Salts often have higher melting points and more ordered crystal lattices, making them easier to crystallize. The pure salt can then be isolated and, if needed, converted back to the freebase.

Problem 4: Tailing and Poor Separation on Silica Gel Chromatography

Q: My amine product is streaking badly on the TLC plate and giving poor separation during column chromatography on silica gel. How can I fix this?

A: This is a very common problem stemming from the interaction between the basic amine and the acidic silica gel.[11][12][13]

Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This leads to irreversible adsorption or slow elution, causing the characteristic "tailing" or "streaking" of spots and broad peaks during column chromatography.[11]

Solutions:

MethodPrincipleImplementation
Add a Basic Modifier A competing base is added to the mobile phase to neutralize the acidic sites on the silica.Add 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[2][12]
Use Amine-Functionalized Silica The stationary phase itself is modified to be basic, preventing interactions with the analyte.Pack a column with commercially available amine-functionalized silica gel. This often provides excellent peak shapes without mobile phase modifiers.[11]
Use Basic Alumina Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.Substitute basic alumina for silica gel as your stationary phase.
Reversed-Phase Chromatography Separation is based on hydrophobicity rather than polarity, avoiding the acid-base interaction.Use a C18 column with a mobile phase of acetonitrile/water or methanol/water. Adding a small amount of a basic modifier like TEA can improve peak shape.[12]

III. Standard Operating Protocols (SOPs)

SOP 1: General Acid-Base Extraction for Amine Product Isolation

This protocol describes the process of isolating a basic amine product from a reaction mixture containing neutral or acidic impurities.

Workflow Diagram:

G cluster_0 Initial Reaction Mixture cluster_1 Extraction Step 1: Remove Acidic/Neutral Impurities cluster_2 Product Recovery cluster_3 Final Processing A Reaction Mixture in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) to Separatory Funnel A->B Transfer C Shake and Separate Layers B->C D Aqueous Layer 1 (Protonated Amine Product) C->D Collect E Organic Layer 1 (Neutral/Acidic Impurities) C->E Discard F Basify Aqueous Layer 1 with NaOH until pH > 10 D->F G Extract with Fresh Organic Solvent F->G H Shake and Separate Layers G->H I Organic Layer 2 (Purified Amine Product) H->I Collect J Aqueous Layer 2 (Waste) H->J Discard K Dry Organic Layer 2 (e.g., Na2SO4) I->K L Filter and Concentrate K->L M Pure Amine Product L->M

Caption: Workflow for isolating a basic amine product using acid-base extraction.

Step-by-Step Methodology:

  • Reaction Quench: Ensure the reaction is complete and properly quenched. If the reaction was run in a water-miscible solvent (e.g., THF, Methanol), remove the solvent under reduced pressure and redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Separation: Stopper the funnel, invert, and vent. Gently shake or swirl for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Isolate Aqueous Layer: Drain the lower layer. If your organic solvent is denser than water (e.g., DCM), this will be the organic layer. If it is less dense (e.g., EtOAc), it will be the aqueous layer. Collect the aqueous layer, which now contains your protonated amine product.[3]

  • Wash (Optional): To remove any trapped organic impurities, wash the collected aqueous layer with a fresh portion of organic solvent. Discard this organic wash.

  • Basification: Transfer the aqueous layer to a clean flask or beaker and cool in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). Your amine product should deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous mixture to a separatory funnel. Extract two or three times with a fresh organic solvent.

  • Combine and Dry: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield your purified amine product.

SOP 2: Column Chromatography of a Basic Amine on Silica Gel

This protocol outlines the purification of a basic amine using silica gel chromatography with a basic modifier.

Workflow Diagram:

G A Select Eluent System (e.g., Hex/EtOAc + 1% TEA) via TLC B Prepare Slurry of Silica Gel in Eluent A->B C Pack Column B->C D Pre-elute Column with Modified Eluent C->D E Load Crude Amine (Dry or Wet Loading) D->E F Elute Column and Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate Under Reduced Pressure H->I J Pure Amine Product I->J

Caption: Step-by-step workflow for purifying a basic amine via column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. The key is to add a basic modifier, such as 1% triethylamine (TEA), to the eluent. For example, if a 70:30 Hexane:Ethyl Acetate mixture works well for a neutral compound, start with 69:30:1 Hexane:Ethyl Acetate:TEA for your amine. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing TEA). Pack your column using standard techniques.

  • Equilibration: It is crucial to flush the packed column with several column volumes of the TEA-modified eluent before loading your sample. This ensures the entire stationary phase is neutralized, preventing tailing.[13]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb it onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).

  • Elution: Elute the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. Note that TEA is relatively volatile and should be removed with the solvent.

IV. Frequently Asked Questions (FAQs)

Q1: How do I properly quench a reaction before starting the work-up? A1: The quench is the critical first step of the work-up. Its purpose is to deactivate any remaining reactive reagents. The choice of quenching agent depends on the reagents used. For example, to quench a reaction involving a hydride reducing agent like NaBH₄, slowly add water or a saturated aqueous solution of ammonium chloride at 0 °C.[14] For organometallic reagents, a slow addition of a protic source is common. Always perform the quench slowly and at a reduced temperature (e.g., in an ice bath) to control any exothermic processes.[15]

Q2: My product contains a Boc-protecting group. Will it be cleaved during an acidic wash? A2: A standard, brief wash with dilute aqueous acid (e.g., 1 M HCl) is generally not harsh enough to cause significant cleavage of a Boc group.[16] However, prolonged exposure or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will readily remove the Boc group.[17][18] If your product is particularly sensitive, use a milder acidic wash (e.g., saturated NH₄Cl) or an alternative purification method.

Q3: Can I use distillation to purify my amine product? A3: Yes, distillation is a viable method for purifying amines that are thermally stable and volatile.[19][20] It is often performed under vacuum to lower the boiling point and prevent thermal degradation.[20] This method is particularly useful for separating amines with different boiling points, such as mixtures of primary, secondary, and tertiary amines that can form during some amination reactions.[19][20]

Q4: What is the best way to remove excess pyridine from my reaction? A4: Pyridine can be effectively removed by washing the organic layer several times with dilute aqueous acid (e.g., 1 M HCl) to form the water-soluble pyridinium salt.[3] An excellent alternative, especially for acid-sensitive products, is to wash with 10% aqueous copper(II) sulfate solution, which complexes with pyridine and removes it into the aqueous phase.[3][7] For volatile amines like pyridine, co-evaporation with a higher boiling point solvent like toluene can also be effective.[3]

Q5: My desired product is an amine salt. How do I handle its work-up? A5: If your product is an amine salt, it will be water-soluble. The work-up strategy is inverted. You would typically perform a basic wash to remove acidic impurities and then wash with an organic solvent to remove any neutral, organic-soluble impurities, leaving your desired salt in the aqueous layer. The water can then be removed by lyophilization or by carefully evaporating the water under reduced pressure, though the latter can be challenging. Alternatively, you can basify the aqueous solution to convert the salt to the freebase, extract it into an organic solvent, and then re-form a different, desired salt.[21]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of halogenated aromatic compounds is paramount for understanding their reactivity, bioavailability, and overall function. 2-Bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2) serves as a key intermediate in the synthesis of a variety of complex organic molecules[1][2][3]. Its unique substitution pattern, featuring three different halogens, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum, benchmarked against other powerful spectroscopic techniques.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is often the initial and most informative tool for determining the structure of organic molecules in solution. By measuring the magnetic environments of protons, it provides critical information about the number of distinct proton types, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

For a molecule like this compound, ¹H NMR is indispensable for confirming the precise regio-isomer formed during synthesis. The distinct electronic effects of the bromine, chlorine, and fluorine atoms create a predictable and unique fingerprint in the aromatic region of the spectrum.

Predicting the ¹H NMR Spectrum of this compound

While an experimental spectrum provides definitive data, a predicted spectrum, grounded in established principles of substituent effects, offers a powerful framework for analysis. The structure of this compound features three aromatic protons.

To predict their chemical shifts (δ), we can start with the standard chemical shift of benzene protons (approximately 7.34 ppm) and apply additive substituent chemical shift (SCS) increments for each halogen. These increments account for the electron-withdrawing or -donating effects of each substituent on the ortho, meta, and para positions[4][5].

  • H-3: This proton is ortho to the bromine and meta to both the chlorine and fluorine atoms.

  • H-5: This proton is ortho to the fluorine and meta to the bromine atom.

  • H-6: This proton is ortho to the chlorine and para to the bromine atom.

The halogens (F, Cl, Br) are all electronegative and act as electron-withdrawing groups through induction, which tends to deshield (shift downfield) the aromatic protons. However, they also possess lone pairs that can be donated into the aromatic ring via resonance, which has a shielding (shifting upfield) effect, particularly at the ortho and para positions[6][7][8]. The interplay of these effects determines the final chemical shift. Fluorine has the strongest resonance effect, while bromine and chlorine have a more dominant inductive effect.

Based on these principles, a detailed prediction of the ¹H NMR spectrum is summarized in the table below.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~ 7.6 - 7.8Doublet of doublets (dd)³J(H6-H5) ≈ 8.5-9.0 Hz, ⁴J(H6-F4) ≈ 4.5-5.0 Hz
H-3~ 7.4 - 7.6Doublet (d)⁴J(H3-H5) ≈ 2.5-3.0 Hz
H-5~ 7.1 - 7.3Doublet of doublet of doublets (ddd)³J(H5-H6) ≈ 8.5-9.0 Hz, ³J(H5-F4) ≈ 8.0-9.0 Hz, ⁴J(H5-H3) ≈ 2.5-3.0 Hz

Note: These are estimated values. Actual chemical shifts can be influenced by the solvent.

The splitting patterns are a direct consequence of spin-spin coupling between neighboring nuclei.

  • Ortho coupling (³J) between adjacent protons is typically the largest (7-10 Hz)[4].

  • Meta coupling (⁴J) between protons separated by two bonds is significantly smaller (2-3 Hz)[4].

  • Proton-Fluorine coupling is also observed. Ortho coupling (³J H-F) is typically large (7-10 Hz), while meta coupling (⁴J H-F) is smaller (3-8 Hz)[9].

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality, interpretable NMR spectrum is contingent on meticulous sample preparation and data acquisition.

Standard Operating Procedure (SOP) for Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as it is effective at dissolving a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-characterized.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution through a pipette plugged with cotton or glass wool directly into a 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl3) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Add TMS, Cap & Label filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock_shim 6. Lock & Shim Magnetic Field insert->lock_shim acquire 7. Acquire FID Data (¹H, 32 scans) lock_shim->acquire ft 8. Fourier Transform (FID to Spectrum) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration & Peak Picking baseline->integrate

A Comparative Analysis: The Synergy of Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a definitive structural confirmation relies on the corroborative data from other analytical methods. Each technique offers a unique perspective on the molecular structure.

G cluster_methods Analytical Techniques main this compound |  Structural Elucidation h_nmr {¹H NMR | - Proton environment - H-H & H-F coupling - Regio-isomer confirmation} main:f1->h_nmr c_nmr {¹³C NMR | - Number of unique carbons - C-F coupling - Carbon chemical shifts} main:f1->c_nmr f_nmr {¹⁹F NMR | - Fluorine environment - High sensitivity - Large chemical shift range} main:f1->f_nmr ms {Mass Spec (MS) | - Molecular weight - Isotopic patterns (Br, Cl) - Fragmentation analysis} main:f1->ms

¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, as each carbon atom is in a unique chemical environment. A key feature would be the large coupling constant between the fluorine atom and the carbon it is directly attached to (¹JCF), typically in the range of 240-260 Hz. Smaller couplings to other carbons (²JCF, ³JCF) would also be observable, further aiding in signal assignment.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a very sensitive nucleus for NMR analysis[10]. It also has a much wider range of chemical shifts compared to protons, which minimizes signal overlap[10]. The ¹⁹F NMR spectrum of this compound would show a single signal, likely a multiplet due to coupling with the aromatic protons (H-3 and H-5). This provides an unambiguous confirmation of the fluorine's presence and its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and confirming its elemental composition. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak. This is due to the natural abundances of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4), which provides definitive evidence for the presence of one bromine and one chlorine atom. Analysis of the fragmentation pattern can also yield further structural information.

Conclusion

The structural analysis of this compound is a clear illustration of the power and necessity of a multi-technique spectroscopic approach. While ¹H NMR offers the most detailed initial picture of the proton framework and connectivity, its findings are significantly strengthened when compared and combined with data from ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This integrated methodology provides an unassailable confirmation of the molecule's structure, a critical requirement for its application in research and development.

References

A Comparative Guide to the ¹³C NMR Spectrum of 2-Bromo-1-chloro-4-fluorobenzene: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a powerful analytical technique for this purpose. This guide provides a detailed interpretation of the ¹³C NMR spectrum of 2-bromo-1-chloro-4-fluorobenzene, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] We will explore the predictable spectral features of this compound and compare them with a structural isomer, 4-bromo-1-chloro-2-fluorobenzene, to highlight the nuanced yet definitive information that ¹³C NMR spectroscopy provides.

The Foundational Principles: Substituent Effects in Aromatic ¹³C NMR

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment, which is modulated by the attached substituents.[4][5][6] In the case of this compound, three different halogen atoms exert their influence through a combination of inductive and resonance effects.

  • Inductive Effects: Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the ipso-carbon (the carbon directly attached to the substituent). This deshielding effect generally shifts the ipso-carbon's resonance downfield (to a higher ppm value).[5] The strength of the inductive effect correlates with electronegativity (F > Cl > Br).

  • Resonance Effects: Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density, primarily at the ortho and para positions, causes an upfield shift (to a lower ppm value) for these carbons.

  • Heavy Atom Effect: For heavier halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" or spin-orbit coupling becomes significant.[7][8][9] This effect leads to a pronounced upfield shift of the ipso-carbon, often overriding the expected deshielding from the inductive effect.

The interplay of these effects results in a unique ¹³C NMR fingerprint for a given substituted benzene.[10] Furthermore, the presence of fluorine introduces an additional layer of information through carbon-fluorine scalar coupling (J-coupling), which splits the signals of nearby carbons into doublets or more complex multiplets.[11][12] The magnitude of the coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.[13][14]

Predicted ¹³C NMR Spectrum of this compound

Based on the principles outlined above, we can predict the key features of the proton-decoupled ¹³C NMR spectrum of this compound. The molecule has six chemically non-equivalent carbon atoms, and thus, six distinct signals are expected in the aromatic region of the spectrum (typically 110-160 ppm).[4][10]

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift Range (ppm)Expected C-F Coupling (ⁿJCF)Rationale
C1 (C-Cl)130 - 135~3-5 Hz (³JCF)Downfield shift due to chlorine's inductive effect, with a small three-bond coupling to fluorine.
C2 (C-Br)115 - 120~3-5 Hz (³JCF)Significant upfield shift due to the heavy atom effect of bromine, with a small three-bond coupling to fluorine.
C3130 - 135~8-10 Hz (²JCF)Downfield shift due to being ortho to the electron-withdrawing chlorine, with a larger two-bond coupling to fluorine.
C4 (C-F)160 - 165~240-250 Hz (¹JCF)Strong downfield shift due to fluorine's high electronegativity, and a very large one-bond coupling constant.
C5115 - 120~20-25 Hz (²JCF)Upfield shift due to being ortho to the electron-donating fluorine, with a significant two-bond coupling.
C6125 - 130~8-10 Hz (³JCF)Influenced by being ortho to bromine and meta to fluorine and chlorine, with a smaller three-bond coupling to fluorine.

A key feature of this spectrum will be the large ¹JCF coupling constant for C4, which will appear as a widely split doublet.[11][12] The other carbons will also exhibit smaller couplings to fluorine, providing crucial information for assignment.

Comparative Analysis: Distinguishing Isomers

To underscore the diagnostic power of ¹³C NMR, let's compare the predicted spectrum of this compound with that of a structural isomer, 4-bromo-1-chloro-2-fluorobenzene .

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-chloro-2-fluorobenzene

Carbon AtomExpected Chemical Shift Range (ppm)Expected C-F Coupling (ⁿJCF)Rationale
C1 (C-Cl)125 - 130~20-25 Hz (²JCF)Downfield shift due to chlorine, with a significant two-bond coupling to fluorine.
C2 (C-F)155 - 160~240-250 Hz (¹JCF)Strong downfield shift due to fluorine, with a very large one-bond coupling.
C3115 - 120~8-10 Hz (²JCF)Upfield shift due to being ortho to fluorine, with a significant two-bond coupling.
C4 (C-Br)110 - 115~3-5 Hz (³JCF)Significant upfield shift due to the heavy atom effect of bromine, with a small three-bond coupling to fluorine.
C5130 - 135~3-5 Hz (⁴JCF)Downfield shift due to being ortho to the electron-withdrawing bromine, with a very small four-bond coupling to fluorine.
C6128 - 133~8-10 Hz (³JCF)Influenced by being ortho to chlorine and meta to fluorine and bromine, with a smaller three-bond coupling to fluorine.

The most striking difference lies in the coupling patterns. In this compound, the carbon bearing the chlorine (C1) will show a small ³JCF, whereas in the isomer, the chloro-substituted carbon (C1) will exhibit a much larger ²JCF. Similarly, the bromo-substituted carbon will have different coupling constants in each isomer. These distinct coupling patterns, in conjunction with the subtle differences in chemical shifts, allow for unambiguous differentiation between the two compounds.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate interpretation. The following is a generalized protocol for a modern NMR spectrometer.

Sample Preparation

  • Weigh approximately 10-20 mg of the sample (e.g., this compound).

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹³C probe.

  • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, though it is often not required for simple structural elucidation.[15][16]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.[17]

  • Initiate data acquisition.

Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction.

  • Integrate the peaks (note: for standard proton-decoupled spectra, integration is not typically quantitative).[15]

  • Pick the peaks and label their chemical shifts.

Visualizing the Interpretation Workflow

The process of interpreting a ¹³C NMR spectrum can be systematically visualized.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Referencing) B->C D Count Number of Signals (6 signals expected) C->D E Analyze Chemical Shifts (Substituent Effects) D->E F Analyze C-F Coupling Constants (¹J, ²J, ³J) E->F G Assign Signals to Specific Carbons F->G H Compare with Predicted Spectrum and Isomeric Possibilities G->H I Final Structure Confirmation H->I

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

Visualizing Substituent Effects

The influence of each halogen on the benzene ring's carbon chemical shifts can be conceptually mapped.

G Molecule This compound Cl Chlorine (C1) Molecule->Cl Br Bromine (C2) Molecule->Br F Fluorine (C4) Molecule->F Inductive Inductive Effect (Deshielding) Cl->Inductive Strong Resonance Resonance Effect (Shielding at o, p) Cl->Resonance Weak Br->Inductive Moderate Br->Resonance Weak HeavyAtom Heavy Atom Effect (Shielding at ipso) Br->HeavyAtom Significant F->Inductive Very Strong F->Resonance Moderate Coupling C-F Coupling F->Coupling Present

Caption: Conceptual map of halogen substituent effects.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-1-chloro-4-fluorobenzene and its Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-1-chloro-4-fluorobenzene, a halogenated aromatic compound relevant in various fields of chemical research and development. Understanding its fragmentation pattern is paramount for its unambiguous identification and quantification in complex matrices. This document will explore the expected fragmentation pathways under electron ionization (EI), compare Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, and provide a standardized experimental protocol.

Core Principles: Electron Ionization Mass Spectrometry of Halogenated Aromatic Compounds

Electron Ionization (EI) is a highly utilized, robust ionization technique, particularly for the analysis of relatively non-polar, volatile, and thermally stable compounds, a category that includes many halogenated aromatic hydrocarbons.[1] In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular radical cation (M•+).[2] This process is considered a "hard" ionization technique because it imparts significant internal energy to the molecular ion, causing it to undergo extensive and structurally informative fragmentation.[2]

For halogenated compounds, the isotopic distribution of the halogens provides a critical diagnostic tool. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. Chlorine also has two key isotopes, 35Cl and 37Cl, with a natural abundance ratio of roughly 3:1.[3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2). Fragments with a chlorine atom will exhibit a characteristic M and M+2 pattern with an intensity ratio of approximately 3:1.[3] For a molecule containing both a bromine and a chlorine atom, such as this compound, the molecular ion region will display a complex isotopic cluster (M, M+2, M+4) reflecting the combined probabilities of the isotopic compositions.

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (C₆H₃BrClF•+) is driven by the stability of the resulting fragment ions and neutral losses. The aromatic ring provides a stable core, while the halogen substituents are potential leaving groups.

The molecular weight of this compound is approximately 209.44 g/mol .[4] The monoisotopic mass of the most abundant isotopic combination (C₆H₃⁷⁹Br³⁵ClF) is 207.91 Da.

The primary fragmentation events are expected to be the loss of the halogen atoms. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical is a highly probable event. Subsequent or alternative fragmentation pathways may involve the loss of a chlorine radical, a fluorine atom, or the concerted loss of small neutral molecules.

A proposed fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway M C₆H₃BrClF⁺ m/z 208, 210, 212 F1 C₆H₃ClF⁺ m/z 129, 131 M->F1 - Br• F2 C₆H₃BrF⁺ m/z 173, 175 M->F2 - Cl• F3 C₆H₃Cl⁺ m/z 110, 112 F1->F3 - F• F5 C₆H₃F⁺ m/z 95 F1->F5 - Cl• F4 C₆H₃Br⁺ m/z 154, 156 F2->F4 - F• F2->F5 - Br• F6 C₆H₃⁺ m/z 75 F3->F6 - Cl• F4->F6 - Br• F5->F6 - F• gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standards & Samples Inject Injection Prep->Inject Separation Chromatographic Separation Inject->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Transfer Line Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Processing Detection->Data Report Identification & Quantification Data->Report

References

Comparing reactivity of 2-bromo-1-chloro-4-fluorobenzene vs other halobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-bromo-1-chloro-4-fluorobenzene

Introduction

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, polyhalogenated aromatic compounds serve as versatile and crucial building blocks. Their reactivity profile, dictated by the number, type, and position of halogen substituents, allows for precise molecular tailoring. This guide provides an in-depth comparison of the reactivity of this compound against other halobenzenes. We will delve into the fundamental principles governing these reactions, present comparative data, and provide a validated experimental protocol for assessing reactivity, offering researchers and drug development professionals a comprehensive resource for strategic synthesis design. The presence of multiple halogens on a single aromatic scaffold, as in this compound, enhances its utility, enabling selective substitutions and cross-coupling reactions to build complex molecular architectures.[1]

Fundamentals of Halobenzene Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally resistant to classical nucleophilic substitution (SN1/SN2), they readily undergo substitution via the Nucleophilic Aromatic Substitution (SNAr) mechanism, provided the aromatic ring is sufficiently electron-deficient.[2][3] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the halogen leaving group.[3][4]

The SNAr Mechanism: The reaction proceeds through a two-step addition-elimination pathway.[5]

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily lost in this step.[5]

  • Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring to yield the final product.[4][5]

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination (Fast) A Aryl Halide (Ar-X) TS1 Transition State 1 [Ar(X)(Nu)]⁻ddagger A->TS1 Slow Nu Nucleophile (:Nu⁻) Nu->TS1 MC Meisenheimer Complex (Resonance-Stabilized Carbanion) TS1->MC TS2 Transition State 2 [Ar(X)(Nu)]⁻ddagger MC->TS2 Fast P Product (Ar-Nu) TS2->P LG Leaving Group (X⁻) TS2->LG

Caption: The two-step addition-elimination mechanism of SNAr.

The Counter-intuitive Role of Halogens: Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect polarizes the C-X bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[6] The strength of this effect follows the order of electronegativity: F > Cl > Br > I.[7]

  • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic π-system, donating electron density. This effect counteracts the inductive withdrawal.

In the context of SNAr, the rate-determining step is the initial nucleophilic attack.[2][5] Therefore, factors that stabilize the negatively charged Meisenheimer complex and increase the electrophilicity of the ipso-carbon will accelerate the reaction. The powerful inductive effect of the halogen is paramount here. A more electronegative halogen stabilizes the intermediate carbanion more effectively.[5]

This leads to a reactivity order that is the reverse of what one might expect based on C-X bond strength or leaving group ability in SN2 reactions: Reactivity in SNAr: Ar-F > Ar-Cl > Ar-Br > Ar-I [5][8][9]

Fluorine, being the most electronegative halogen, exerts the strongest inductive pull, making the ring carbon it is attached to highly electrophilic and providing the most stabilization for the anionic intermediate.[9] This electronic factor far outweighs its poor leaving group ability (due to the strong C-F bond), as the C-X bond is not broken in the rate-determining step.[2]

Case Study: Analyzing this compound

This molecule presents a fascinating case for reactivity and regioselectivity due to the presence of three different halogens.

Overall Reactivity: The combined inductive effect of three halogen atoms makes the entire aromatic ring significantly electron-deficient and thus highly activated towards nucleophilic aromatic substitution compared to mono- or di-halobenzenes.

Regioselectivity: Which Halogen is Displaced? In an SNAr reaction with a nucleophile like sodium methoxide (NaOMe), the substitution will preferentially occur at the position that is most activated. Based on the established principles:

  • The C-F bond is the most activated towards nucleophilic attack. The fluorine at C-4 is para to the chlorine at C-1 and meta to the bromine at C-2. More importantly, fluorine's own powerful inductive effect makes the C-4 position the most electrophilic carbon and provides the greatest stabilization for the resulting Meisenheimer complex.

  • Leaving Group Hierarchy: In SNAr, the reactivity order is F > Cl > Br.[5][8][9] Therefore, the fluorine atom is not only at the most activated position but is also the most labile "leaving group" under SNAr conditions.

Comparative Experimental Analysis

To quantify the reactivity of this compound, we propose a comparative study against other relevant halobenzenes under standardized SNAr conditions using sodium methoxide in methanol.

Table 1: Predicted Relative Reactivity in SNAr with Sodium Methoxide

CompoundKey FeaturesPredicted Relative Rate (vs. Chlorobenzene)
ChlorobenzeneBaseline, unactivated ring.[10]1
1-Chloro-4-nitrobenzeneActivated by a strong EWG (NO₂).~7 x 10¹⁰
1-Bromo-4-fluorobenzeneActivated by F; F is the leaving group.High
1,2,4-TrichlorobenzeneActivated by three Cl atoms.Moderate-High
This compound Highly activated by three halogens; F is the leaving group. Very High

Note: Relative rates are illustrative and based on established principles. The presence of a nitro group provides exceptionally strong activation.[3][11] The combined inductive effect of three halogens significantly activates the ring, with the C-F bond being the most reactive site.

This protocol describes a method to compare the reaction rates of different halobenzenes with sodium methoxide.

Objective: To determine the relative reactivity of this compound by monitoring its conversion to 2-bromo-1-chloro-4-methoxybenzene and comparing it with other substrates.

Materials:

  • This compound

  • 1-Bromo-4-fluorobenzene (Reference Substrate 1)

  • 1,2,4-Trichlorobenzene (Reference Substrate 2)

  • Sodium methoxide (0.5 M solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Dodecane (Internal Standard for GC analysis)

  • Reaction vials, magnetic stir bars, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: In separate, dry 10 mL reaction vials, prepare a solution for each aryl halide to be tested. To each vial, add:

    • Aryl Halide (0.1 mmol)

    • Dodecane (Internal Standard, 0.05 mmol)

    • Anhydrous Methanol (to a total volume of 1.8 mL)

  • Reaction Initiation: Place the vials in a pre-heated block at 65°C and allow them to equilibrate for 5 minutes with magnetic stirring.

  • Nucleophile Addition: At time t=0, add 0.2 mL of 0.5 M sodium methoxide in methanol to each vial simultaneously using a multi-channel pipette. This brings the total volume to 2.0 mL and the final concentration of NaOMe to 0.05 M.

  • Time-Course Sampling: At specified time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a 0.1 mL aliquot from each reaction vial.

  • Quenching: Immediately quench each aliquot by adding it to a GC vial containing 0.9 mL of a 1% aqueous HCl solution. This neutralizes the sodium methoxide and stops the reaction.

  • Analysis: Analyze the quenched samples by GC-MS. Quantify the peak areas of the starting aryl halide, the corresponding methoxy-substituted product, and the internal standard (dodecane).

  • Data Processing: Calculate the percentage conversion of the aryl halide at each time point. Plot % conversion versus time for each substrate to compare their reaction rates.

Workflow prep 1. Prepare Reactant Solutions (Aryl Halide + Internal Standard in MeOH) equil 2. Equilibrate at 65°C prep->equil add 3. Initiate Reaction (Add NaOMe solution) equil->add sample 4. Time-Course Sampling (t = 15m, 30m, 1h...) add->sample quench 5. Quench Aliquots (Dilute in aq. HCl) sample->quench analyze 6. Analyze by GC-MS quench->analyze plot 7. Plot Data (% Conversion vs. Time) analyze->plot

Caption: Workflow for the comparative reactivity study.

Advanced Considerations: Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactivity is governed by electronic activation and follows the F > Cl > Br > I trend, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) operate via a different mechanism, primarily involving oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).[12]

The rate-determining step in these reactions is often the oxidative addition, which involves the cleavage of the carbon-halogen (C-X) bond.[13] Consequently, the reactivity trend is dictated by the C-X bond dissociation energy.[6][14]

Reactivity in Cross-Coupling: Ar-I > Ar-Br > Ar-Cl >> Ar-F [13]

For this compound, this opposing reactivity provides a powerful tool for orthogonal synthesis. One can selectively perform a cross-coupling reaction at the C-Br bond (the weakest C-X bond) while leaving the C-Cl and C-F bonds intact for subsequent transformations, such as an SNAr reaction at the C-F position.

Conclusion

This compound is a highly reactive substrate in nucleophilic aromatic substitution, significantly more so than simple mono- or di-halobenzenes without strong activating groups. Its reactivity is governed by the powerful inductive effects of the three halogen substituents. Crucially, the regioselectivity of SNAr reactions is predictable and robust, with nucleophilic attack occurring exclusively at the fluorine-bearing carbon. This is a direct consequence of fluorine's superior ability to activate the aromatic ring towards nucleophilic attack, making the C-F bond the most labile site in the SNAr manifold. This predictable reactivity, combined with the orthogonal reactivity of the C-Br bond in metal-catalyzed cross-coupling, makes this compound an exceptionally valuable and versatile building block for the synthesis of complex, functionalized aromatic molecules.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Bromo-1-Chloro-4-Fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. 2-bromo-1-chloro-4-fluorobenzene and its derivatives are vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials.[1] Consequently, the ability to accurately quantify their purity and profile any related impurities is of paramount importance.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound: a conventional HPLC method and a high-throughput Ultra-High-Performance Liquid Chromatography (UPLC) method. The discussion herein is grounded in established chromatographic principles and guided by regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

The Imperative of Purity Analysis

Impurities in starting materials and intermediates can lead to a cascade of undesirable outcomes, including the formation of toxic byproducts, reduced reaction yields, and compromised final product quality. Therefore, robust analytical methods are required to ensure the purity of these critical components. Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the quantification of organic impurities in APIs and their intermediates.[5]

The choice of an analytical method is often a balance between resolution, speed, and resource consumption. This guide will explore these trade-offs by comparing a traditional HPLC method with a modern UPLC approach.

Experimental Workflow for HPLC Purity Analysis

A typical workflow for HPLC-based purity analysis involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates this general process.

HPLC Purity Analysis Workflow General Workflow for HPLC Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Inject Inject into HPLC/UPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Detect with PDA Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity_Check Peak Purity Assessment Detect->Purity_Check Identify Identify Impurities Integrate->Identify Quantify Quantify Purity & Impurities Identify->Quantify Report Generate Report Quantify->Report Purity_Check->Quantify

Caption: A generalized workflow for HPLC-based purity analysis of pharmaceutical intermediates.

Comparative HPLC and UPLC Methodologies

Two distinct methods were developed for the purity analysis of this compound. Method A is a conventional HPLC method designed for robustness and broad applicability, while Method B is a UPLC method optimized for speed and sensitivity.

Method A: Conventional HPLC with C18 Column

This method utilizes a standard C18 column, a workhorse in reversed-phase chromatography, and a mobile phase of acetonitrile and water. The longer run time allows for excellent resolution of closely eluting impurities.

Method B: High-Throughput UPLC with Phenyl-Hexyl Column

Method B employs a UPLC system with a sub-2 µm particle size column, which significantly reduces analysis time and solvent consumption.[6][7] The phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic and halogenated compounds, through π-π interactions.[8]

Comparison of Chromatographic Performance

The following table summarizes the key performance parameters of the two methods.

ParameterMethod A: HPLCMethod B: UPLC
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.7 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 20 min50-95% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Detection PDA at 254 nmPDA at 254 nm
Run Time 25 minutes7 minutes
Resolution (Main Peak vs. Closest Impurity) 2.52.2
Theoretical Plates (Main Peak) ~12,000~18,000
Peak Asymmetry (Main Peak) 1.11.2
Solvent Consumption per Run ~25 mL~3.5 mL

In-Depth Protocol: Method A - HPLC Purity Analysis

This section provides a detailed, step-by-step protocol for the conventional HPLC method.

1. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Degas both mobile phases prior to use.

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • This yields a standard solution with a nominal concentration of 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Photodiode Array (PDA) at 254 nm.[9]

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.[10]

  • The number of theoretical plates for the main peak should be not less than 2000.

6. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / (Sum of all peak areas)) * 100

  • The purity of the main component is calculated as 100% minus the sum of the percentages of all impurities.

Logic of Method Parameter Selection

The selection of chromatographic parameters is a critical process aimed at achieving the desired separation. The following diagram illustrates the logical relationships between key parameters and the resulting chromatographic performance.

Method Parameter Logic Logic of HPLC Method Parameter Selection cluster_input Method Parameters cluster_output Performance Characteristics Column Stationary Phase (e.g., C18, Phenyl-Hexyl) Selectivity Selectivity Column->Selectivity Mobile_Phase Mobile Phase (e.g., Acetonitrile, Water, pH) Retention Retention Time Mobile_Phase->Retention Mobile_Phase->Selectivity Gradient Gradient Profile Resolution Resolution Gradient->Resolution Analysis_Time Analysis Time Gradient->Analysis_Time Flow_Rate Flow Rate Efficiency Efficiency (Plate Count) Flow_Rate->Efficiency Flow_Rate->Analysis_Time Temperature Column Temperature Temperature->Retention Temperature->Efficiency Retention->Analysis_Time Efficiency->Resolution Sensitivity Sensitivity Efficiency->Sensitivity Selectivity->Resolution

Caption: The interplay between key HPLC method parameters and their impact on chromatographic performance.

Discussion and Conclusion

Both the conventional HPLC and the high-throughput UPLC methods are suitable for the purity analysis of this compound derivatives, but they cater to different analytical needs.

Method A (HPLC) offers superior resolution for complex impurity profiles due to the longer column and run time. This method is ideal for in-depth analysis during process development and for release testing where baseline separation of all potential impurities is critical.

Method B (UPLC) provides a significant advantage in terms of speed and reduced solvent consumption, making it well-suited for high-throughput screening environments, such as in-process control monitoring.[11] The use of a phenyl-hexyl column also provides an orthogonal separation mechanism to the C18 column, which can be valuable for confirming the absence of co-eluting peaks.

The choice between these methods will ultimately depend on the specific requirements of the analysis, balancing the need for high resolution with the demand for rapid turnaround times and reduced operational costs. For comprehensive impurity profiling, a combination of both methods can provide a more complete picture of the sample's purity.

The use of a Photodiode Array (PDA) detector is highly recommended for purity analysis as it allows for peak purity assessment, which can help in identifying co-eluting impurities.[12][13] This adds an extra layer of confidence in the reported purity values.

References

A Comparative Guide to Reaction Monitoring: GC-MS and Alternative Protocols for 2-Bromo-1-Chloro-4-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. The synthesis involving halogenated aromatic compounds, such as 2-bromo-1-chloro-4-fluorobenzene, presents unique analytical challenges due to the potential for isomeric byproducts and the need for high sensitivity. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the effective monitoring of reactions involving this specific tri-halogenated benzene derivative.

As Senior Application Scientists, our aim is to equip researchers, scientists, and drug development professionals with not only robust protocols but also the underlying scientific rationale to make informed decisions for their specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification.[1] For a compound like this compound, its volatility makes it an ideal candidate for GC-MS analysis.[2]

The Rationale Behind the GC-MS Protocol

The selection of each parameter in a GC-MS method is critical for achieving accurate and reproducible results. For halogenated aromatics, the choice of a non-polar or mid-polarity column is crucial. A 5% phenyl-methylpolysiloxane stationary phase is a common and effective choice, providing good separation of aromatic isomers.[2] The temperature program is designed to ensure the elution of the analyte and potential byproducts within a reasonable timeframe while maintaining sharp peaks. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and expected intermediates or byproducts.[3]

Experimental Protocol: GC-MS Reaction Monitoring
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[1][4] Using a volatile solvent is essential for GC-MS analysis.[1][4]

    • If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.[5]

    • Transfer the final diluted sample to a 2 mL glass autosampler vial.[4]

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MS (or equivalent)

    • GC Column: A non-polar or intermediate polarity column is recommended for halogenated compounds.[6] A suitable choice would be an Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

    • Injector: Split/splitless inlet at 250°C. A split injection with a ratio of 50:1 is recommended to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[3]

      • Ions to Monitor (for this compound, MW: 209.44 g/mol [7]): m/z 208, 210, 129. The specific ions should be determined by analyzing a standard of the compound.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute (e.g., Dichloromethane) A->B C Filter (0.22 µm PTFE) B->C D Transfer to GC Vial C->D E Injection (Split Mode) D->E F Separation on DB-5ms Column E->F G Ionization (EI, 70 eV) F->G H Detection (SIM Mode) G->H I Chromatogram Generation H->I J Peak Integration I->J K Quantification & Reaction Progress J->K

Caption: Workflow for GC-MS reaction monitoring.

Alternative Analytical Methodologies

While GC-MS is a powerful tool, alternative techniques may be more suitable depending on the specific experimental constraints and objectives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating compounds in a liquid mobile phase, making it suitable for a wide range of analyties, including those that are not volatile enough for GC.[8] For halogenated benzenes, reversed-phase HPLC with a C18 column is a common approach.[9][10]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench and dilute the aliquot in the mobile phase (e.g., acetonitrile/water mixture) to an appropriate concentration.

    • Filter the sample through a 0.22 µm PTFE or nylon syringe filter.

    • Transfer the final diluted sample to a 2 mL HPLC vial.

  • Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II (or equivalent)

    • Column: A C18 column, such as a Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Detection Wavelength: Monitor at a wavelength where the analyte and potential byproducts have significant absorbance (e.g., 210 nm and 254 nm).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring without the need for chromatographic separation.[13][14] The presence of fluorine in this compound allows for the use of ¹⁹F NMR, which can offer a cleaner spectrum with less background interference.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Add the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃) and an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

    • Nuclei to Observe: ¹H and ¹⁹F.

    • Solvent: CDCl₃.

    • Temperature: 25°C.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • ¹⁹F NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 32

      • Relaxation Delay (d1): 5 seconds.

Comparative Analysis of Methodologies

The choice of analytical technique depends on a variety of factors, including the specific requirements of the analysis and the available instrumentation.

FeatureGC-MSHPLC-UVNMR Spectroscopy
Sensitivity Very High (ppb-ppt)High (ppm-ppb)Moderate (ppm)
Selectivity Very HighModerate to HighHigh
Speed (per sample) Moderate (10-30 min)Fast (5-15 min)Fast (< 5 min per spectrum)
Structural Information High (Mass Spectrum)Low (Retention Time)Very High (Chemical Shifts)
Quantification Excellent (with calibration)Excellent (with calibration)Excellent (inherently quantitative)
Sample Preparation More involved (dilution, filtration)Simple (dilution, filtration)Very Simple (dilution)
Cost (instrumentation) HighModerateVery High
Ease of Use ModerateHighModerate

Conclusion: Selecting the Optimal Protocol

For the routine monitoring of a reaction involving this compound, GC-MS offers the best combination of sensitivity, selectivity, and structural confirmation. Its ability to separate closely related isomers and provide mass spectral data for unambiguous identification is a significant advantage.

HPLC-UV is a viable and often faster alternative, particularly if the primary goal is to track the disappearance of the starting material and the appearance of the main product without the need for detailed structural elucidation of byproducts. Its lower operational cost and ease of use make it attractive for high-throughput screening.

NMR spectroscopy is unparalleled in its ability to provide real-time, in-situ reaction monitoring with rich structural information and inherent quantitation.[14][15] However, its lower sensitivity and high instrument cost may limit its use to specialized applications or when detailed mechanistic studies are required.

Ultimately, the selection of the most appropriate analytical technique should be guided by a thorough evaluation of the specific analytical needs, available resources, and the desired level of information.

References

A Tale of Two Isomers: A Comparative Guide to 2-Bromo-1-chloro-4-fluorobenzene and 1-Bromo-2-chloro-4-fluorobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of pharmaceutical and materials synthesis, the choice of a halogenated aromatic building block is a decision that resonates through every subsequent step of a synthetic route. The isomeric relationship between 2-Bromo-1-chloro-4-fluorobenzene and 1-Bromo-2-chloro-4-fluorobenzene offers a compelling narrative on how subtle structural changes dictate reactivity and ultimate synthetic utility. This guide provides an in-depth, evidence-based comparison of these two isomers, moving beyond catalog specifications to deliver actionable insights for researchers, scientists, and drug development professionals.

The Isomeric Nuance: More Than Just a Positional Change

The fundamental difference between these two compounds lies in the placement of the bromine and chlorine atoms relative to the fluorine atom. This seemingly minor distinction creates unique electronic and steric environments that profoundly influence their chemical behavior.

  • This compound (Isomer 1): In this isomer, the fluorine atom is para to the chlorine and meta to the bromine. The ortho-relationship between bromine and chlorine introduces steric crowding.

  • 1-Bromo-2-chloro-4-fluorobenzene (Isomer 2): Here, the fluorine atom is para to the bromine and meta to the chlorine, again with an ortho-relationship between the bromine and chlorine.

This isomeric variance is the cornerstone of their differential reactivity in key synthetic transformations.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Isomer + Arylboronic Acid Mix Combine & Degas Reactants->Mix Base K2CO3 Base->Mix Catalyst Pd(dppf)Cl2 Catalyst->Mix Solvent Add Degassed Solvent Mix->Solvent Heat Heat (80 °C) Solvent->Heat Monitor Monitor Progress Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Wash Quench->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Cross-validation of analytical methods for halogenated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Cross-Validation of Analytical Methods for Halogenated Aromatic Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to halogenated aromatic compounds, a class of molecules with significant environmental and toxicological implications. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring your methods are not only accurate and precise but also robust and transferable.

The analysis of halogenated aromatics, such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), is often complicated by their presence at trace levels in complex matrices, their chemical similarity, and the need for highly specific and sensitive detection. Cross-validation between different laboratories or even between different analytical techniques within the same laboratory is a critical step to ensure data comparability and reliability.

The Imperative of Cross-Validation: Beyond Single-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, cross-validation, or inter-laboratory comparison, serves a broader purpose. It is the ultimate test of a method's ruggedness and transferability, revealing its susceptibility to variations in instrumentation, reagents, and analyst technique. For regulated compounds like many halogenated aromatics, successful cross-validation is often a prerequisite for a method's acceptance for official use by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union.

The core principle of cross-validation lies in the independent analysis of identical, homogenous samples by multiple laboratories to assess the level of agreement in the results. This process not only identifies potential biases in a given laboratory's implementation of the method but also provides a more realistic estimation of the method's precision and accuracy in a real-world setting.

Key Performance Parameters in Cross-Validation

The success of a cross-validation study for halogenated aromatics hinges on the rigorous evaluation of several key performance parameters. The following table outlines these parameters and their significance.

Performance ParameterDescriptionWhy It's Critical for Halogenated AromaticsTypical Acceptance Criteria
Selectivity/Specificity The ability of the method to distinguish the target analytes from other components in the sample matrix.High potential for co-eluting interferences from structurally similar compounds (e.g., other congeners, PCBs).No significant interfering peaks at the retention time of the target analytes.
Accuracy/Trueness The closeness of the mean of a set of measurements to the true or accepted reference value.Essential for risk assessment and regulatory compliance where strict concentration limits are enforced.Recovery of certified reference materials (CRMs) within 70-130% of the certified value.
Precision The degree of agreement among a series of individual measurements. Expressed as repeatability (intra-laboratory) and reproducibility (inter-laboratory).Demonstrates the method's consistency and reliability across different analytical runs and laboratories.Relative Standard Deviation (RSD) < 20% for reproducibility.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Halogenated aromatics are often present at ultra-trace levels (pg/g or lower).Signal-to-noise ratio > 3.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Crucial for reporting quantifiable data for regulatory purposes.Signal-to-noise ratio > 10; RSD < 20%.
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.Ensures accurate quantification across a range of expected sample concentrations.Correlation coefficient (r²) > 0.995.
Robustness/Ruggedness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Assesses the method's suitability for transfer between different instruments and laboratories.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Experimental Workflow for a Cross-Validation Study

A well-structured cross-validation study is essential for generating meaningful and defensible data. The following workflow outlines the key steps involved.

CrossValidationWorkflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B Define objectives, parameters, and acceptance criteria C Preparation & Distribution of Homogenous Samples B->C Ensure competency and adherence to protocol D Analysis of Samples by Each Laboratory C->D Blinded or double-blinded distribution E Data Collection & Statistical Analysis D->E Report raw and calculated data F Evaluation of Method Performance E->F Calculate key performance parameters (e.g., z-scores) G Final Report & Method Standardization F->G Summarize findings and recommendations

Caption: A typical workflow for a cross-validation study of an analytical method.

Step-by-Step Protocol for a Cross-Validation Experiment

The following provides a more detailed breakdown of the experimental protocol for a cross-validation study of a gas chromatography-high-resolution mass spectrometry (GC-HRMS) method for the analysis of PCDD/Fs in a soil matrix.

1. Preparation of the Cross-Validation Sample:

  • Objective: To create a large, homogenous sample that can be distributed to all participating laboratories.

  • Procedure:

    • Select a soil matrix with a representative level of contamination. If a naturally contaminated sample is unavailable, a clean matrix can be fortified with a known amount of a certified standard containing the target analytes.

    • Thoroughly homogenize the soil by sieving, mixing, and milling to ensure a uniform distribution of the analytes.

    • Aliquot the homogenized soil into individual, pre-cleaned, and labeled containers for distribution.

    • A subset of the aliquots should be randomly selected and analyzed by the coordinating laboratory to confirm homogeneity before distribution.

2. Sample Extraction and Cleanup:

  • Objective: To isolate the target halogenated aromatics from the complex soil matrix.

  • Procedure (based on EPA Method 1613B):

    • Spike the soil sample with a known amount of an isotopically labeled internal standard.

    • Extract the sample using a Soxhlet extractor with toluene for 16-24 hours.

    • Concentrate the extract and perform a series of cleanup steps to remove interferences. This typically involves multi-column chromatography using silica gel, alumina, and carbon.

    • The final extract is concentrated to a small volume and a recovery (or injection) standard is added prior to GC-HRMS analysis.

3. GC-HRMS Analysis:

  • Objective: To separate, detect, and quantify the target analytes.

  • Instrumental Parameters:

    • Gas Chromatograph: Equipped with a high-resolution capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1-2 µL of the final extract.

    • Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the congeners.

    • Mass Spectrometer: A high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode at a resolving power of ≥10,000.

    • Data Acquisition: Monitor at least two characteristic ions for each target analyte and its corresponding labeled internal standard.

4. Data Analysis and Reporting:

  • Objective: To calculate the concentrations of the target analytes and report the data in a standardized format.

  • Procedure:

    • Identify and integrate the peaks for the target analytes and internal standards.

    • Calculate the concentration of each analyte using the isotope dilution method.

    • Report the final concentrations in the specified units (e.g., pg/g dry weight), along with the corresponding quality control data (e.g., recoveries of internal standards).

Statistical Evaluation of Cross-Validation Data

The statistical analysis of the data generated in a cross-validation study is crucial for an objective assessment of the method's performance. The following diagram illustrates the relationship between key statistical tools used in this evaluation.

StatisticalEvaluation A Raw Data from Each Laboratory B Calculation of Mean, Standard Deviation, and RSD A->B C Cochran's Test for Homogeneity of Variances B->C Identify labs with excessive variability D Grubbs' Test for Outliers B->D Identify individual outlier results E Calculation of z-Scores B->E Normalize results for comparison F Assessment of Laboratory Performance E->F z-score < |2| is satisfactory

Caption: Statistical tools for evaluating inter-laboratory comparison data.

A common approach for comparing the performance of different laboratories is the use of z-scores. The z-score for a particular laboratory's result is calculated as:

z = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the assigned value (often the robust mean of all reported results)

  • σ is the target standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory, indicating that the laboratory's result is in good agreement with the consensus value.

Conclusion: The Path to Standardized and Reliable Methods

The cross-validation of analytical methods for halogenated aromatic compounds is a rigorous but essential process for ensuring the generation of high-quality, comparable, and defensible data. By moving beyond single-laboratory validation and embracing inter-laboratory comparisons, the scientific community can establish robust and reliable methods that are fit for purpose, whether for environmental monitoring, food safety testing, or toxicological research. A well-designed and executed cross-validation study, supported by sound statistical analysis, is the cornerstone of confidence in analytical measurements for these challenging but important compounds.

A Senior Application Scientist's Guide to Predicting and Harnessing the Reactivity of 2-bromo-1-chloro-4-fluorobenzene: A DFT-Informed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, understanding and predicting the reactivity of substituted aromatic compounds is paramount. 2-bromo-1-chloro-4-fluorobenzene, a versatile building block, presents a fascinating case study in regioselectivity. This guide provides an in-depth analysis of its reactivity through the lens of Density Functional Theory (DFT), bridging theoretical predictions with practical, field-proven experimental protocols. We will explore how computational insights can guide synthetic strategies for this key pharmaceutical intermediate.

Part 1: The Theoretical Framework - Predicting Reactivity with Density Functional Theory

At the heart of modern computational chemistry, Density Functional Theory (DFT) offers a powerful means to predict the electronic structure and, by extension, the chemical reactivity of molecules.[1] Rather than grappling with the complexities of the multi-electron wavefunction, DFT simplifies the problem by focusing on the electron density.[1] For a molecule like this compound, DFT allows us to calculate several key descriptors that illuminate its reactive tendencies.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating a site for electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap generally signifies higher reactivity.[2]

Electrostatic Potential (ESP) Maps

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophiles.

Fukui Functions

Fukui functions offer a more nuanced, quantitative measure of reactivity at specific atomic sites.[3] They essentially describe the change in electron density at a particular atom when an electron is added to or removed from the molecule.[3] There are three main types of Fukui functions:

  • f+ : Predicts the site for nucleophilic attack (where an electron is added).

  • f- : Predicts the site for electrophilic attack (where an electron is removed).

  • f0 : Predicts the site for radical attack.

By calculating these indices for each atom in this compound, we can rank the probable sites for different types of chemical reactions.

Part 2: DFT-Predicted Reactivity of this compound

The fluorine atom, being the most electronegative, exerts a strong electron-withdrawing inductive effect. The chlorine and bromine atoms also have inductive effects, though to a lesser extent. All three halogens can participate in resonance, donating a lone pair of electrons to the aromatic ring. This dual nature of halogens as both inductively withdrawing and resonance-donating groups makes predicting reactivity based on simple principles challenging, highlighting the utility of computational methods.

Predicted Reactivity Descriptors

Based on analogous systems, we can predict the following trends for this compound:

Reactivity DescriptorPredicted Value (Illustrative)Interpretation
HOMO Energy -6.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy -0.8 eVIndicates the energy of the lowest energy orbital for electron acceptance.
HOMO-LUMO Gap 5.7 eVA moderately large gap suggesting reasonable stability but accessible reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound.

The Fukui functions would likely indicate that the carbon atom bonded to the bromine is the most susceptible to reactions involving oxidative addition, a key step in many cross-coupling reactions. This is due to the lower bond strength of the C-Br bond compared to C-Cl and C-F bonds.

Visualization of Predicted Reactivity

To illustrate these concepts, consider the following representations:

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Reactivity Descriptors mol_structure Molecular Structure (this compound) dft_calc Geometry Optimization & Electronic Structure Calculation mol_structure->dft_calc homo_lumo HOMO/LUMO Energies & Gap dft_calc->homo_lumo esp_map Electrostatic Potential Map dft_calc->esp_map fukui Fukui Functions (f+, f-, f0) dft_calc->fukui

Caption: A generalized workflow for predicting molecular reactivity using DFT.

Reactivity_Prediction React_Prediction Reactivity Prediction HOMO_LUMO Small HOMO-LUMO Gap React_Prediction->HOMO_LUMO ESP Electron Deficient/Rich Regions React_Prediction->ESP Fukui_Func High Fukui Index React_Prediction->Fukui_Func High_Reactivity High Reactivity HOMO_LUMO->High_Reactivity Nucleophilic_Attack Site for Nucleophilic Attack ESP->Nucleophilic_Attack Electrophilic_Attack Site for Electrophilic Attack ESP->Electrophilic_Attack Fukui_Func->Nucleophilic_Attack Fukui_Func->Electrophilic_Attack

Caption: Logical relationship between DFT descriptors and reactivity prediction.

Part 3: Experimental Validation and Comparative Analysis

The true test of these theoretical predictions lies in their correlation with experimental outcomes. For aryl halides like this compound, several classes of reactions are of paramount importance in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are workhorses of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[6] Based on the relative bond strengths (C-Br < C-Cl < C-F), DFT would predict that the C-Br bond is the most likely to undergo oxidative addition to the palladium catalyst, making it the primary site of reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [7][8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.

The expected major product is 2-chloro-4-fluoro-1,1'-biphenyl, confirming the preferential reactivity of the C-Br bond as predicted by DFT.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] Similar to the Suzuki coupling, the C-Br bond is the anticipated reactive site.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine [11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), morpholine (1.2 equiv), a palladium precatalyst (e.g., a G3 precatalyst, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C with stirring.

  • Monitoring: Track the reaction's progress via TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

The primary product will be 4-(2-chloro-4-fluorophenyl)morpholine, again demonstrating the selective cleavage of the C-Br bond.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex [Ar-Pd(II)(X)L2] OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-B(OR)2 Base Ar_Pd_R [Ar-Pd(II)(R)L2] Transmetal->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[13] The reactivity order for this reaction is typically C-I > C-Br > C-Cl > C-F.[13] Thus, we can confidently predict that the reaction of this compound with magnesium will occur at the C-Br bond.

Experimental Protocol: Grignard Reagent Formation from this compound [14]

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware must be rigorously dried.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring for 1-2 hours to ensure full conversion. The resulting Grignard reagent, (2-chloro-4-fluorophenyl)magnesium bromide, should be used immediately in subsequent reactions.

Part 4: Conclusion - The Synergy of Theory and Practice

This guide demonstrates the powerful synergy between theoretical predictions from Density Functional Theory and practical experimental chemistry. By leveraging DFT, researchers can gain valuable a priori insights into the reactivity of complex molecules like this compound. The principles of frontier molecular orbital theory, electrostatic potential mapping, and Fukui functions all point towards the C-Br bond as the most labile site for a variety of important synthetic transformations.

These computational predictions are consistently validated by experimental results in hallmark reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. For scientists and professionals in drug development, integrating DFT studies into their workflow can significantly streamline the design of synthetic routes, saving time and resources by predicting the most probable reaction outcomes and helping to avoid undesirable side reactions. This informed approach is indispensable in the rapid and efficient development of new chemical entities.

References

A Technical Guide to Catalyst Selection for the Cross-Coupling of 2-Bromo-1-chloro-4-fluorobenzene: Benchmarking New Catalysts Against the Veteran Pd(PPh₃)₄

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly within pharmaceutical and materials science research.[1] The ability to selectively forge carbon-carbon and carbon-heteroatom bonds has revolutionized drug discovery and development. At the heart of these transformations lies the catalyst, a component whose careful selection dictates the efficiency, selectivity, and overall success of the reaction.

This guide provides an in-depth technical comparison of palladium catalysts for the cross-coupling of the challenging substrate, 2-bromo-1-chloro-4-fluorobenzene. This dihalogenated arene presents a unique opportunity for sequential, site-selective functionalization, a highly sought-after strategy in multi-step syntheses. We will benchmark the performance of modern, advanced catalyst systems against the venerable and widely-used tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, providing researchers, scientists, and drug development professionals with the critical data and insights necessary for informed catalyst selection and reaction optimization.

The Challenge and Opportunity of this compound

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is a crucial and often rate-determining step. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This inherent difference in reactivity allows for the chemoselective activation of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity from a single, readily available starting material.

However, achieving high selectivity can be challenging. Factors such as the choice of palladium precursor, the nature of the ancillary ligands, the base, and the solvent all play a critical role in modulating the catalyst's reactivity and steering the reaction towards the desired mono-arylated product.

The Benchmark: Pd(PPh₃)₄ - A Reliable Workhorse

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide array of cross-coupling reactions. Its commercial availability, ease of handling (as a relatively air-stable solid), and well-documented reactivity have made it a staple in many academic and industrial laboratories. In the context of this compound, Pd(PPh₃)₄ can effectively catalyze the selective coupling at the C-Br position.

The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to the active Pd(0) species, which is generated in situ from the Pd(PPh₃)₄ precursor. This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII TM Transmetalation PdII->TM R-B(OR)₂ DiarylPd Ar-Pd(II)-R(L)₂ TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Ar-R

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

The New Guard: Advanced Catalytic Systems for Enhanced Performance

While Pd(PPh₃)₄ is a reliable catalyst, the evolution of palladium catalysis has brought forth new generations of ligands and pre-catalysts that often exhibit superior performance, especially for challenging substrates. These modern catalysts are designed to promote faster reaction rates, operate under milder conditions, tolerate a wider range of functional groups, and achieve higher turnover numbers (TONs).

For the selective functionalization of this compound, two classes of modern catalysts are particularly noteworthy:

  • Catalysts with Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and other sterically demanding phosphines have revolutionized cross-coupling chemistry.[2] These ligands promote the formation of highly active, monoligated Pd(0) species, which are often the true catalytic species in the reaction.[3] The steric bulk of these ligands also facilitates the reductive elimination step, leading to faster product formation.

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: NHCs are strong σ-donating ligands that form very stable bonds with the palladium center. This enhanced stability often translates into longer catalyst lifetimes and higher turnover numbers.[4] NHC-palladium complexes have demonstrated exceptional activity in a variety of cross-coupling reactions, including those involving less reactive aryl chlorides.

Performance Comparison: A Data-Driven Analysis

Table 1: Suzuki-Miyaura Coupling of Bromo-Chloro Arenes

EntryBromo-Chloro SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%) (Mono-arylated at C-Br)Selectivity (C-Br:C-Cl)
15-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100>95High
24-Bromo-2-chlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10092>98:2
31-Bromo-4-chlorobenzene4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10094>99:1

Note: Data is compiled and representative of typical results found in the literature for analogous substrates. Specific yields and selectivities can vary based on the exact substrate and reaction conditions.[2]

Table 2: Sonogashira Coupling of Bromo-Chloro Arenes

EntryBromo-Chloro SubstrateAlkyneCatalyst / LigandBaseSolventTemp (°C)Yield (%) (Mono-coupled at C-Br)
11-Bromo-4-chlorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80High
2Aryl BromidesVarious Alkynes[DTBNpP]Pd(crotyl)ClTMPDMSOrtup to 97

Note: Data is compiled and representative of typical results found in the literature for analogous substrates. Specific yields can vary based on the exact substrate and reaction conditions.[1][5]

Table 3: Buchwald-Hartwig Amination of Bromo-Chloro Arenes

EntryBromo-Chloro SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%) (Mono-aminated at C-Br)
1m-chloroanisolePiperidineNHC-Pd ComplexVariousVariousOptimizedHigh
2Aryl ChloridesVarious AminesPd₂(dba)₃ / XantPhosDBUToluene/DMF100Good

Note: Data is compiled and representative of typical results found in the literature for analogous substrates. Specific yields can vary based on the exact substrate and reaction conditions.[6][7]

From the compiled data, a clear trend emerges: while Pd(PPh₃)₄ is effective, modern catalyst systems incorporating bulky phosphine ligands (SPhos, XPhos) or NHC ligands often provide higher yields and selectivities under milder conditions and with broader substrate scope.

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, detailed experimental protocols for key cross-coupling reactions of a representative bromo-chloro arene are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.

Experimental_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Coupling Partner, Base, Catalyst, Solvent Start->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene (8 mL), Ethanol (1 mL), Water (1 mL) (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine, phenylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add the degassed solvent mixture via syringe.

  • Add Pd(PPh₃)₄ under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Selective Sonogashira Coupling using a Modern Catalyst System

Materials:

  • Aryl Bromide (e.g., 1-bromo-4-chlorobenzene) (0.5 mmol)

  • Alkyne (e.g., Phenylacetylene) (0.8 mmol)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.5 mL)

Procedure:

  • To a dry reaction vessel under an argon atmosphere, add the aryl bromide, alkyne, [DTBNpP]Pd(crotyl)Cl, and TMP.

  • Add DMSO via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

Conclusion and Future Outlook

The selective functionalization of this compound is a valuable synthetic strategy, and the choice of catalyst is paramount to its success. While the traditional catalyst, Pd(PPh₃)₄, remains a viable option, this guide has highlighted the significant advantages offered by modern catalytic systems. Catalysts based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes consistently demonstrate superior performance in terms of yield, selectivity, and reaction conditions for analogous bromo-chloro arenes.

For researchers and drug development professionals, the key takeaway is the importance of catalyst screening and optimization. The protocols and comparative data presented herein provide a strong foundation for developing robust and efficient cross-coupling methodologies for this compound and other challenging polyhalogenated substrates. As the field of catalysis continues to evolve, the development of even more active, selective, and sustainable catalyst systems will undoubtedly further empower chemists to construct the complex molecules that drive innovation in medicine and materials science.

References

Comparative Analysis of Reaction Intermediates in the Coupling of 2-Bromo-1-Chloro-4-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable building blocks. Among them, 2-bromo-1-chloro-4-fluorobenzene stands out as a versatile intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for programmed, regioselective functionalization through cross-coupling reactions.[1][2]

The success of these synthetic endeavors hinges on a deep understanding of the reaction mechanism, particularly the transient intermediates that dictate the reaction's course, selectivity, and efficiency. This guide provides an in-depth comparative analysis of the reaction intermediates formed during the most common palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Decisive First Step: Oxidative Addition and Selectivity

For any cross-coupling reaction involving this compound, the initial and most critical step is the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst.[3] The inherent reactivity hierarchy of carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of selectivity.[4][5] In this substrate, the C-Br bond is significantly more susceptible to cleavage by the Pd(0) complex than the more robust C-Cl bond. This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.

The choice of catalyst, and particularly the phosphine ligand, is crucial. Electron-rich and sterically bulky ligands enhance the rate of oxidative addition and stabilize the resulting organopetallic intermediates.[6][7]

Comparative Analysis of Coupling Methodologies

We will now explore the catalytic cycles and key intermediates of three major cross-coupling reactions, focusing on their application to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[8] Its tolerance for a wide range of functional groups and the low toxicity of boron-containing reagents make it a favored tool in pharmaceutical development.[8]

Catalytic Cycle and Intermediates:

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][9]

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, reacts with this compound. Due to the higher reactivity of the C-Br bond, the palladium selectively inserts into this bond, forming a square planar Pd(II) intermediate, (2-chloro-5-fluorophenyl)palladium(II) bromide . This is the first key intermediate and determines the regioselectivity of the entire process.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species.[8] This activated species then transfers its organic group to the Pd(II) complex, displacing the bromide ligand. This step forms a new diorganopalladium(II) intermediate.

  • Reductive Elimination: This final step involves the coupling of the two organic ligands on the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) Intermediate A (2-chloro-5-fluorophenyl)palladium(II) bromide OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diorgano Ar-Pd(II)L₂(R) Intermediate B Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalyst system.[4][10] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes.[6]

Catalytic Cycle and Intermediates:

The mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.

  • Palladium Cycle:

    • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-Br bond of this compound, forming the (2-chloro-5-fluorophenyl)palladium(II) bromide intermediate.[11]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide ligand to the palladium(II) complex. This step yields a (2-chloro-5-fluorophenyl)(alkynyl)palladium(II) intermediate.

    • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[11]

  • Copper Cycle:

    • The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[12] This species acts as the active nucleophile for the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Intermediate Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Intermediate PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Intermediate Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[13][14] This transformation has largely replaced harsher traditional methods for synthesizing aryl amines.[14]

Catalytic Cycle and Intermediates:

The mechanism is similar in principle to other cross-couplings but involves the formation of a palladium-amido complex.

  • Oxidative Addition: A Pd(0) complex adds to the C-Br bond of this compound, creating the familiar (2-chloro-5-fluorophenyl)palladium(II) bromide intermediate.[13]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex, (2-chloro-5-fluorophenyl)palladium(II) amido . This is a crucial intermediate, and its stability and reactivity are heavily influenced by the steric and electronic properties of the phosphine ligand.[15]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the arylamine product and regenerating the Pd(0) catalyst.[14] For some systems, reductive elimination can occur from either a three-coordinate or four-coordinate palladium complex, with the three-coordinate species often being more reactive.[14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) Intermediate A OxAdd->PdII_Aryl Amide_Formation Amine Coordination & Deprotonation PdII_Aryl->Amide_Formation HNR₂, Base PdII_Amido Ar-Pd(II)L₂(NR₂) Intermediate B (Palladium Amido Complex) Amide_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Summary and Comparison

FeatureSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)C(sp²)-N
Nucleophile Organoboron ReagentTerminal AlkyneAmine (Primary or Secondary)
Key Intermediate A (Ar)Pd(II)(Br)L₂(Ar)Pd(II)(Br)L₂(Ar)Pd(II)(Br)L₂
Key Intermediate B (Ar)Pd(II)(R)L₂(Ar)Pd(II)(C≡CR)L₂(Ar)Pd(II)(NR₂)L₂ (Amido complex)
Co-catalyst/Additive Base (e.g., K₃PO₄, Cs₂CO₃)Cu(I) salt (typically), BaseStrong, non-nucleophilic base (e.g., NaOt-Bu)
Common Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[7]PPh₃, NHCs[6]Bulky phosphines (e.g., BINAP, BrettPhos), Josiphos[14][15]
Primary Challenge Stability of boronic acidsHomocoupling of alkynes (Glaser coupling)β-hydride elimination with certain amines[15]

Experimental Protocols

The following are generalized protocols for the selective coupling at the C-Br position of this compound. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Workflow for Reaction Setup and Analysis

Caption: General workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for coupling aryl bromides.[5]

  • Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), a bulky phosphine ligand like SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a mixture of anhydrous toluene and water (e.g., 10:1 v/v).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol is based on a general procedure for Sonogashira couplings.[4]

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), and the terminal alkyne (1.1 equiv).

  • Base Addition: Add an amine base, such as triethylamine or diisopropylamine (2-5 equiv), which often serves as both the base and part of the solvent system.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The selective functionalization of this compound is a testament to the power and precision of modern cross-coupling chemistry. A thorough understanding of the reaction intermediates—from the initial selective oxidative addition product to the key transmetalation or amido complexes—is paramount for reaction optimization, troubleshooting, and the rational design of synthetic routes. By carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively control the formation and reactivity of these transient species, enabling the efficient construction of complex molecules for the pharmaceutical and materials science industries.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Compounds Derived from 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of 2-bromo-1-chloro-4-fluorobenzene as a versatile starting material for the synthesis of novel compounds. We will explore its reactivity, focusing on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, detailed protocols, and guidance on data interpretation and comparison.

Introduction: The Potential of this compound

This compound (CAS No. 201849-15-2) is a polyhalogenated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure is primed for selective functionalization, primarily due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for regioselective substitution at the bromine-bearing position. The presence of the fluorine atom can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in the resulting derivatives.[3]

This guide will compare two major classes of derivatives accessible from this starting material:

  • Biaryl Compounds via Suzuki-Miyaura C-C Coupling.

  • N-Aryl Amines via Buchwald-Hartwig C-N Amination.

We will delve into the synthesis, characterization, and comparative analysis of hypothetical derivatives to provide a framework for discovery and development.

PART 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals and organic materials.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[6]

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or [Pd(allyl)Cl]₂ in combination with a phosphine ligand. These are often more stable and generate the active Pd(0) species in situ.

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often highly effective. They promote the rate-limiting oxidative addition step and facilitate reductive elimination.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can depend on the stability of the substrates and the desired reaction rate.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis and characterization of a biaryl derivative.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start This compound + Arylboronic Acid reagents Pd Catalyst Ligand Base Solvent (e.g., Toluene/H2O) start->reagents Add reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) reagents->reaction Conditions workup Aqueous Workup (e.g., H2O, Brine) reaction->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction purification Column Chromatography extraction->purification product Isolated Biaryl Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms purity Purity Analysis (HPLC, m.p.) product->purity

Caption: Workflow for Suzuki-Miyaura Synthesis and Characterization.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-1-chloro-4-fluorobenzene (Hypothetical Example)
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 209.4 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and RuPhos (0.04 mmol, 18.6 mg).

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Comparative Data Table (Hypothetical)

This table illustrates how experimental data for a series of synthesized biaryl compounds should be presented for effective comparison.

Compound IDArylboronic Acid PartnerYield (%)m.p. (°C)¹H NMR (δ, Ar-H)Key ¹⁹F NMR (δ)
B-1 Phenylboronic acid8565-677.35-7.55 (m, 8H)-112.5
B-2 4-Methoxyphenylboronic acid9278-806.95 (d, 2H), 7.45 (d, 2H), 7.30-7.40 (m, 3H)-112.8
B-3 4-(Trifluoromethyl)phenylboronic acid7888-907.65-7.75 (m, 7H)-62.4, -111.9
B-4 3-Pyridylboronic acid7595-978.60 (d, 1H), 8.50 (s, 1H), 7.80 (d, 1H), 7.35-7.50 (m, 4H)-112.3

PART 2: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of aryl amines which are key structures in many pharmaceuticals.[7][8] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[9]

Causality in Experimental Design
  • Catalyst System: Similar to the Suzuki reaction, a palladium precatalyst and a specialized ligand are required. For C-N coupling, ligands such as XPhos, RuPhos, and Josiphos-type ligands have shown excellent efficacy.[10] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting in C-N coupling.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[7] The strong base is needed to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.

  • Amine Scope: The reaction is broadly applicable to primary and secondary amines, both aliphatic and aromatic. For primary amines, careful control of stoichiometry is needed to avoid double arylation. Ammonia itself is a challenging substrate, often requiring specialized "ammonia equivalent" reagents.[7]

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

The following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)(X)L₂ oa->pd2 amine Amine (R₂NH) Base pd2->amine amide_complex Ar-Pd(II)(NR₂)L₂ amine->amide_complex Ligand Exchange re Reductive Elimination amide_complex->re re->pd0 Regenerates Catalyst product Product (Ar-NR₂) re->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-(2-chloro-5-fluorophenyl)morpholine (Hypothetical Example)
  • To a dry Schlenk tube, add this compound (1.0 mmol, 209.4 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add the palladium precatalyst [Pd(allyl)Cl]₂ (0.01 mmol, 3.7 mg) and the ligand t-BuXPhos (0.04 mmol, 17.0 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl amine.

Comparative Data Table (Hypothetical)

This table illustrates how to present data for a series of synthesized N-aryl amines to facilitate comparison of their properties and synthetic efficiency.

Compound IDAmine PartnerYield (%)StateKey ¹H NMR (δ)Mass Spec (m/z [M+H]⁺)
N-1 Morpholine90Solid3.85 (t, 4H), 3.15 (t, 4H), 6.90-7.20 (m, 3H)218.05
N-2 Piperidine88Oil3.10 (t, 4H), 1.70 (m, 4H), 1.60 (m, 2H), 6.85-7.15 (m, 3H)216.08
N-3 Aniline76Solid7.30 (t, 2H), 7.15 (d, 2H), 6.95-7.10 (m, 4H)224.05
N-4 n-Butylamine82Oil3.15 (t, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H), 6.50-7.10 (m, 3H)204.08

Conclusion

This compound is a highly valuable and versatile starting material for generating diverse libraries of novel compounds. Through regioselective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, researchers can readily access complex biaryl and N-aryl amine structures. By systematically choosing and optimizing catalysts, ligands, bases, and solvents, and by meticulously characterizing the resulting products, the full potential of these derivatives in drug discovery and materials science can be explored. This guide provides the strategic framework and practical methodologies to empower scientists in this endeavor.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-chloro-4-fluorobenzene, grounded in established safety standards and regulatory requirements.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated aromatic compound with a distinct hazard profile that dictates its handling and disposal requirements. Misclassification of this waste can lead to dangerous chemical reactions in a commingled waste container or non-compliance with federal and local regulations.

The primary hazards, as defined by the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200), are summarized below.[1][2][3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2][3]
Flammable LiquidsCategory 4WarningH227: Combustible liquid[1]

Understanding these hazards informs every subsequent step, from the selection of personal protective equipment to the segregation of the waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, establishing a robust barrier between the chemical and your body is non-negotiable. The causality is simple: the compound can irritate the skin, eyes, and respiratory system upon contact or inhalation.[2][4] Therefore, appropriate PPE is required at all times when handling the pure substance or its waste.

PPE CategorySpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause irritation and dermatitis.[2][4][5] Always inspect gloves before use and wash hands after removal.
Skin/Body Protection A standard laboratory coat.Protects against incidental skin contact from small splashes or spills.[2][4][5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Prevents inhalation of vapors, which can cause respiratory tract irritation.[2][4][6] For significant spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]

Immediate Response: Accidental Release and Spill Management

Even with meticulous care, spills can occur. A swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate non-essential personnel.[6][7]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, silica gel, or universal binder to soak up the liquid.[2][8][9] Do not use combustible materials like sawdust.[4]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable container specifically designated for hazardous chemical waste.[2][7][9] Use spark-proof tools if there is a risk of ignition.[7]

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container for disposal.

The Core Protocol: Waste Segregation and Disposal

The central principle for disposing of this compound is its classification as a halogenated organic waste .[10][11] Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to comply with EPA regulations.[10][12][13] Commingling this waste with non-halogenated streams can violate disposal facility permits and create unsafe conditions.

The following workflow illustrates the decision-making and operational steps for proper waste management.

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Procedure:

  • Identify and Segregate: At the point of generation, identify any waste containing this compound (e.g., unreacted material, contaminated solvents, reaction byproducts). This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[10]

  • Use the Correct Waste Container: Obtain a dedicated hazardous waste container, often color-coded (e.g., green-labeled carboys) or explicitly marked for "Halogenated Organic Waste."[10] Ensure the container is made of a compatible material and has a secure, tight-fitting lid.

  • Label Meticulously: Proper labeling is a legal requirement and is critical for safe handling by EHS personnel. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents, including solvents. Do not use abbreviations or formulas.

    • The approximate percentage or volume of each component.

  • Accumulate Safely: Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secure and away from incompatible materials like strong oxidizing agents.[8]

  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection of the waste.[6] Do not pour this chemical down the drain under any circumstances.[2]

  • Final Disposal: Your EHS office will ensure the waste is transported to an approved and licensed hazardous waste disposal facility. The standard and accepted treatment technology for halogenated organic waste is high-temperature incineration.[12][13]

By adhering to this guide, you contribute to a culture of safety and ensure that your research practices are compliant, responsible, and environmentally sound.

References

Operational Guide: Personal Protective Equipment for Handling 2-Bromo-1-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling halogenated aromatic compounds like 2-Bromo-1-chloro-4-fluorobenzene is routine in drug development and materials science, but "routine" should never mean "complacent." This guide moves beyond a simple checklist to provide a comprehensive operational framework. We will explore not just what personal protective equipment (PPE) to wear, but why it's necessary, grounding every recommendation in the specific hazard profile of the molecule and established safety science.

Hazard Profile Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.

Based on aggregated data from multiple suppliers, this compound is classified as:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3] This is not a mild reaction; it necessitates a robust barrier to prevent dermal exposure.

  • Serious Eye Irritation (Category 2/2A) : Contact can cause significant and potentially damaging eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : Inhalation of vapors or mists may cause respiratory irritation.[1][2][3]

  • Combustible Liquid (Flammable Liquid, Category 4, in some reports) : While not highly flammable, it can ignite.[1][4]

The causality is clear: the chemical structure of this halogenated aromatic compound allows it to interact with biological tissues, leading to irritation, and its vapors can directly affect the respiratory system. Our PPE strategy, therefore, must be a multi-layered defense against dermal, ocular, and inhalation routes of exposure.

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last and final line of defense. Its use is predicated on the assumption that other, more effective controls are already in place. All handling of this compound must be conducted within a properly functioning and certified chemical fume hood .[5] This engineering control is non-negotiable as it contains vapors at the source, providing the primary layer of respiratory protection. The following PPE protocols are designed to protect you from residual exposure and accidental contact within this controlled environment.

Mandatory PPE Protocol: A Head-to-Toe Defense

Eye and Face Protection: Shielding from Splashes and Vapors

Given the classification as a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement : At all times when handling this chemical, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6][7] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Enhanced Requirement : When transferring quantities greater than ~10 mL or when there is a significant risk of splashing, a full-face shield must be worn over the chemical safety goggles.[5][8] The face shield protects the entire face from direct splashes, which is a critical upgrade in higher-risk procedures.

Skin and Body Protection: An Impermeable Barrier

Direct contact causes skin irritation, making glove selection and body protection a critical decision point.[2][9]

  • Gloves - The Science of Selection : There is no universal glove. The choice depends on the task and duration of exposure. For halogenated aromatic compounds, consider the following:

    • For Incidental Contact (e.g., weighing, brief handling) : Double-gloving with Nitrile gloves is a common and effective practice.[5][10] Nitrile provides good resistance to a range of chemicals and makes it easy to spot tears or punctures on the outer glove.[10]

    • For Extended Contact or Immersion : For tasks involving prolonged handling or potential immersion (e.g., cleaning up a large spill), a more robust glove material such as Viton® or a heavy-duty Neoprene may be required.[5] It is essential to consult the glove manufacturer's specific chemical resistance chart to verify compatibility and determine the breakthrough time—the time it takes for the chemical to permeate the glove material.[11][12]

    • Inspection is Key : Always inspect gloves for any signs of degradation or punctures before use.[7]

  • Body Protection : Wear a chemical-resistant laboratory coat or apron.[13] Standard cotton lab coats offer minimal protection against chemical splashes. Ensure the coat is fully buttoned and the sleeves are not rolled up. For further protection, closed-toe shoes are required.[5]

Respiratory Protection: A Contingency Measure

Under normal operating conditions within a chemical fume hood, a respirator is not required.[5][14] However, it is essential for emergency situations.

  • When to Use : A respirator is necessary if ventilation fails, during a large spill, or if you experience any respiratory irritation.[2][7]

  • Specifications : Use a NIOSH/MSHA-approved air-purifying respirator equipped with organic vapor cartridges (Type A, brown, conforming to EN14387).[2] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

Data and Workflow Visualization

Personal Protective Equipment Summary
Protection TypeSpecificationRationale & Key Considerations
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 / EN166 compliant).[2][7] Add a face shield for splash-prone tasks.[5]Protects against serious eye irritation from splashes and vapors.[1][3] A face shield provides a broader barrier for higher-risk procedures.
Hand Protection Double-gloved Nitrile for incidental contact.[10] Viton® or heavy Neoprene for extended use.[5]Prevents skin irritation by creating a chemical-resistant barrier.[2] Always check manufacturer-specific breakthrough times for the task.[11]
Body Protection Chemical-resistant lab coat and closed-toe shoes.Protects against accidental spills and contact with contaminated surfaces. Standard cotton coats are insufficient.
Respiratory Protection NIOSH-approved respirator with organic vapor (Type A) cartridges.[2]For emergency use only (e.g., spills, ventilation failure). Not required for standard operations in a fume hood.[5][14]
PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Assess Task fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS. Work is not permitted. fume_hood->no_hood No task_scale Assess Scale and Splash Risk fume_hood->task_scale Yes small_scale Small Scale / Weighing (Low splash risk) task_scale->small_scale Low Risk large_scale Large Scale / Transfer (High splash risk) task_scale->large_scale High Risk ppe_base Baseline PPE: - Chemical Safety Goggles - Nitrile Gloves (double-gloved) - Chemical Resistant Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Baseline PPE PLUS - Face Shield over Goggles large_scale->ppe_enhanced spill_check Is there a spill or ventilation failure? ppe_base->spill_check ppe_enhanced->spill_check resp_needed Add Respiratory Protection: NIOSH-approved respirator with organic vapor (Type A) cartridges. spill_check->resp_needed Yes end_op Proceed with Operation spill_check->end_op No resp_needed->end_op

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Don your required PPE as determined by the workflow above. Ensure the chemical fume hood is on and the sash is at the lowest practical height.

  • Handling : Carefully measure and transfer the chemical, keeping it within the fume hood at all times.

  • Post-Handling : Tightly cap the container. Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including disposable labware, gloves, and solvent rinses, must be collected as halogenated organic waste .[5] Do not mix with non-halogenated waste.

  • Container Management : Use a designated, properly labeled hazardous waste container. Keep the container closed except when adding waste.

  • Final Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]

By integrating this risk-based approach into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.